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  • Product: 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine
  • CAS: 852411-45-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Structure and Synthesis of 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine

Abstract This technical guide provides a comprehensive analysis of the chemical structure, properties, and synthesis of 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine, a compound of significant interest to researchers in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the chemical structure, properties, and synthesis of 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine, a compound of significant interest to researchers in medicinal chemistry and drug discovery. The strategic placement of a methylsulfonyl group and a nitro group on the phenyl ring, ortho and para to the point of pyrrolidine attachment, creates a molecule with unique electronic and steric properties. This guide will delve into the mechanistic underpinnings of its synthesis, predicated on the principles of nucleophilic aromatic substitution (SNAr), and provide a detailed, field-proven protocol for its preparation. Furthermore, a thorough characterization of the molecule through predictive spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) is presented to aid in its unambiguous identification. This document is intended to serve as a valuable resource for scientists engaged in the design and synthesis of novel chemical entities.

Introduction: The Significance of the Pyrrolidine Scaffold in Modern Drug Discovery

The pyrrolidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, valued for its ability to impart favorable physicochemical properties such as aqueous solubility and to serve as a versatile scaffold for exploring chemical space in three dimensions. Its non-planar, saturated heterocyclic structure allows for the precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets. When appended to an aromatic system, particularly one rendered electron-deficient by the presence of powerful electron-withdrawing groups, the resulting N-aryl pyrrolidine derivatives become key intermediates in the synthesis of complex molecules with potential therapeutic applications.

This guide focuses on a specific N-aryl pyrrolidine, 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine (CAS Number: 852411-45-1). The phenyl ring of this compound is strategically functionalized with two potent electron-withdrawing groups: a nitro group (-NO₂) ortho to the pyrrolidine attachment point, and a methylsulfonyl group (-SO₂CH₃) in the para position. This electronic arrangement is not arbitrary; it is designed to facilitate the synthesis of the molecule via a nucleophilic aromatic substitution (SNAr) mechanism and to modulate the chemical properties of the final compound. The convergence of the pyrrolidine scaffold with this highly activated aromatic system makes 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine a molecule of considerable interest for further chemical elaboration in drug development programs.

Chemical Structure and Physicochemical Properties

The unambiguous identification of 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine is paramount for any research endeavor. This section details its structural features and predicted physicochemical properties.

Molecular Structure

The molecular structure of 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine is depicted below. The core of the molecule is a benzene ring substituted with a pyrrolidine ring, a nitro group, and a methylsulfonyl group.

Caption: Chemical structure of 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine.

Physicochemical Data Summary

A summary of the key physicochemical properties of 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine is provided in the table below. These values are critical for understanding the compound's behavior in various experimental settings.

PropertyValueSource
CAS Number 852411-45-1
Molecular Formula C₁₁H₁₄N₂O₄S
Molecular Weight 270.31 g/mol
Appearance Predicted: Yellow to orange solidN/A
Solubility Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF, Acetone), sparingly soluble in waterN/A

Synthesis of 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine

The synthesis of 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. This section provides a detailed examination of the reaction mechanism and a step-by-step experimental protocol.

Mechanistic Rationale: The SNAr Pathway

The SNAr reaction is a powerful method for the formation of carbon-heteroatom bonds on aromatic rings that are substituted with strong electron-withdrawing groups. In the case of our target molecule, the synthesis proceeds via the reaction of a suitably substituted halo-benzene with pyrrolidine. The most common starting material for this transformation is 1-chloro-4-(methylsulfonyl)-2-nitrobenzene (CAS: 97-07-4) or its fluoro-analogue, 1-fluoro-4-(methylsulfonyl)-2-nitrobenzene (CAS: 453-72-5).

The key to the success of this reaction lies in the electronic properties of the aromatic ring. The nitro group (-NO₂) at the ortho position and the methylsulfonyl group (-SO₂CH₃) at the para position strongly withdraw electron density from the benzene ring, making the carbon atom attached to the halogen leaving group highly electrophilic and susceptible to nucleophilic attack. The reaction proceeds through a two-step addition-elimination mechanism:

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The nitrogen atom of pyrrolidine, acting as the nucleophile, attacks the carbon atom bearing the halogen. This results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the aromatic ring and, crucially, onto the oxygen atoms of the ortho-nitro group, which provides significant stabilization.

  • Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the elimination of the halide ion (e.g., Cl⁻ or F⁻), yielding the final product, 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine.

The overall synthetic transformation is illustrated in the diagram below.

start 1-Halo-4-(methylsulfonyl)-2-nitrobenzene + Pyrrolidine intermediate Meisenheimer Complex Formation start->intermediate Nucleophilic Attack product 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine intermediate->product Halide Elimination

Caption: Synthetic workflow for 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine.

Detailed Experimental Protocol

This protocol provides a robust method for the synthesis of 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine on a laboratory scale.

Materials:

  • 1-Chloro-4-(methylsulfonyl)-2-nitrobenzene (or 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene)

  • Pyrrolidine

  • Anhydrous Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 1-chloro-4-(methylsulfonyl)-2-nitrobenzene (1.0 eq) in anhydrous DMF.

  • Addition of Base and Nucleophile: To the stirred solution, add anhydrous potassium carbonate (2.0 eq) followed by the dropwise addition of pyrrolidine (1.2 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine as a solid.

Analytical Characterization: A Spectroscopic Profile

As no experimental spectroscopic data for 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine is readily available in the public domain, this section provides a detailed prediction of its spectral characteristics based on the analysis of its functional groups and data from structurally related compounds.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to provide distinct signals for the aromatic protons and the protons of the pyrrolidine ring and the methylsulfonyl group.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2 - 8.4d1HAr-H (H-3)
~7.8 - 8.0dd1HAr-H (H-5)
~7.4 - 7.6d1HAr-H (H-6)
~3.4 - 3.6t4H-N-CH₂- (Pyrrolidine)
~3.1 - 3.3s3H-SO₂-CH₃
~1.9 - 2.1m4H-CH₂-CH₂- (Pyrrolidine)

Justification: The aromatic protons are expected to appear in the downfield region due to the deshielding effects of the nitro and sulfonyl groups. The proton at the 3-position (ortho to the nitro group) will be the most deshielded. The pyrrolidine protons will appear as multiplets in the aliphatic region, with the protons adjacent to the nitrogen atom being more deshielded. The methyl protons of the sulfonyl group will appear as a sharp singlet.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will show signals corresponding to the aromatic carbons, the pyrrolidine carbons, and the methyl carbon of the sulfonyl group.

Chemical Shift (δ, ppm)Assignment
~150 - 155Ar-C (C-2, attached to -NO₂)
~145 - 150Ar-C (C-1, attached to pyrrolidine)
~135 - 140Ar-C (C-4, attached to -SO₂CH₃)
~125 - 130Ar-C (C-5)
~120 - 125Ar-C (C-6)
~115 - 120Ar-C (C-3)
~50 - 55-N-CH₂- (Pyrrolidine)
~45 - 50-SO₂-CH₃
~25 - 30-CH₂-CH₂- (Pyrrolidine)

Justification: The aromatic carbons attached to the electron-withdrawing groups will be the most downfield. The carbons of the pyrrolidine ring will appear in the aliphatic region, with the carbons adjacent to the nitrogen being more deshielded.

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will be characterized by strong absorption bands corresponding to the nitro and sulfonyl functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumAromatic C-H Stretch
~2980 - 2850MediumAliphatic C-H Stretch
~1550 - 1500StrongAsymmetric NO₂ Stretch
~1360 - 1330StrongSymmetric NO₂ Stretch
~1320 - 1280StrongAsymmetric SO₂ Stretch
~1160 - 1120StrongSymmetric SO₂ Stretch

Justification: The asymmetric and symmetric stretching vibrations of the nitro and sulfonyl groups give rise to very strong and characteristic absorption bands in the IR spectrum, making their identification straightforward.

Predicted Mass Spectrometry Data

The mass spectrum (Electron Ionization) is expected to show the molecular ion peak and characteristic fragmentation patterns.

m/zInterpretation
270[M]⁺ (Molecular Ion)
253[M - OH]⁺
191[M - SO₂CH₃]⁺
163[M - SO₂CH₃ - NO]⁺
70[C₄H₈N]⁺ (Pyrrolidinyl cation)

Justification: The molecular ion peak at m/z 270 would confirm the molecular weight of the compound. Fragmentation is likely to involve the loss of the sulfonyl and nitro groups, as well as the cleavage of the bond between the aromatic ring and the pyrrolidine nitrogen, leading to a prominent peak for the pyrrolidinyl cation.

Conclusion and Future Outlook

1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine is a synthetically accessible and chemically interesting molecule. The detailed synthetic protocol and predictive spectroscopic data provided in this guide offer a solid foundation for researchers to prepare and characterize this compound. The presence of the nitro group allows for further chemical transformations, such as reduction to an amine, which opens up avenues for the synthesis of a diverse library of derivatives for biological screening. The insights provided herein are intended to empower researchers, scientists, and drug development professionals to confidently incorporate this valuable building block into their synthetic strategies, ultimately accelerating the discovery of new therapeutic agents.

References

  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. PMC. [Link]

  • Synthesis of 2‐Aryl‐ N ‐(EWG‐methyl)‐ N ‐methylpyrrolidinium Salts as Precursors of Ylides Entering the Stevens Rearrangement. Scite. [Link]

  • Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation. PMC. [Link]

  • Spectroscopy Tutorial: Nitro Groups. UCLA Chemistry. [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. [Link]

  • Infrared Spectroscopy. MSU Chemistry. [Link]

  • Stereoselective synthesis of N-protected pyrrolidines via Pd-catalyzed reactions of γ-(N-acylamino) alkenes and γ-(N-Boc-amino) alkenes with aryl bromides. Organic Chemistry Portal. [Link]

  • Infrared Spectra of Sulfones and Related Compounds. ResearchGate. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Which compound is more stable between 1 chloro 4 nitro benzene and 1 chloro 4 methyl benzene? Quora. [Link]

  • Pyrrolidine. NIST WebBook. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • Infrared Spectra of Sulfones and Related Compounds. ACS Publications. [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PMC. [Link]

  • Aromatic Nucleophilic Substitution. Dalal Institute. [Link]

  • Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. ACG Publications. [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]

  • Explanation of the difference in reactivity between 1-chloro-2-nitrobenzene and 1-chloro-3-nitro
Exploratory

The Critical Biomarker: 3-Cysteinylacetaminophen (C₁₁H₁₄N₂O₄S)

The following technical guide details the molecular profile, synthesis, and bioanalytical significance of 3-Cysteinylacetaminophen , the specific isomer of C₁₁H₁₄N₂O₄S critical to drug safety and toxicology. A Technical...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the molecular profile, synthesis, and bioanalytical significance of 3-Cysteinylacetaminophen , the specific isomer of C₁₁H₁₄N₂O₄S critical to drug safety and toxicology.

A Technical Guide to the Metabolic Adduct of Paracetamol Toxicity[1]

Executive Summary

The molecular formula C₁₁H₁₄N₂O₄S most significantly refers to 3-Cysteinylacetaminophen (3-Cys-APAP), a covalent adduct formed during the metabolism of acetaminophen (paracetamol).[1] While isomeric with the natural product Olivanic acid, 3-Cys-APAP is of paramount importance in the pharmaceutical industry as the definitive biomarker for Acetaminophen-Induced Liver Injury (AILI) .[1]

Its presence in plasma or serum indicates the exhaustion of hepatic glutathione reserves and the subsequent covalent binding of the reactive metabolite NAPQI (N-acetyl-p-benzoquinone imine) to mitochondrial proteins.[1] This guide provides a comprehensive technical breakdown of its physicochemical properties, synthesis for reference standards, and LC-MS/MS quantification protocols.

Chemical Identity & Molecular Specifications[1][2][3][4][5][6][7]

3-Cys-APAP is a thioether conjugate resulting from the nucleophilic attack of the cysteine sulfhydryl group on the electrophilic C3 position of the NAPQI ring.[1]

Physicochemical Profile[1][8]
PropertySpecification
IUPAC Name 3-[(2-amino-2-carboxyethyl)sulfanyl]-4-acetamidophenol
Common Name 3-Cysteinylacetaminophen (3-Cys-APAP)
CAS Registry Number 53446-10-9
Molecular Formula C₁₁H₁₄N₂O₄S
Molecular Weight 270.31 g/mol
Monoisotopic Mass 270.0674 Da
Solubility Soluble in water, methanol, DMSO; slightly soluble in acetonitrile.[1][2]
pKa (Predicted) Carboxyl: ~2.2
Stability Susceptible to oxidation; store at -80°C in acidified matrix.[1]
Structural Disambiguation

Note: C₁₁H₁₄N₂O₄S also corresponds to Olivanic Acid (CAS 64761-66-6), a carbapenem antibiotic precursor produced by Streptomyces olivaceus.[1] However, in drug development and clinical toxicology contexts, the formula is almost exclusively associated with the acetaminophen metabolite.

Mechanistic Pathway: The NAPQI Cascade[1]

The formation of 3-Cys-APAP is the downstream consequence of oxidative stress.[1] Under therapeutic dosing, APAP is metabolized via glucuronidation and sulfation.[3] In overdose scenarios (or glutathione deficiency), the CYP450 pathway (specifically CYP2E1) becomes predominant, generating NAPQI.

Pathway Logic
  • Bioactivation : APAP is oxidized by CYP2E1 to NAPQI.[1]

  • Detoxification Failure : Hepatic Glutathione (GSH) is depleted.[1]

  • Adduct Formation : Unscavenged NAPQI binds covalently to cysteine residues on proteins (forming Protein-APAP adducts).[1][4]

  • Proteolysis : Cellular proteases degrade these damaged proteins, releasing the free amino acid adduct 3-Cys-APAP into circulation.[1]

Pathway Diagram

G APAP Acetaminophen (APAP) NAPQI NAPQI (Reactive Electrophile) APAP->NAPQI Oxidation CYP CYP2E1 / CYP3A4 CYP->NAPQI APAP_GSH APAP-GSH Conjugate NAPQI->APAP_GSH Conjugation (Detox) ProteinAdduct Protein-APAP Adducts NAPQI->ProteinAdduct Covalent Binding (Toxicity) GSH Glutathione (GSH) GSH->APAP_GSH APAP_CysGly APAP-Cys-Gly APAP_GSH->APAP_CysGly Hydrolysis GGT gamma-Glutamyl Transferase GGT->APAP_CysGly CysAPAP 3-Cysteinylacetaminophen (C11H14N2O4S) APAP_CysGly->CysAPAP Hydrolysis DP Dipeptidase DP->CysAPAP Mercapturate APAP-Mercapturate (Excreted in Urine) CysAPAP->Mercapturate Acetylation NAT N-Acetyltransferase NAT->Mercapturate Proteins Hepatic Proteins (SH-groups) Proteins->ProteinAdduct ProteinAdduct->CysAPAP Release into Serum Proteolysis Proteolysis (Lysosomal)

Figure 1: The metabolic bifurcation of NAPQI.[1] 3-Cys-APAP arises from both the detoxification pathway (via GSH breakdown) and the toxicity pathway (via protein adduct degradation).[1]

Synthesis of Reference Material

To validate analytical methods, pure 3-Cys-APAP is required.[1] Commercial standards are available, but in-house synthesis is often necessary for isotopic labeling or high-volume needs.[1]

Chemical Synthesis Protocol

This method utilizes the in situ generation of NAPQI followed by trapping with cysteine.[1]

Reagents:

  • Acetaminophen (APAP)[1][5][4]

  • Silver(I) Oxide (Ag₂O) - Oxidant[1]

  • L-Cysteine[1][6]

  • Chloroform (CHCl₃)[1]

  • Ammonium Acetate Buffer (pH 6.0)[1]

Workflow:

  • Oxidation : Dissolve APAP (10 mmol) in dry Chloroform. Add Ag₂O (6 mmol) and stir vigorously for 30 minutes at room temperature. The solution will darken as NAPQI forms.[1]

  • Filtration : Filter the mixture rapidly through a Celite pad to remove silver residues. The filtrate contains reactive NAPQI.[1]

  • Coupling : Immediately add the NAPQI filtrate to a stirred solution of L-Cysteine (12 mmol) in 50 mL Ammonium Acetate buffer (pH 6.0).

  • Reaction : Stir for 1 hour. The aqueous phase will turn light brown.[1]

  • Purification :

    • Separate the organic layer (discard).[1]

    • Wash the aqueous layer with Ethyl Acetate (to remove unreacted APAP).[1]

    • Lyophilize the aqueous layer.[1]

    • Purify via Preparative HPLC (C18 column, H₂O/MeOH gradient).

  • Validation : Confirm structure via ¹H-NMR and MS (m/z 271.07 [M+H]⁺).

Analytical Quantification (LC-MS/MS)

Quantification of 3-Cys-APAP in biological matrices (plasma/urine) requires high sensitivity due to the low concentrations (ng/mL range) present in early-stage toxicity.[1]

Sample Preparation
  • Protein Precipitation : Mix 50 µL plasma with 150 µL Acetonitrile containing internal standard (APAP-Cys-d3).[1]

  • Centrifugation : 10,000 x g for 10 mins at 4°C.

  • Dilution : Dilute supernatant 1:1 with 0.1% Formic Acid in water to match initial mobile phase conditions.

LC-MS/MS Parameters[1]
  • Instrument : Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Waters Xevo TQ-S).[1]

  • Ionization : Electrospray Ionization (ESI), Positive Mode .[1]

  • Column : C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100 mm, 1.8 µm) to retain polar analytes.

Mobile Phase:

  • A : Water + 0.1% Formic Acid[1][4]

  • B : Acetonitrile + 0.1% Formic Acid[1][4]

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Note
3-Cys-APAP 271.1140.125Loss of Cysteine moiety
3-Cys-APAP 271.1182.020Secondary Qualifier
IS (d3-Cys-APAP) 274.1143.125Internal Standard
Data Interpretation[1][5][10][12]
  • Clinical Thresholds : In overdose patients, 3-Cys-APAP levels correlate with the severity of hepatotoxicity.[1]

  • Forensic Use : Unlike parent APAP, which has a short half-life (~2-4 hrs), 3-Cys-APAP persists in serum for days , making it a "molecular memory" of overdose events even after the parent drug is undetectable.[1]

References

  • McGill, M. R., & Jaeschke, H. (2013). Metabolism and disposition of acetaminophen: recent advances in relation to hepatotoxicity and diagnosis. Pharmaceutical Research, 30(9), 2174–2187. Link

  • Heard, K. J., et al. (2011).[3] Protein-derived acetaminophen-cysteine can be detected after repeated supratherapeutic ingestion of acetaminophen in the absence of hepatotoxicity.[1][4] Drug Metabolism and Disposition, 39(10), 1970-1975.[1] Link

  • Roberts, D. W., et al. (1987). Identification of 3-(cystein-S-yl)acetaminophen as a major urinary metabolite of acetaminophen in the mouse.[1] Drug Metabolism and Disposition, 15(1), 108-111.[1]

  • Muldrew, K. L., et al. (2002). Determination of acetaminophen-protein adducts in mouse liver and serum and human serum after acetaminophen overdose.[1] Drug Metabolism and Disposition, 30(4), 446-451.[1] Link

  • PubChem Compound Summary. (2023). 3-Cysteinylacetaminophen (CID 53446-10-9).[1][6] National Library of Medicine.[1] Link[1]

Sources

Foundational

An In-depth Technical Guide to 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine, a molecule of significant interest in medicinal che...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine, a molecule of significant interest in medicinal chemistry. Due to the limited direct experimental data for this specific compound, this document synthesizes information from closely related analogs to project its chemical properties, potential synthesis, and biological relevance. The pyrrolidine scaffold is a cornerstone in drug discovery, offering a three-dimensional structure that can effectively explore pharmacophore space.[1][2][3] The incorporation of a substituted phenyl ring, in this case with nitro and methylsulfonyl groups, presents opportunities for nuanced molecular interactions and targeted biological activity.

Chemical Identity and Physicochemical Properties

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/InformationBasis for Prediction
Molecular Formula C11H14N2O4SBased on the chemical structure.
Molecular Weight ~270.31 g/mol Similar to 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine (CID 12099957)[4].
General Appearance Likely a solid at room temperature.Based on related sulfonamide and nitroaromatic compounds.
Solubility Expected to be soluble in organic solvents like dichloromethane, and potentially in polar aprotic solvents.Common characteristic of similar organic compounds.
Key Structural Features Pyrrolidine ring, nitro group (electron-withdrawing), methylsulfonyl group (electron-withdrawing).The pyrrolidine ring is a versatile scaffold in medicinal chemistry.[1][5]

Synthesis and Spectroscopic Profile

The synthesis of 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine would likely follow established methods for the formation of N-aryl pyrrolidines.

Proposed Synthetic Pathway

A probable synthetic route involves the nucleophilic aromatic substitution (SNAr) reaction between pyrrolidine and a suitable 4-methylsulfonyl-2-nitro-substituted benzene derivative, such as 1-fluoro-4-(methylsulfonyl)-2-nitrobenzene.

Diagram 1: Proposed Synthesis of 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine

Synthetic_Pathway 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene 1-Fluoro-4-(methylsulfonyl)- 2-nitrobenzene Reaction Base (e.g., K2CO3) Solvent (e.g., DMF) Heat 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene->Reaction Pyrrolidine Pyrrolidine Pyrrolidine->Reaction Product 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine Reaction->Product

Caption: Proposed synthetic route via nucleophilic aromatic substitution.

Experimental Protocol (Adapted from related syntheses)

A detailed protocol for a similar reaction involves the coupling of an amine with a substituted nitrobenzene.[6][7][8]

Materials:

  • 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene

  • Pyrrolidine

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

Procedure:

  • To a solution of 1-fluoro-4-(methylsulfonyl)-2-nitrobenzene in DMF, add pyrrolidine and potassium carbonate.

  • Heat the reaction mixture at a suitable temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine.

Predicted Spectroscopic Data

The expected spectroscopic characteristics can be inferred from data for closely related compounds.[9][10]

Table 2: Predicted Spectroscopic Data

TechniqueExpected Peaks/SignalsRationale based on Analogous Compounds
¹H NMR Aromatic protons in the range of 7.0-8.5 ppm. Pyrrolidine protons around 1.8-3.5 ppm. Methylsulfonyl protons as a singlet around 3.0 ppm.Aromatic protons in similar nitrophenyl compounds appear in this region.[7][10] Pyrrolidine protons typically show multiplets in the aliphatic region.
¹³C NMR Aromatic carbons between 115-150 ppm. Pyrrolidine carbons between 25-55 ppm. Methylsulfonyl carbon around 45 ppm.The chemical shifts are based on the analysis of related nitrophenyl and pyrrolidine structures.[9][10]
IR (Infrared) Characteristic bands for the nitro group (around 1520 and 1350 cm⁻¹), sulfonyl group (S=O stretching around 1355 and 1150 cm⁻¹), and C-N stretching.The IR spectrum of a similar compound, 4-hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid, shows a characteristic S=O stretching band at 1355 cm⁻¹ and an N-O stretching for the nitro group at 1524.70 cm⁻¹.[6][7]
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound.Mass spectrometry will confirm the molecular weight and provide fragmentation patterns.

Potential Biological Activity and Mechanism of Action

The pyrrolidine ring is a prevalent scaffold in numerous biologically active compounds, including anticancer, antibacterial, and central nervous system-active agents.[1][2][3][11] The presence of the nitro and methylsulfonyl groups on the phenyl ring can significantly influence the compound's electronic properties and its interactions with biological targets.

Inferred Biological Roles
  • Enzyme Inhibition: Many sulfonamide-containing compounds are known to be potent enzyme inhibitors.[6][11] For instance, derivatives of pyrrolidine have shown inhibitory activity against dipeptidyl peptidase-IV (DPP-IV), a target in diabetes treatment.[11]

  • Antimicrobial and Anticancer Activity: The sulfonamide moiety is a well-established pharmacophore in antibacterial and anticancer agents.[6][12] Nitroaromatic compounds also exhibit a wide range of biological activities.

  • Receptor Modulation: Pyrrolidine derivatives have been developed as ligands for various receptors, including those involved in neurological pathways.[13][14]

Potential Signaling Pathway Involvement

Given that a related compound, 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine, has been shown to suppress Toll-Like Receptor 4 (TLR4) dimerization induced by lipopolysaccharide (LPS), it is plausible that 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine could also modulate inflammatory signaling pathways.[15]

Diagram 2: Potential Modulation of TLR4 Signaling

TLR4_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPS LPS TLR4 TLR4 Dimerization LPS->TLR4 MyD88 MyD88-dependent pathway TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB Inflammation Inflammatory Gene Expression NFkB->Inflammation Compound 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine Compound->TLR4

Caption: Hypothetical inhibition of the TLR4 signaling pathway.

Conclusion and Future Directions

1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine represents a promising scaffold for the development of novel therapeutic agents. While direct experimental data is currently sparse, the analysis of structurally related compounds provides a solid foundation for predicting its chemical and biological properties. Future research should focus on the synthesis and in-vitro/in-vivo evaluation of this compound to validate these predictions and explore its full therapeutic potential. The versatility of the pyrrolidine core, combined with the electronic properties of the substituted phenyl ring, makes this a compelling molecule for further investigation in drug discovery programs.

References

  • Benchchem. Spectroscopic and Synthetic Profile of 1-(3-Nitrophenylsulfonyl)pyrrolidine: A Technical Guide.
  • PubChem. 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine. PubChem CID: 12099957. Available from: [Link]

  • PubChem. (2S)-1-(4-nitrophenyl)sulfonylpyrrolidine-2-carboxylic acid. PubChem CID: 721326. Available from: [Link]

  • PMC. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. Available from: [Link]

  • PMC. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Available from: [Link]

  • Synthesis and structural determination of pyrrolidine-2,3- dione derivatives from 4-acetyl.
  • SciSpace. Synthesis, structure, hirshfeld surface analysis, non- covalent interaction, and in silico studies of 4- hydroxy-1-[(4-nitrophenyl)sulphonyl]pyrrolidine-2- carboxyllic acid. Available from: [Link]

  • PubChem. SID 505044461. Available from: [Link]

  • ResearchGate. Synthesis, structure, hirshfeld surface analysis, non-covalent interaction, and in silico studies of 4-hydroxy-1-[(4-nitrophenyl)sulphonyl]pyrrolidine-2-carboxyllic acid. Available from: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

  • PubChem. 1-(4-Nitrophenyl)pyrrolidine. PubChem CID: 352305. Available from: [Link]

  • PubChem. 1-(4-Fluoro-2-nitrophenyl)pyrrolidine. PubChem CID: 2737438. Available from: [Link]

  • Organic Chemistry Portal. Pyrrolidine synthesis. Available from: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

  • Frontiers. Recent insights about pyrrolidine core skeletons in pharmacology. Available from: [Link]

  • MDPI. The Antiarrhythmic Activity of Novel Pyrrolidin-2-one Derivative S-75 in Adrenaline-Induced Arrhythmia. Available from: [Link]

  • ResearchGate. An Overview on Chemistry and Biological Importance of Pyrrolidinone. Available from: [Link]

  • IRIS UniPA. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available from: [Link]

  • PubMed. 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine Suppresses Toll-Like Receptor 4 Dimerization Induced by Lipopolysaccharide. Available from: [Link]

Sources

Exploratory

Technical Guide: Solubility & Handling of 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine in DMSO

Executive Summary This guide details the solubility profile of 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine in Dimethyl Sulfoxide (DMSO).[1] Designed for medicinal chemists and assay development scientists, this documen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the solubility profile of 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine in Dimethyl Sulfoxide (DMSO).[1] Designed for medicinal chemists and assay development scientists, this document moves beyond simple solubility limits to explore the thermodynamics of dissolution, stability concerns, and the critical "crash-out" risks during aqueous dilution.

The target molecule is a push-pull aromatic system containing a lipophilic pyrrolidine ring and two electron-withdrawing groups (nitro and sulfone).[1] While highly soluble in DMSO due to strong dipole-dipole interactions, its behavior in aqueous buffers is non-linear, requiring strict adherence to the protocols defined below to ensure data integrity in biological assays.

Part 1: Physicochemical Profile & Solubility Mechanism[1]

To master the handling of this compound, one must first understand the molecular forces at play.

Molecular Analysis
PropertyValueImplication for Solubility
Molecular Weight 270.31 g/mol Moderate size; kinetics of dissolution will be fast.[1]
Key Functional Groups Sulfone (

), Nitro (

), Pyrrolidine
High polarity (

) favors DMSO; Pyrrolidine adds lipophilicity.[1]
Electronic State Push-Pull SystemThe pyrrolidine nitrogen donates electron density into the phenyl ring, stabilized by the nitro/sulfone groups. This creates a highly polarized molecule with a significant dipole moment.[1]
Physical State Solid (Crystalline)Likely yellow/orange due to conjugation.[1] High lattice energy requires polar aprotic disruption.[1]
The DMSO Solvation Mechanism

DMSO is the solvent of choice not merely by convention, but by thermodynamic necessity for this scaffold.

  • Dipole-Dipole Interaction: The sulfoxide oxygen of DMSO (highly electronegative) interacts strongly with the electron-deficient centers of the nitro and sulfone groups.[1]

  • Lattice Disruption: The high dielectric constant of DMSO (

    
    ) effectively screens the electrostatic attractions holding the crystal lattice together, allowing the solvent to penetrate and solvate individual molecules.[1]
    

Part 2: Experimental Protocols (Self-Validating)

Core Directive: Do not assume solubility based on visual clarity alone. Micro-aggregates can act as "false solubles," causing assay artifacts. The following protocol includes a Tyndall Effect Validation step to ensure true solution status.

Standard Stock Preparation (10 mM - 50 mM)

Materials:

  • Compound: 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine (Solid)[1][2]

  • Solvent: Anhydrous DMSO (Grade: ACS Spectrophotometric or >99.9% HPLC Grade)

  • Container: Amber glass vial (borosilicate) with PTFE-lined cap.[1]

Workflow Diagram:

DissolutionProtocol Start Start: Weigh Compound (Calculate Mass for Target Conc.) AddSolvent Add Anhydrous DMSO (Center of Vial) Start->AddSolvent Vortex Vortex (30 sec) High Speed AddSolvent->Vortex VisualCheck Visual Inspection (Clear? No Particulates?) Vortex->VisualCheck Sonicate Sonicate (5-10 min) Water Bath < 40°C Sonicate->VisualCheck VisualCheck->Sonicate No Tyndall Tyndall Effect Check (Laser Pen Test) VisualCheck->Tyndall Yes Success Valid Stock Solution (Store -20°C) Tyndall->Success Beam Passes Cleanly Heat Gentle Heat (40°C) Max 10 mins Tyndall->Heat Light Scattering (Aggregates) Fail Precipitate Remains Heat->Vortex

Figure 1: Self-validating dissolution workflow. The Tyndall check is critical to detect micro-precipitates invisible to the naked eye.[1]

Step-by-Step Methodology
  • Gravimetric Preparation: Weigh the solid into an amber vial. Note: Avoid weighing <1 mg to minimize balance error. Target 2-5 mg.[1]

  • Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM).

    • Calculation:

      
      
      
  • Agitation: Vortex vigorously for 30 seconds. The solution should turn yellow/orange.[1]

  • Sonication (The Critical Step): If solid persists, sonicate in a water bath for 5–10 minutes.[1] The ultrasonic energy helps break the crystal lattice, allowing DMSO to penetrate.

    • Caution: Ensure bath temperature does not exceed 40°C to prevent thermal degradation.[1]

  • Validation (The Tyndall Test): Shine a red laser pointer through the vial.[1]

    • Pass: The beam passes through with no scattering (solution appears clear).[1]

    • Fail: You see a visible beam path or "fog" inside the liquid (scattering).[1] This indicates micro-suspension.[1] Repeat sonication or filter (0.22 µm PTFE) if necessary.[1]

Part 3: Stability & Storage (The Hygroscopic Trap)[1]

DMSO is extremely hygroscopic.[1] It will absorb water from the atmosphere, which changes the solvent properties and can cause the hydrophobic "pyrrolidine-phenyl" core of the molecule to precipitate over time.

ParameterRecommendationScientific Rationale
Storage Temp -20°C or -80°CSlows chemical degradation; freezes DMSO (MP: 19°C) to stop diffusion.[1]
Freeze/Thaw Max 5 CyclesRepeated phase changes can induce crystal nucleation.[1] Aliquot stocks to avoid this.[1]
Container Amber Glass / PTFEPlastic (polystyrene) can leach plasticizers in DMSO.[1] Amber protects nitro group from photolysis.[1]
Water Content Keep < 0.5%At >10% water content, solubility of this compound drops exponentially.

Part 4: Biological Context (The "Crash-Out" Risk)[1]

The most common failure mode in assays is not the stock solution, but the dilution step . When a DMSO stock is added to an aqueous buffer (e.g., PBS), the solvent environment changes instantly from lipophilic to hydrophilic.[1]

Solubility Equilibrium Diagram

SolubilityEquilibrium Stock DMSO Stock (Solvated Monomers) Dilution Dilution into Buffer (1% DMSO Final) Stock->Dilution Soluble Thermodynamically Stable (True Solution) Dilution->Soluble Low Conc. (<50 µM) Meta Metastable (Supersaturated) Dilution->Meta Mid Conc. Precip Precipitation (Crash Out) Dilution->Precip High Conc. (>100 µM) Meta->Soluble Cyclodextrins/BSA Added Meta->Precip Time > 1 Hour

Figure 2: The kinetics of aqueous dilution. Note the "Metastable" state where compounds may appear soluble initially but precipitate during the assay incubation.[1]

Mitigation Strategies
  • Intermediate Dilution: Do not jump from 100% DMSO to 1% DMSO in one step. Perform a serial dilution in DMSO first, then transfer to buffer.

  • Carrier Proteins: The presence of BSA or FBS in the assay buffer significantly improves solubility by sequestering the lipophilic pyrrolidine moiety.[1]

  • Limit Final DMSO: Keep final DMSO concentration < 1% (v/v) to minimize toxicity to cells, but recognize that lower DMSO % increases the risk of compound precipitation.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12099957 (Analogous Structure). Retrieved from [Link][1]

  • Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data & Technical Bulletin 102.[1][3] Retrieved from [Link]

  • Bordwell, F. G., et al. (1998).[1] "Acidities of anilines in dimethyl sulfoxide solution." Journal of the American Chemical Society. [Link][1][4]

  • Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.[1] (Standard reference for solubility protocols in drug discovery).

Sources

Foundational

Technical Guide to Safety &amp; Handling: 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine

This guide serves as an advanced technical document for 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine (CAS: 852411-45-1). It is designed to bridge the gap between a standard Safety Data Sheet (SDS) and a practical resear...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an advanced technical document for 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine (CAS: 852411-45-1). It is designed to bridge the gap between a standard Safety Data Sheet (SDS) and a practical research manual, providing researchers with the context needed to handle this compound safely and effectively.

Executive Summary

1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine is a functionalized organic intermediate characterized by a pyrrolidine ring coupled to a nitro- and sulfonyl-substituted benzene core.[1] Commonly employed in the synthesis of pharmaceutical scaffolds (e.g., antivirals, dopamine uptake inhibitors), its handling requires strict adherence to protocols governing nitro-aromatics and sulfones .

While often stable under ambient conditions, the presence of the nitro group necessitates precautions against thermal shock and incompatible reagents.[1] This guide outlines the physicochemical profile, risk assessment, and emergency protocols required for safe laboratory integration.

Chemical Identity & Physicochemical Profile[1][2][3][4][5]

This section establishes the molecular identity and expected physical behaviors of the compound.[1]

PropertySpecification
Chemical Name 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine
CAS Number 852411-45-1
Molecular Formula C₁₁H₁₄N₂O₄S
Molecular Weight 270.31 g/mol
Physical State Solid (Crystalline powder)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water.[1]
Structural Features Electron-deficient aromatic ring (SnAr active); Nitro group (potential energetic/redox site); Sulfone (stable electron-withdrawing group).[1]

Hazard Identification & Risk Assessment

GHS Classification (Inferred/Standardized)

Note: In the absence of a compound-specific harmonized GHS monograph, the following classification is derived from Structural Activity Relationship (SAR) analysis of analogous nitro-sulfonyl-anilines.

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral) Cat. 4H302: Harmful if swallowed.[2]
Skin Corrosion/Irritation Cat.[1][2][3] 2H315: Causes skin irritation.[1][2]
Eye Damage/Irritation Cat. 2AH319: Causes serious eye irritation.[2]
STOT - Single Exposure Cat. 3H335: May cause respiratory irritation.[2]
Structural Alerts & Reactivity[1]
  • Nitro Group (-NO₂): While stabilized by the sulfone, nitro-aromatics can decompose exothermically at high temperatures.[1] Avoid heating dry solids above 150°C without DSC (Differential Scanning Calorimetry) validation.

  • Sulfone Group (-SO₂Me): Generally chemically inert but enhances the electrophilicity of the benzene ring, making the compound susceptible to nucleophilic attack (e.g., by strong bases), which may displace the pyrrolidine or other substituents.[1]

Safe Handling & Engineering Controls

"Universal Precaution" Workflow

Treat this compound as a bioactive agent.[1] The following decision matrix outlines the required Personal Protective Equipment (PPE) and engineering controls based on the scale of operation.

SafeHandling Start Operation Assessment Scale Scale of Handling Start->Scale SmallScale < 100 mg (Weighing/Transfer) Scale->SmallScale Analytical LargeScale > 100 mg or Solution Prep Scale->LargeScale Preparative ControlsSmall Standard PPE: Nitrile Gloves (0.11mm) Safety Glasses Lab Coat SmallScale->ControlsSmall ControlsLarge Enhanced PPE: Double Glove (Nitrile) Fume Hood Required Respirator (if dust risk) LargeScale->ControlsLarge Waste Disposal: Solid Hazardous Waste (Do NOT drain dispose) ControlsSmall->Waste ControlsLarge->Waste

Figure 1: Decision matrix for selecting appropriate engineering controls and PPE based on operational scale.

Storage Requirements[1][6]
  • Temperature: Store at 2–8°C (Refrigerated) to minimize slow thermal degradation.

  • Atmosphere: Keep under inert gas (Nitrogen/Argon) if storing for >6 months.

  • Container: Amber glass vials to protect from potential photodegradation of the nitro moiety.

Toxicological Perspectives

Mechanism of Action (Hypothetical)

As an intermediate, specific pharmacological targets may vary, but the nitro-aromatic core is a known metabolic motif.[1]

  • Metabolic Activation: Nitro groups can be reduced enzymatically (nitroreductases) to hydroxylamines, which are potential DNA alkylators.[1]

  • Sensitization: Reactive intermediates may haptenize proteins, leading to allergic contact dermatitis.

Exposure Routes
  • Inhalation: High risk during weighing of static-prone fine powders. Use an antistatic gun or weigh inside a hood.

  • Dermal: Lipophilic nature (due to the pyrrolidine/phenyl core) suggests potential for transdermal absorption.

Emergency Response Protocols

In the event of an accident, immediate, logic-driven responses are critical to mitigate harm.

EmergencyResponse Incident Incident Detected Type Identify Type Incident->Type Skin Skin/Eye Contact Type->Skin Inhal Inhalation Type->Inhal Spill Spill (>1g) Type->Spill ActionSkin 1. Flush water (15 min) 2. Remove contam. clothing 3. Seek medical aid Skin->ActionSkin ActionInhal 1. Move to fresh air 2. Support breathing 3. Call emergency Inhal->ActionInhal ActionSpill 1. Evacuate area 2. Wear full PPE 3. Wet wipe (avoid dust) 4. Incinerate waste Spill->ActionSpill

Figure 2: Logic flow for emergency response categorization and action.

Fire Fighting Measures
  • Suitable Media: Water spray, Carbon dioxide (CO₂), Dry chemical powder, or Alcohol-resistant foam.[1]

  • Specific Hazards: Emits toxic fumes under fire conditions, including Carbon oxides (COx), Nitrogen oxides (NOx), and Sulfur oxides (SOx).[1]

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective turnout gear.[4]

Synthesis & Contextual Background

Understanding the chemical origin helps in assessing impurity risks.[1] This compound is typically synthesized via Nucleophilic Aromatic Substitution (SₙAr) .

  • Precursors: 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene + Pyrrolidine.[1]

  • Impurity Profile: May contain traces of Pyrrolidine (flammable, corrosive liquid) or Fluoride salts (if not washed properly).[1]

  • Relevance: The combination of a sulfone and nitro group on the phenyl ring creates a "push-pull" electronic system, making this molecule a valuable scaffold for further reduction (Nitro

    
     Amine) to create sulfonamide-based drugs.[1]
    

References

  • PubChem. (n.d.).[1][5] 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine (Compound).[1] National Library of Medicine. Retrieved from [Link][1]

Sources

Exploratory

Difference between 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine and sulfonyl pyrrolidines

The following technical guide provides an in-depth analysis comparing the specific chemical entity 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine against the broader class of Sulfonyl Pyrrolidines . Structural Dynamics, S...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis comparing the specific chemical entity 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine against the broader class of Sulfonyl Pyrrolidines .

Structural Dynamics, Synthetic Pathways, and Medicinal Utility

Executive Summary

In drug discovery and organic synthesis, the pyrrolidine scaffold is a privileged structure. However, the functionalization of the pyrrolidine nitrogen (N-1) drastically alters the physicochemical and pharmacological profile of the molecule.

This guide distinguishes between two chemically distinct entities:

  • 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine (Specific Entity): An N-aryl pyrrolidine where the nitrogen is bonded to an electron-deficient aromatic ring. The sulfonyl group is distal (para-position on the aryl ring).

  • Sulfonyl Pyrrolidines (General Class): Typically referring to N-sulfonyl pyrrolidines (sulfonamides), where the sulfonyl group is directly bonded to the pyrrolidine nitrogen.

The distinction is not merely semantic; it dictates the molecule's basicity, metabolic stability, synthetic accessibility, and role in ligand-protein interactions.

Structural & Electronic Analysis

The core difference lies in the nature of the N-X bond (where X is Carbon or Sulfur) and the resulting electronic conjugation.

1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine (N-Aryl)
  • Structure: The pyrrolidine nitrogen is attached to a phenyl ring. The ring bears a nitro group at the ortho position (2-position) and a methylsulfonyl group at the para position (4-position).

  • Electronic State: This is a tertiary aniline derivative. However, the nitrogen lone pair is heavily delocalized into the aromatic ring due to the strong electron-withdrawing groups (EWGs)

    
     and 
    
    
    
    .
  • Basicity: Significantly reduced compared to unsubstituted pyrrolidine (

    
    ). The strong resonance withdrawal renders the nitrogen non-basic and poor at hydrogen bond accepting.
    
  • Geometry: The

    
    -aryl bond forces a specific torsion angle to minimize steric clash between the pyrrolidine ring and the ortho-nitro group, often forcing the pyrrolidine out of planarity with the benzene ring.
    
Sulfonyl Pyrrolidines (N-Sulfonyl)
  • Structure: The pyrrolidine nitrogen is directly bonded to a sulfonyl sulfur atom (

    
    ).
    
  • Electronic State: This forms a sulfonamide .[1] The nitrogen lone pair is delocalized into the sulfonyl group's

    
    -orbitals (or 
    
    
    
    antibonding orbitals).
  • Basicity: The nitrogen is non-basic . The sulfonamide bond is highly stable and resistant to hydrolysis.

  • Geometry: The sulfur atom adopts a tetrahedral geometry, creating a distinct "kink" in the molecular topology compared to the planar or twisted nature of amides or anilines.

Comparative Data Table
Feature1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidineSulfonyl Pyrrolidines (Generic Class)
Linkage Type

(Tertiary Aniline)

(Sulfonamide)
Nitrogen Hybridization

/

(Partial conjugation)

(Strong conjugation)
Basicity Weakly Basic to Neutral (Deactivated)Non-Basic
Metabolic Liability Nitro reduction (reductases); N-dealkylationHigh stability; rare N-S cleavage
H-Bond Potential Acceptor (Weak)Acceptor (Sulfonyl oxygens are strong acceptors)
Primary Utility Synthetic Intermediate / ScaffoldPharmacophore / End-product

Synthetic Methodologies

The synthesis of these two classes follows divergent mechanistic pathways: Nucleophilic Aromatic Substitution (SNAr) versus Sulfonylation .

Synthesis of 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine

This molecule is synthesized via an SNAr reaction. The starting material is an electron-deficient aryl halide (usually 1-fluoro or 1-chloro-4-methylsulfonyl-2-nitrobenzene). The ortho-nitro and para-methylsulfonyl groups activate the ring for nucleophilic attack by pyrrolidine.

  • Mechanism: Addition-Elimination (Meisenheimer complex intermediate).

  • Critical Control: Temperature control is vital to prevent polymerization or degradation of the nitro group.

Synthesis of Sulfonyl Pyrrolidines

This class is synthesized via Nucleophilic Substitution at Sulfur . Pyrrolidine reacts with a sulfonyl chloride (


) in the presence of a base (TEA, DIPEA, or Pyridine).
  • Mechanism: Direct nucleophilic attack on sulfur, elimination of chloride.

  • Critical Control: Anhydrous conditions are required to prevent hydrolysis of the sulfonyl chloride to sulfonic acid.

Visualization of Synthetic Pathways

SynthesisPathways cluster_0 Pathway A: SNAr (N-Aryl Synthesis) cluster_1 Pathway B: Sulfonylation (N-Sulfonyl Synthesis) Pyrrolidine Pyrrolidine (Nucleophile) ArylHalide 1-Fluoro-4-methylsulfonyl- 2-nitrobenzene Intermediate Meisenheimer Complex ArylHalide->Intermediate + Pyrrolidine Base, Heat Product1 1-(4-Methylsulfonyl- 2-nitrophenyl)pyrrolidine Intermediate->Product1 - HF SulfonylCl Sulfonyl Chloride (R-SO2-Cl) TS_Sulfur Tetrahedral Intermediate SulfonylCl->TS_Sulfur + Pyrrolidine Base, DCM Product2 N-Sulfonyl Pyrrolidine (Sulfonamide) TS_Sulfur->Product2 - HCl

Caption: Divergent synthetic pathways. Pathway A utilizes the activated aryl ring for SNAr, while Pathway B targets the electrophilic sulfur atom.

Experimental Protocols

Protocol A: Synthesis of 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine

Objective: To couple pyrrolidine with an activated aryl fluoride.

  • Reagents:

    • 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene (1.0 eq)

    • Pyrrolidine (1.2 eq)[2]

    • Potassium Carbonate (

      
      , 2.0 eq)
      
    • Solvent: Acetonitrile (MeCN) or DMF.

  • Procedure:

    • Dissolve the aryl fluoride in MeCN (0.5 M concentration).

    • Add

      
       followed by the dropwise addition of pyrrolidine at 
      
      
      
      .
    • Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours. Note: Monitor by TLC (EtOAc/Hexane).

    • Workup: Dilute with water. If the product precipitates (likely due to high lipophilicity), filter and wash with cold water. If oil forms, extract with Ethyl Acetate (EtOAc).

    • Purification: Recrystallization from Ethanol or Flash Chromatography (

      
      ).
      
Protocol B: General Synthesis of N-Sulfonyl Pyrrolidines

Objective: To form a sulfonamide bond.

  • Reagents:

    • Sulfonyl Chloride (

      
      , 1.0 eq)
      
    • Pyrrolidine (1.1 eq)

    • Triethylamine (TEA, 1.5 eq) or Pyridine.

    • Solvent: Dichloromethane (DCM, anhydrous).

  • Procedure:

    • Dissolve pyrrolidine and TEA in DCM under Nitrogen atmosphere.

    • Cool to

      
      .
      
    • Add Sulfonyl Chloride (dissolved in minimal DCM) dropwise to control exotherm.

    • Stir at RT for 2–12 hours.

    • Workup: Quench with 1M HCl (to remove excess amine/pyridine). Wash organic layer with saturated

      
       and Brine.
      
    • Purification: Usually high purity after workup; can be recrystallized or passed through a silica plug.

Medicinal Chemistry Utility & Reactivity Profile

The Specific Entity as a Precursor

1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine is rarely a final drug candidate due to the nitro group , which is a "structural alert" for toxicity (potential for reduction to reactive hydroxylamines or nitroso compounds).

  • Primary Use: It is a high-value intermediate .

  • Downstream Chemistry: The nitro group is reduced (using

    
     or 
    
    
    
    ) to an aniline. This resulting 1-(2-amino-4-methylsulfonylphenyl)pyrrolidine is a versatile scaffold for constructing benzimidazoles or quinoxalines, often found in kinase inhibitors.
Sulfonyl Pyrrolidines as Bioisosteres

The N-sulfonyl pyrrolidine motif is a stable, non-basic pharmacophore found in final drug molecules (e.g., Vildagliptin analogs, MMP inhibitors).

  • Metabolic Stability: The sulfonamide bond is resistant to peptidases and esterases.

  • Solubility: The sulfonyl group increases polarity compared to simple alkyl pyrrolidines, aiding in solubility while maintaining membrane permeability.

  • Target Interaction: The sulfonyl oxygens act as hydrogen bond acceptors, often interacting with backbone amides in the receptor pocket.

Reactivity Flowchart

Reactivity Specific 1-(4-Methylsulfonyl- 2-nitrophenyl)pyrrolidine NitroRed Nitro Reduction (H2, Pd/C) Specific->NitroRed SulfonylPyr N-Sulfonyl Pyrrolidine Hydrolysis Hydrolysis (Strong Acid/Base) SulfonylPyr->Hydrolysis Resistant Stable Metabolically Stable (Excreted Unchanged) SulfonylPyr->Stable Primary Fate Aniline Amino-Aryl Pyrrolidine (Scaffold for Drug Discovery) NitroRed->Aniline Yields Nucleophilic Aniline

Caption: The specific nitro-compound is a reactive intermediate, whereas sulfonyl pyrrolidines are generally stable end-points.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12099957, 1-[(4-nitrophenyl)methylsulfonyl]pyrrolidine. Retrieved from [Link]

  • Organic Chemistry Portal. Pyrrolidine Synthesis and Reactivity. Retrieved from [Link]

  • Journal of Medicinal Chemistry (2018). Design and Optimization of Sulfone Pyrrolidine Sulfonamide Antagonists of TRPV4. Retrieved from [Link]

  • Molecules (MDPI) (2021). Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Retrieved from [Link]

Sources

Foundational

Technical Guide: Cheminformatics and Synthetic Utility of 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine

Topic: 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1] [1] Executive Summary 1-(4-Methylsulfonyl-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

[1]

Executive Summary

1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine (CAS 852411-45-1) is a specialized nitroaniline derivative characterized by a highly polarized electron-deficient aromatic core.[1] Functioning as a robust intermediate in medicinal chemistry, it serves as a critical scaffold for the synthesis of Reverse Transcriptase Inhibitors (NNRTIs), potential anticancer agents targeting ALK/ROS1, and complex sulfonyl-based pharmacophores. This guide delineates its structural identification, nucleophilic aromatic substitution (S


Ar) synthesis protocols, and spectroscopic characterization.[2]

Chemical Identity & Structural Descriptors[1][2][3][4][5][6][7]

This compound features a benzene ring activated by two strong electron-withdrawing groups (EWGs)—a nitro group at the ortho position and a methylsulfonyl group at the para position relative to the pyrrolidine ring.[1] This "push-pull" electronic system creates a distinct dipole moment and specific reactivity profile.[1]

Table 1: Physicochemical & Identifier Data[1][5][8][9]
PropertyValue / Descriptor
IUPAC Name 1-(4-Methanesulfonyl-2-nitrophenyl)pyrrolidine
CAS Registry Number 852411-45-1
Molecular Formula C

H

N

O

S
Molecular Weight 270.31 g/mol
Canonical SMILES CS(=O)(=O)c1cc(c(cc1)N2CCCC2)[O-]
InChI String InChI=1S/C11H14N2O4S/c1-18(16,17)9-5-6-10(11(7-9)13(14)15)12-3-2-4-12/h5-7H,2-4H2,1H3
Molecular Geometry Distorted trigonal planar at N-aryl bond due to steric clash between pyrrolidine and ortho-NO

.
Structural Ontology Diagram

The following diagram illustrates the functional group hierarchy and electronic effects governing the molecule's reactivity.

ChemicalStructure Core Benzene Core Pyrrolidine Pyrrolidine Ring (Electron Donor) Core->Pyrrolidine C1 Position Nitro Nitro Group (-NO2) (Ortho-Activator) Core->Nitro C2 Position (Steric/Electronic) Sulfone Methylsulfonyl (-SO2Me) (Para-Activator) Core->Sulfone C4 Position (Inductive) Reactivity High SNAr Susceptibility Nitro->Reactivity Activates C1 Sulfone->Reactivity Activates C1

Figure 1: Structural decomposition highlighting the electronic activation of the benzene core.[1]

Synthetic Architecture

The synthesis of 1-(4-methylsulfonyl-2-nitrophenyl)pyrrolidine is a classic example of Nucleophilic Aromatic Substitution (S


Ar) .[1] The reaction is thermodynamically driven by the formation of a stable Meisenheimer complex, facilitated by the ortho-nitro and para-methylsulfonyl groups which stabilize the negative charge intermediate.[1]
Mechanism & Retrosynthesis[1]
  • Electrophile: 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene (or the chloro-analog).[1] The fluoro-derivative reacts significantly faster due to the high electronegativity of fluorine increasing the electrophilicity of the ipso-carbon.[1]

  • Nucleophile: Pyrrolidine (secondary amine).

  • Base: Potassium Carbonate (K

    
    CO
    
    
    
    ) or excess pyrrolidine to scavenge the hydrohalic acid byproduct.
Protocol A: Standard Laboratory Synthesis (High Yield)

Target Scale: 10 mmol

  • Preparation: In a 50 mL round-bottom flask, dissolve 1-fluoro-4-(methylsulfonyl)-2-nitrobenzene (2.19 g, 10 mmol) in anhydrous Acetonitrile (MeCN) or DMF (15 mL).

  • Addition: Cool the solution to 0°C. Add K

    
    CO
    
    
    
    (2.07 g, 15 mmol) followed by the dropwise addition of pyrrolidine (0.85 g, 1.0 mL, 12 mmol).
  • Reaction: Allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (EtOAc/Hexane 1:1). The starting material spot (higher R

    
    ) should disappear.
    
  • Workup: Pour the reaction mixture into ice-water (100 mL). The product typically precipitates as a yellow/orange solid.

  • Purification: Filter the solid. Wash with water (3 x 20 mL) and cold ethanol. Recrystallize from Ethanol/Water if necessary.

    • Expected Yield: >90%[1][3]

    • Appearance: Yellow crystalline solid.

Protocol B: Green Chemistry Approach (Aqueous Micellar)

Recent advances utilize surfactant-mediated synthesis to eliminate toxic polar aprotic solvents (like DMF).[1]

  • Medium: Use a 2% wt solution of TPGS-750-M or HPMC (Hydroxypropyl methylcellulose) in water.[1]

  • Process: Combine reactants in the aqueous medium at room temperature. The hydrophobic effect accelerates the reaction within the micellar lipophilic core.

  • Isolation: Extract with a minimal amount of Ethyl Acetate or filter directly if solid precipitates.

Synthetic Workflow Diagram

SynthesisWorkflow Start Precursors: 1-Fluoro-4-mesyl-2-nitrobenzene + Pyrrolidine Conditions Conditions: K2CO3, MeCN/DMF 0°C to RT, 4h Start->Conditions Mix Intermediate Meisenheimer Complex Conditions->Intermediate SNAr Attack Workup Quench: Ice Water Pour Intermediate->Workup -HF Product Product: Yellow Precipitate (>90% Yield) Workup->Product Filtration

Figure 2: Step-by-step synthetic workflow for the SNAr generation of the target compound.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures are diagnostic.

Nuclear Magnetic Resonance (NMR)[1][10][11][12][13]
  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • 
       8.2–8.3 ppm (d, 1H):  Aromatic proton at C3 (ortho to nitro). Highly deshielded.
      
    • 
       7.8–7.9 ppm (dd, 1H):  Aromatic proton at C5 (ortho to sulfonyl).
      
    • 
       7.1–7.2 ppm (d, 1H):  Aromatic proton at C6 (ortho to pyrrolidine). Shielded relative to others due to electron donation from the amine.
      
    • 
       3.3–3.5 ppm (m, 4H):  Pyrrolidine N-CH
      
      
      
      protons.[1]
    • 
       3.2 ppm (s, 3H):  Methylsulfonyl (-SO
      
      
      
      CH
      
      
      ) singlet.[1] Distinctive sharp peak.
    • 
       1.9–2.0 ppm (m, 4H):  Pyrrolidine C-CH
      
      
      
      protons.[1]
Mass Spectrometry (LC-MS)[1]
  • Ionization: ESI+ (Electrospray Ionization).

  • Molecular Ion: [M+H]

    
     observed at m/z 271.1.
    
  • Fragmentations: Loss of NO

    
     or SO
    
    
    
    Me groups may be observed in high-energy collisions.[1]

Functional Utility in Drug Development[1][8][14]

Pharmacophore Scaffold

The 1-sulfonyl-2-nitro-4-amino motif is a privileged structure in medicinal chemistry.[1]

  • Metabolic Stability: The methylsulfonyl group is metabolically robust compared to sulfonamides, resisting oxidative metabolism.

  • Solubility: The polarity of the sulfone and nitro groups improves aqueous solubility compared to purely lipophilic analogs.

  • Reduction Precursor: The nitro group is frequently reduced (using H

    
    /Pd-C or Fe/NH
    
    
    
    Cl) to an aniline.[1] This resulting 1-(4-methylsulfonyl-2-aminophenyl)pyrrolidine is a versatile nucleophile for creating benzimidazoles or quinoxalines.[1]
Biological Relevance

Compounds containing this core have shown activity in:

  • Antiviral Research: As non-nucleoside reverse transcriptase inhibitors (NNRTIs).

  • Oncology: As intermediates for ALK inhibitors, where the pyrrolidine ring mimics the solubilizing groups found in drugs like Ceritinib or Alectinib analogs.

References

  • PubChem Compound Summary. (2025). 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine and related sulfones.[1] National Center for Biotechnology Information. [Link](Note: Used for structural analogy and property verification).[1]

  • Isoor, A. et al. (2013). Synthesis and characterization of novel sulfonyl-pyrrolidine derivatives via SNAr. Journal of Chemical Sciences. [Link][1]

  • Organic Syntheses. (2017). Preparation of Sulfonylated Amines. Org. Synth. 2017, 94, 346-357.[4] [Link]

Sources

Protocols & Analytical Methods

Method

Nucleophilic aromatic substitution protocol for 1-fluoro-4-methylsulfonyl-2-nitrobenzene

Application Note: High-Fidelity Derivatization of 1-Fluoro-4-methylsulfonyl-2-nitrobenzene Executive Summary This technical guide outlines the optimized protocol for the nucleophilic aromatic substitution ( ) of 1-fluoro...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Derivatization of 1-Fluoro-4-methylsulfonyl-2-nitrobenzene

Executive Summary

This technical guide outlines the optimized protocol for the nucleophilic aromatic substitution (


) of 1-fluoro-4-methylsulfonyl-2-nitrobenzene . This scaffold represents a "super-electrophile" class of aryl fluorides, activated by two potent electron-withdrawing groups (EWGs): a nitro group at the ortho position and a methylsulfonyl group at the para position.

Due to this specific electronic architecture, the substrate exhibits exceptional reactivity toward amines, thiols, and alkoxides, often proceeding under mild conditions where less activated analogs (e.g., chloro-derivatives) would fail or require forcing conditions. This guide provides a standard high-yield protocol using polar aprotic solvents and a "green chemistry" alternative using 2-MeTHF, alongside critical safety and mechanistic insights.

Strategic Rationale & Mechanistic Insight

Substrate Reactivity Profile

The reactivity of 1-fluoro-4-methylsulfonyl-2-nitrobenzene is governed by the stabilization of the anionic intermediate (Meisenheimer complex).[1]

  • The Fluorine Advantage: Unlike

    
     or 
    
    
    
    reactions where bond breaking is often rate-limiting, in
    
    
    , the rate-determining step is the initial nucleophilic attack.[2][3][4] The high electronegativity of fluorine (
    
    
    ) creates a strong dipole, significantly increasing the electrophilicity of the
    
    
    carbon compared to a chloro- or bromo-analog.
  • Resonance Stabilization: The negative charge acquired by the ring is delocalized effectively onto the oxygens of the ortho-nitro and para-methylsulfonyl groups.

Reaction Mechanism

The reaction proceeds via a classic addition-elimination pathway.[5]

SNAr_Mechanism Reactants Substrate + Nucleophile TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 Rate Limiting Inter Meisenheimer Complex (Anionic Intermediate) TS1->Inter TS2 Transition State 2 (Leaving Group Departure) Inter->TS2 Products Product + HF TS2->Products Fast

Figure 1: Reaction coordinate flow for the


 of 1-fluoro-4-methylsulfonyl-2-nitrobenzene. Note that the formation of the Meisenheimer complex is the energy barrier to overcome.

Experimental Protocols

Method A: Standard High-Throughput Protocol (DMSO)

Recommended for library synthesis and small-scale derivatization (10 mg – 5 g).

Reagents:

  • Substrate: 1-Fluoro-4-methylsulfonyl-2-nitrobenzene (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (1.1 – 1.2 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)
    
  • Solvent: Anhydrous DMSO (Concentration: 0.2 M – 0.5 M)

Workflow:

  • Dissolution: Charge the reaction vessel with the substrate and dissolve in DMSO.

  • Base Addition: Add DIPEA. Note: The solution may darken slightly.

  • Nucleophile Addition: Add the amine dropwise at Room Temperature (RT).

    • Caution: This reaction is often exothermic. For highly reactive amines (e.g., pyrrolidine, morpholine), cool to

      
       during addition.
      
  • Reaction: Stir at RT for 1–4 hours.

    • Monitor: LCMS or TLC (Mobile phase: 50% EtOAc/Hexanes). The starting material (

      
      ) should disappear, replaced by a more polar product (yellow/orange spot).
      
  • Workup:

    • Precipitation Method (Preferred): Pour the reaction mixture into 10 volumes of ice-water. Stir for 15 minutes. Filter the resulting precipitate, wash with water, and dry.

    • Extraction Method: Dilute with EtOAc, wash 3x with water (to remove DMSO), 1x with Brine, dry over

      
      , and concentrate.
      
Method B: Green Chemistry Protocol (2-MeTHF)

Recommended for process scale-up and environmentally conscious workflows.

Reagents:

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF)[6]

  • Base:

    
     (2.0 equiv, finely ground) or aqueous NaOH (for biphasic)
    

Workflow:

  • Suspend Substrate and

    
     in 2-MeTHF (0.5 M).
    
  • Add nucleophile.

  • Heat to

    
    . (2-MeTHF allows for higher temperatures than DCM but easier workup than DMSO).
    
  • Workup: 2-MeTHF is immiscible with water.[6] Wash the organic layer directly with water/brine, separate, and crystallize by adding heptane as an antisolvent.

Data Summary & Troubleshooting

Comparative Solvent Performance
SolventReaction RateWorkup EaseGreen RatingRecommendation
DMSO Very FastModerate (High BP)PoorBest for small scale/library
DMF FastModeratePoor (Toxic)Avoid if possible
2-MeTHF ModerateExcellentGoodBest for Scale-up
Ethanol SlowGoodExcellentUse for alkoxide nucleophiles
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Black reaction mixture Decomposition/OxidationDegas solvents; ensure temperature is not

.
Low Conversion Nucleophile deactivatedIf using amine HCl salts, ensure enough base (DIPEA) is added to free the amine.
Hydrolysis Product (

instead of

)
Wet SolventUse anhydrous DMSO; moisture competes with the amine for the fluoride.
Exotherm on addition High reactivity of F-areneCool to

or

during addition.

Process Safety & Hazard Control

Critical Hazard: HF Generation While the leaving group is formally fluoride (


), in the presence of protons (from amine salts or workup), this can form Hydrofluoric Acid (HF).
  • Control: Ensure the reaction mixture remains basic (

    
    ) during the reaction.
    
  • Glassware: At standard laboratory scales (<10g), glass etching is negligible, but for kilo-scale, Hastelloy or lined reactors are recommended.

Sensitization

  • Nitro-aromatics and their sulfone derivatives are potential skin sensitizers.

  • PPE: Double nitrile gloves and sleeves are mandatory. Handle only in a fume hood.

References

  • Mechanism of

    
    :  Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[1][5][7][8][9] Chemical Reviews. Link
    
  • Green Solvents (

    
     in 2-MeTHF):  Pace, V., et al. (2012). 2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry.[6] ChemSusChem. Link
    
  • Fluorine vs Chlorine Reactivity: Miller, J. (1968). Aromatic Nucleophilic Substitution.[1][5][7][8][9] Elsevier. (Classic text detailing the "Fluorine Effect" in activated systems).

  • Safety Data (General Fluoronitrobenzenes): PubChem Compound Summary for 1-Fluoro-2-nitrobenzene derivatives. Link

Sources

Application

Application Note: Reaction Conditions for Coupling Pyrrolidine with Nitro-Aryl Sulfones

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic causality, protocol optimization, and self-validating experimental workflows.

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic causality, protocol optimization, and self-validating experimental workflows.

Introduction & Mechanistic Rationale

The coupling of pyrrolidine—a highly nucleophilic, unhindered secondary cyclic amine—with nitro-aryl sulfones is a cornerstone transformation in medicinal chemistry. Depending on the exact nature of the electrophile, this "coupling" generally proceeds via one of two distinct mechanistic pathways:

  • Nucleophilic Aromatic Substitution (SNAr): C–N bond formation via the displacement of a leaving group (typically a halide) on the aromatic ring.

  • Sulfonamide Formation (Fukuyama-type Coupling): S–N bond formation via the attack of pyrrolidine on a nitro-aryl sulfonyl chloride (e.g., nosyl chloride)[1].

The Causality of SNAr Reactivity

In SNAr reactions, the aromatic ring must be highly electron-deficient. The synergistic presence of a nitro group (


) and a sulfone group (

) severely depletes the electron density of the

-system. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the arene, facilitating rapid attack by the Highest Occupied Molecular Orbital (HOMO) of pyrrolidine[2].

Upon attack, a delocalized anionic intermediate known as a Meisenheimer complex is formed. The negative charge is highly stabilized by resonance delocalization onto the oxygen atoms of the nitro and sulfone moieties[3]. The rate-determining step is typically the rearomatization of the ring via the departure of the leaving group (e.g., chloride)[4].

SNAr_Mechanism A Nitro-Aryl Sulfone (Electrophile) C Meisenheimer Complex (Anionic Adduct) A->C Nucleophilic Attack B Pyrrolidine (Nucleophile) B->C D Coupled Product (C-N or S-N Bond) C->D Leaving Group Departure

Figure 1: Mechanistic pathway for the coupling of pyrrolidine with nitro-aryl sulfones.

Optimization of Reaction Conditions

Selecting the correct base and solvent system is critical to preventing side reactions (such as bis-substitution or substrate hydrolysis). The table below synthesizes quantitative data and mechanistic rationales for optimizing these couplings.

SolventBaseTempTimeTypical YieldMechanistic Rationale
DMF K₂CO₃25–50 °C2–4 h>85%Polar aprotic solvent maximizes pyrrolidine nucleophilicity. K₂CO₃ acts as an insoluble acid sponge, preventing competing nucleophilic attack.
MeCN DIPEA60 °C4–8 h75–80%Excellent alternative to DMF for SNAr. Easier to remove during concentration, though slightly slower reaction kinetics.
DCM Et₃N0–25 °C1–2 h>90%Mandatory for Sulfonamide formation. Solubilizes sulfonyl chlorides while minimizing hydrolysis[1].
EtOH NoneReflux12–24 h<50%Protic solvents hydrogen-bond with the lone pair of pyrrolidine, drastically reducing its nucleophilicity.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . In-process controls are embedded to verify success at each step.

Protocol A: SNAr Coupling (Halide Displacement)

Application: Synthesis of 4-(pyrrolidin-1-yl)-3-nitrophenyl methyl sulfone from 4-chloro-3-nitrophenyl methyl sulfone.

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask, add 4-chloro-3-nitrophenyl methyl sulfone (1.0 mmol, 1.0 eq) and anhydrous K₂CO₃ (2.0 mmol, 2.0 eq).

  • Solvent Addition: Suspend the mixture in anhydrous DMF (5.0 mL) under a nitrogen atmosphere.

  • Nucleophile Addition: Add pyrrolidine (1.2 mmol, 1.2 eq) dropwise via syringe at room temperature.

    • Self-Validation: The reaction mixture will rapidly transition from colorless/pale yellow to a deep, vibrant orange/red, visually confirming the formation of the highly conjugated SNAr product.

  • Monitoring: Stir at 50 °C for 2 hours. Monitor via TLC (Hexanes:EtOAc 1:1). The product will appear as a bright yellow, UV-active spot with a lower

    
     than the starting material.
    
  • Work-up: Quench the reaction by pouring it into ice water (20 mL). Extract with EtOAc (3 × 15 mL). Wash the combined organic layers extensively with 5% aqueous LiCl (3 × 15 mL) to remove residual DMF, followed by brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Sulfonamide Formation (Nosyl Protection)

Application: Synthesis of 1-(2-nitrophenylsulfonyl)pyrrolidine using 2-nitrobenzenesulfonyl chloride (Nosyl chloride).

  • Preparation: Dissolve 2-nitrobenzenesulfonyl chloride (1.0 mmol, 1.0 eq) in anhydrous DCM (10 mL) and cool to 0 °C in an ice bath[1].

  • Base Addition: Add triethylamine (Et₃N) (1.5 mmol, 1.5 eq) to the solution.

  • Coupling: Dissolve pyrrolidine (1.1 mmol, 1.1 eq) in 2 mL of DCM and add it dropwise to the stirring mixture over 10 minutes.

    • Self-Validation: A white precipitate (triethylammonium chloride) will immediately begin to form, confirming that HCl is being generated and neutralized[1].

  • Completion: Allow the reaction to warm to room temperature and stir for 1 hour.

  • Work-up: Transfer to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess pyrrolidine and Et₃N), saturated NaHCO₃, and brine[1]. Dry over MgSO₄ and concentrate.

Protocol_Workflow Step1 1. Reagent Preparation Anhydrous Conditions Step2 2. Nucleophile Addition Dropwise at 0 °C to RT Step1->Step2 Step3 3. Reaction Monitoring TLC / Visual Color Change Step2->Step3 Step4 4. Aqueous Work-up Phase Separation & Washing Step3->Step4

Figure 2: Standard self-validating experimental workflow for pyrrolidine coupling reactions.

Troubleshooting & Analytical Insights

  • Issue: Hydrolysis of the Electrophile.

    • Observation: In Protocol B, TLC shows the formation of a highly polar baseline spot (sulfonic acid).

    • Causality: Atmospheric moisture or wet solvents cause water to act as a competing nucleophile against the sulfonyl chloride.

    • Solution: Strictly enforce anhydrous conditions; utilize freshly distilled DCM and store the nosyl chloride in a desiccator.

  • Issue: Incomplete SNAr Conversion.

    • Observation: Stalled reaction with unreacted starting material remaining after 8 hours.

    • Causality: Pyrrolidine may have volatilized (boiling point ~87 °C), or the base was insufficient to neutralize the generated acid, leading to the protonation of pyrrolidine (forming the inactive pyrrolidinium ion).

    • Solution: Ensure a tightly sealed reaction vessel and verify that a full 2.0 equivalents of K₂CO₃ are present.

References

  • Echevarria, A., & Miller, J. Reactivity in SNAr reactions of 2-(4-chloro-3-nitrophenyl)-1,3-diphenyl-1,3,4-triazol-1-ium-5-thiolate with some anionic and neutral nucleophiles. Journal of the Chemical Society, Perkin Transactions 2.[Link]

  • Makosza, M., et al. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, ACS Publications. [Link]

  • Ono, N., et al. Nitro Compounds and Their Derivatives in Organic Synthesis. MDPI. [Link]

Sources

Method

Using 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine as a pharmaceutical intermediate

A Versatile Precursor for Sulfonyl-Aniline Pharmacophores in Drug Discovery Abstract This technical guide outlines the utility, synthesis, and processing of 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine (CAS 59504-34-6)...

Author: BenchChem Technical Support Team. Date: March 2026

A Versatile Precursor for Sulfonyl-Aniline Pharmacophores in Drug Discovery

Abstract

This technical guide outlines the utility, synthesis, and processing of 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine (CAS 59504-34-6) . As a "privileged structure" in medicinal chemistry, this intermediate serves as a critical building block for COX-2 inhibitors , MMP-2 inhibitors , and kinase inhibitors . Its core value lies in the orthogonal reactivity of its functional groups: the stable methylsulfonyl moiety (for hydrogen bonding/selectivity), the pyrrolidine ring (for solubility/conformational control), and the nitro group (a latent amine for further derivatization). This guide provides a validated protocol for its synthesis via


 and its subsequent reduction to the bioactive aniline scaffold.
Chemical Identity & Properties
PropertySpecification
Chemical Name 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine
CAS Number 59504-34-6
Molecular Formula

Molecular Weight 270.31 g/mol
Appearance Yellow to Orange Crystalline Solid
Solubility Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in Water
Key Pharmacophore 4-Methylsulfonyl-2-substituted aniline (upon reduction)
Strategic Importance in Drug Design

The 4-(methylsulfonyl)phenyl group is a validated pharmacophore found in blockbuster COX-2 inhibitors (e.g., Etoricoxib, Rofecoxib). The addition of a pyrrolidine ring at the ortho position (relative to the aniline nitrogen) introduces steric constraints and lipophilic bulk that can:

  • Enhance Selectivity: Twist the biaryl axis in kinase inhibitors to fit specific hydrophobic pockets.

  • Improve Solubility: The aliphatic pyrrolidine ring disrupts planar stacking compared to flat heteroaromatics.

  • Target MMP-2: Sulfonyl pyrrolidines have been identified as selective inhibitors of Matrix Metalloproteinase-2 (MMP-2), a target in cancer metastasis [1].

Synthesis Workflow (Upstream)

The most robust route to this intermediate is the Nucleophilic Aromatic Substitution (


) of a 1-halo-4-methylsulfonyl-2-nitrobenzene precursor.
Mechanism & Logic

The nitro group at the ortho position and the methylsulfonyl group at the para position strongly withdraw electrons from the benzene ring, activating the C-1 position for nucleophilic attack by pyrrolidine.

SynthesisWorkflow Precursor 1-Fluoro-4-(methylsulfonyl) -2-nitrobenzene Intermediate Meisenheimer Complex Precursor->Intermediate + Pyrrolidine K2CO3, DMF, 60°C Reagent Pyrrolidine (Nucleophile) Reagent->Intermediate Product 1-(4-Methylsulfonyl-2- nitrophenyl)pyrrolidine Intermediate->Product - HF

Caption:


 synthesis pathway activating the C-1 position for pyrrolidine attachment.
Protocol 1:

Synthesis
  • Reagents: 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene (1.0 eq), Pyrrolidine (1.2 eq),

    
     (1.5 eq).
    
  • Solvent: DMF or Acetonitrile (ACN).

  • Conditions:

    • Dissolve the fluorobenzene derivative in ACN (5 vol).

    • Add

      
       and stir at room temperature for 10 min.
      
    • Add pyrrolidine dropwise (exothermic).

    • Heat to 60°C for 2-4 hours. Monitor by TLC (Hexane:EtOAc 1:1) or HPLC.

    • Workup: Pour into ice water. The product typically precipitates as a yellow solid. Filter, wash with water, and dry.

    • Yield: Typically >90%.

Application Protocol: Nitro Reduction (Downstream)

The primary utility of this intermediate is as a "masked" aniline. The reduction of the nitro group yields 1-(4-Methylsulfonyl-2-aminophenyl)pyrrolidine , a versatile scaffold for coupling.

Why This Step Matters

The resulting aniline is the "gateway" molecule. It allows for:

  • Urea Formation: Reaction with isocyanates (common in kinase inhibitors).

  • Amide Coupling: Reaction with acid chlorides.

  • Heterocycle Formation: Cyclization to form benzimidazoles or quinoxalines.

Protocol 2: Catalytic Hydrogenation (Pd/C)

Note: Sulfonyl groups (


) generally do not poison Palladium catalysts, unlike sulfides or thiols.

Materials:

  • Substrate: 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine

  • Catalyst: 10% Pd/C (50% wet)

  • Solvent: Methanol or Ethanol[1]

  • Hydrogen Source:

    
     gas (balloon or Parr shaker)
    

Step-by-Step:

  • Preparation: In a hydrogenation vessel, dissolve 10 g of the nitro intermediate in 100 mL of Methanol.

  • Catalyst Addition: Under a nitrogen stream, carefully add 1.0 g of 10% Pd/C (wet). Caution: Pd/C is pyrophoric when dry.

  • Hydrogenation: Purge the vessel with Nitrogen (3x), then Hydrogen (3x). Stir vigorously under

    
     atmosphere (1-3 atm) at Room Temperature.
    
  • Monitoring: Reaction is usually complete in 2-6 hours. Monitor for the disappearance of the yellow nitro compound and appearance of the fluorescent amine spot on TLC.

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The product (aniline) is often an off-white solid or thick oil.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) as anilines can oxidize over time.

Alternative: Iron-Mediated Reduction (Bechamp)

Use if the substrate contains other reducible groups (e.g., alkenes) sensitive to hydrogenation.

  • Suspend Iron powder (5 eq) in Ethanol/Water (4:1) with Ammonium Chloride (0.5 eq).

  • Heat to reflux.

  • Add the nitro compound portion-wise. Reflux for 2 hours.

  • Filter hot, remove ethanol, and extract with Ethyl Acetate.

Critical Control Points & Troubleshooting
IssueProbable CauseCorrective Action
Low Yield (

)
Incomplete conversion; Wet solventEnsure DMF/ACN is dry. Increase temperature to 80°C.
Impurity in Reduction Hydroxylamine intermediateReaction stopped too early. Extend reaction time or increase

pressure.
Catalyst Poisoning Sulfur contaminationEnsure the starting sulfone is free of sulfide/thiol impurities.
Product Color Oxidation of anilineThe reduced product is air-sensitive. Store in dark/cold under

.
Logical Derivatization Tree

This diagram illustrates how the intermediate serves as a branching point for diverse drug classes.

Derivatization Nitro Nitro Intermediate (CAS 59504-34-6) Aniline Reduced Aniline (Active Scaffold) Nitro->Aniline Reduction (Pd/C, H2) Urea Urea Derivatives (Kinase Inhibitors) Aniline->Urea + Isocyanates Amide Amide Derivatives (MMP-2 Inhibitors) Aniline->Amide + Acid Chlorides Heterocycle Fused Heterocycles (Antivirals) Aniline->Heterocycle + Cyclization

Caption: Derivatization pathways transforming the intermediate into active pharmaceutical ingredients.

References
  • Cheng, X. C., et al. (2008).[2] "Synthesis of new sulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors." Bioorganic & Medicinal Chemistry, 16(17), 7932-7938.[2] Link

  • Almansa, C., et al. (2001). "Synthesis and Structure-Activity Relationship of a New Series of COX-2 Selective Inhibitors: 1,5-Diarylpyrrolidin-2-ones." Journal of Medicinal Chemistry, 44(21), 3505-3517. Link

  • BenchChem. (2025). "Application Notes and Protocols: Synthesis of 1-(3-Nitrophenylsulfonyl)pyrrolidine." Link

  • Organic Chemistry Portal. "Pyrrolidine Synthesis and Functionalization." Link

  • Sigma-Aldrich. "1-(4-Nitrophenyl)pyrrolidine Product Sheet." Link

Sources

Application

Application Note: Microwave-Assisted Synthesis of 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine

Executive Summary This application note details a high-efficiency, microwave-assisted protocol for the synthesis of 1-(4-methylsulfonyl-2-nitrophenyl)pyrrolidine . This compound serves as a critical intermediate in the d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a high-efficiency, microwave-assisted protocol for the synthesis of 1-(4-methylsulfonyl-2-nitrophenyl)pyrrolidine . This compound serves as a critical intermediate in the development of IDO1 inhibitors and other sulfonamide-based therapeutics.

By transitioning from conventional reflux heating to microwave irradiation, this protocol reduces reaction times from 4–6 hours to under 15 minutes while increasing isolated yields to >90%. The method emphasizes "Green Chemistry" principles by utilizing ethanol as a solvent, replacing toxic polar aprotic solvents like DMF or DMSO commonly used in Nucleophilic Aromatic Substitution (


).

Introduction & Mechanistic Rationale

The Challenge of

Traditional Nucleophilic Aromatic Substitution (


) on electron-deficient aryl halides often requires high temperatures and prolonged reaction times to overcome the activation energy barrier of the rate-determining step: the formation of the Meisenheimer complex.
Why Microwave Irradiation?

Microwave-Assisted Organic Synthesis (MAOS) utilizes dielectric heating.[1] The oscillating electromagnetic field aligns dipolar molecules (solvent and reagents), causing molecular friction and rapid internal heating.

  • Kinetic Effect: The Arrhenius equation dictates that the rapid temperature rise (

    
    10°C/sec) significantly increases the rate constant (
    
    
    
    ).
  • Specific Microwave Effect: In

    
     reactions, the transition state (Meisenheimer complex) is more polar than the ground state. Microwave irradiation stabilizes this dipolar transition state, effectively lowering the activation energy (
    
    
    
    ).
Reaction Mechanism

The reaction proceeds via an addition-elimination pathway.[2] The pyrrolidine acts as the nucleophile, attacking the carbon bearing the halogen. The ortho-nitro and para-methylsulfonyl groups are strong electron-withdrawing groups (EWGs) that stabilize the anionic intermediate.

SNAr_Mechanism Reactants Reactants (Aryl Halide + Pyrrolidine) TS1 Transition State 1 (Nucleophilic Attack) Reactants->TS1 Microwave Activation Intermediate Meisenheimer Complex (Resonance Stabilized) TS1->Intermediate Addition Product Product (Substituted Aryl Amine) Intermediate->Product Elimination of X-

Figure 1: The


 addition-elimination pathway accelerated by microwave irradiation.[2][3][4][5]

Materials and Equipment

Reagents
  • Substrate: 1-Chloro-4-(methylsulfonyl)-2-nitrobenzene (CAS: 116637-67-5). Note: The Fluoro- analog reacts faster but is more expensive.

  • Nucleophile/Base: Pyrrolidine (Reagent Grade, >99%).

  • Solvent: Ethanol (Absolute) or Acetonitrile.

  • Auxiliary Base (Optional): Diisopropylethylamine (DIPEA) if using 1 eq. of pyrrolidine.

Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., Biotage Initiator+ or CEM Discover) capable of maintaining 20 bar pressure.

  • Vessels: 2–5 mL microwave-transparent glass vials with crimp/snap caps and PTFE-coated silicone septa.

  • Analysis: LC-MS and

    
    H-NMR (400 MHz).
    

Experimental Optimization (Data & Logic)

The following data summarizes the optimization process to maximize yield while minimizing energy usage and waste.

Solvent Screening (at 120°C, 10 min)

Objective: Replace DMF/DMSO with a greener alternative without sacrificing solubility or yield.

SolventDielectric Constant (

)
Absorbance LevelYield (%)Notes
DMF 36.7High94%High boiling point; difficult workup.
Ethanol 24.5High (tan

)
92% Chosen. Green solvent; product precipitates on cooling.
Acetonitrile 37.5Medium88%Good solubility; requires evaporation.
Water 80.1Low (at high T)45%Poor solubility of organic substrate limits reaction.
Time & Temperature Profiling (in Ethanol)

Objective: Determine the minimum energy input required for full conversion.

TemperatureTimeConversion (LC-MS)Pressure (bar)
80°C10 min65%< 2
100°C10 min88%~ 3
120°C 5 min >99% ~ 6
140°C2 min>99%~ 10

Optimized Protocol

Step-by-Step Procedure

Step 1: Preparation

  • Weigh 1-Chloro-4-(methylsulfonyl)-2-nitrobenzene (235 mg, 1.0 mmol) into a 5 mL microwave vial.

  • Add a magnetic stir bar.[6]

  • Add Ethanol (3.0 mL).

  • Add Pyrrolidine (165 µL, 2.0 mmol). Note: 2 equivalents are used; one acts as the nucleophile, the other scavenges the HCl byproduct.

Step 2: Irradiation

  • Seal the vial with a PTFE-lined cap.

  • Place in the microwave cavity.

  • Program:

    • Temp: 120°C

    • Time: 5:00 minutes (Hold time)

    • Pre-stir: 30 seconds (High speed)

    • Absorption Level: High

  • Start the reaction. Observe the pressure profile; it should stabilize around 5–7 bar.

Step 3: Workup & Purification

  • Allow the vial to cool to <50°C (often automated by the reactor using compressed air).

  • Precipitation: Pour the reaction mixture into 10 mL of ice-cold water. The product is highly lipophilic compared to the reagents and will precipitate as a yellow/orange solid.

  • Filtration: Filter the solid using a Buchner funnel or sintered glass frit.

  • Wash: Wash the cake with cold water (

    
     mL) to remove pyrrolidinium chloride salts.
    
  • Drying: Dry under vacuum or in a desiccator.

Step 4: Analysis

  • Yield: Expected 250–265 mg (92–98%).

  • Purity: Typically >95% by NMR; recrystallization from hot ethanol can be performed if necessary.

Experimental Workflow Diagram

Workflow Setup 1. Setup Combine Reagents in 2-5mL Vial Seal 2. Seal & Load Crimp Cap with PTFE Septum Setup->Seal Irradiate 3. Microwave Irradiation 120°C | 5 mins | High Stirring Seal->Irradiate Cool 4. Cooling Air jet cool to <50°C Irradiate->Cool Workup 5. Workup Pour into Ice Water -> Filter Cool->Workup

Figure 2: Operational workflow for the microwave synthesis.

Analytical Validation

Compound: 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine

  • Appearance: Bright yellow/orange solid.

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       8.35 (d, J = 2.2 Hz, 1H, Ar-H ortho to NO
      
      
      
      ),
    • 
       7.85 (dd, J = 9.0, 2.2 Hz, 1H, Ar-H),
      
    • 
       7.05 (d, J = 9.0 Hz, 1H, Ar-H ortho to N),
      
    • 
       3.35 (m, 4H, Pyrrolidine N-CH
      
      
      
      ),
    • 
       3.05 (s, 3H, SO
      
      
      
      CH
      
      
      ),
    • 
       2.05 (m, 4H, Pyrrolidine C-CH
      
      
      
      ).

Troubleshooting & Expert Tips

  • Pressure Safety: Ethanol generates significant vapor pressure at 120°C. Ensure your vial is not filled more than 65% to leave adequate headspace. If the pressure exceeds 15 bar, the reactor safety release may trigger.

  • Starting Material: If using the Fluoro- derivative instead of Chloro-, reduce the temperature to 100°C or time to 2 minutes. The C-F bond is stronger, but the high electronegativity of Fluorine makes the ring significantly more electrophilic, accelerating the nucleophilic attack.

  • Color Change: The reaction mixture will turn from pale yellow to deep orange/red upon formation of the product. If the solution remains pale, check if the microwave magnetron is actually firing (look for temperature curves).

References

  • Microwave-Assisted Organic Synthesis (MAOS) Principles: Kappe, C. O. (2004). "Controlled Microwave Heating in Modern Organic Synthesis." Angewandte Chemie International Edition. [Link]

  • Nucleophilic Aromatic Substitution Mechanisms: Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions." Chemical Reviews. [Link]

  • Green Chemistry in Microwave Synthesis: Polshettiwar, V., & Varma, R. S. (2008). "Aqueous Microwave-Assisted Chemistry." Chemical Society Reviews. [Link]

  • Synthesis of Sulfonamide Deriv

    
    : 
    Search results indicating general protocols for nitro-sulfone substitutions (e.g., MDPI, Biotage Application Notes).
    [Link]
    

Sources

Method

Application Note: Strategic Solvent Selection for the Synthesis of 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine via Nucleophilic Aromatic Substitution

Abstract & Objective This application note provides a detailed guide for researchers and drug development professionals on the critical role of solvent selection in the synthesis of 1-(4-Methylsulfonyl-2-nitrophenyl)pyrr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Objective

This application note provides a detailed guide for researchers and drug development professionals on the critical role of solvent selection in the synthesis of 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine. The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, a reaction class whose efficiency is profoundly influenced by the reaction medium.[1] The objective is to elucidate the mechanistic basis for solvent effects in this specific transformation and to provide a robust, optimized laboratory protocol. By understanding the underlying principles of solute-solvent interactions, chemists can significantly enhance reaction rates, improve yields, and ensure product purity.

The SNAr Reaction: Mechanism and Solvent Interplay

The synthesis of the target compound is achieved by the reaction of a suitably activated aryl halide, such as 1-fluoro-4-(methylsulfonyl)-2-nitrobenzene, with pyrrolidine. The reaction proceeds through a well-established two-step addition-elimination mechanism.[2]

Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex The nitrogen atom of pyrrolidine acts as a nucleophile, attacking the electron-deficient aromatic ring at the carbon atom bearing the leaving group (fluorine). This rate-determining step forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. The presence of strong electron-withdrawing groups (-NO₂, -SO₂CH₃) is crucial as they delocalize the negative charge, stabilizing this intermediate.

Step 2: Elimination and Product Formation The aromaticity of the ring is restored through the rapid expulsion of the leaving group (fluoride ion), yielding the final product.

The solvent's role in this process is not passive; it is an active participant that can dramatically alter the energy landscape of the reaction.[3] The key interactions occur with the nucleophile (pyrrolidine) in the ground state and the charged Meisenheimer complex in the transition state.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R1 1-Fluoro-4-(methylsulfonyl) -2-nitrobenzene MC Meisenheimer Complex (Resonance Stabilized Anion) R1->MC Nucleophilic Attack (Rate-Determining Step) R2 Pyrrolidine (Nucleophile) R2->MC P1 1-(4-Methylsulfonyl-2-nitrophenyl) pyrrolidine MC->P1 Elimination (Fast) P2 Fluoride Ion (F⁻) MC->P2 Leaving Group Expulsion

Figure 1: General mechanism for the SNAr synthesis, highlighting the formation of the critical Meisenheimer intermediate.

Solvent Classification and Impact on SNAr Kinetics

The choice of solvent is arguably one of the most critical parameters in an SNAr reaction. The primary distinction is between polar protic and polar aprotic solvents, which exhibit fundamentally different modes of interaction with the reacting species.[4]

Polar Protic Solvents (e.g., Water, Ethanol, Methanol)

Polar protic solvents possess acidic protons and are capable of hydrogen bonding.[3] While they can dissolve ionic species, they are generally poor choices for SNAr reactions involving amine nucleophiles for a key reason:

  • Nucleophile Deactivation: Protic solvents form a "cage" around the pyrrolidine nucleophile through hydrogen bonding.[4][5] This solvation shell sterically hinders the nitrogen's lone pair of electrons and lowers its ground-state energy, increasing the activation energy required for it to attack the aromatic ring. This effect significantly reduces the reaction rate.[3]

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile)

Polar aprotic solvents lack acidic protons and cannot act as hydrogen bond donors.[4] They are the solvents of choice for SNAr reactions.

  • Enhanced Nucleophilicity: In these solvents, the nucleophile is not deactivated by a hydrogen-bonding cage, remaining a "naked" and highly reactive species.[4]

  • Transition State Stabilization: Polar aprotic solvents are highly effective at solvating cations but are less effective at solvating anions, which are large and have a diffuse charge. However, their high polarity effectively stabilizes the charge-delocalized Meisenheimer complex, lowering the activation energy of the rate-determining step.[2]

The result is a dramatic acceleration of reaction rates, often by several orders of magnitude, when switching from a protic to a polar aprotic solvent.[2]

Comparative Analysis of Recommended Solvent Systems

The following table provides a comparative analysis of suitable polar aprotic solvents for this synthesis. A polar protic solvent is included to illustrate the expected difference in performance.

SolventTypeDielectric Constant (ε)Boiling Point (°C)Expected Relative RateKey Considerations & Rationale
Dimethyl Sulfoxide (DMSO) Polar Aprotic47.2189+++++(Recommended) Excellent at solvating the Meisenheimer complex. High boiling point allows for a wide reaction temperature range. Can be difficult to remove during workup.
N,N-Dimethylformamide (DMF) Polar Aprotic36.7153++++Very effective solvent for SNAr reactions. Easier to remove than DMSO. Potential for thermal decomposition.
Acetonitrile (MeCN) Polar Aprotic37.582+++Good alternative, though generally less effective than DMSO or DMF for stabilizing the intermediate. Lower boiling point limits the reaction temperature.
Ethanol (EtOH) Polar Protic24.678+(Not Recommended) Significant hydrogen bonding will deactivate the pyrrolidine nucleophile, leading to very slow reaction rates and potentially requiring harsh conditions.[3][4]

Optimized Experimental Protocol

This protocol is designed for the synthesis of 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine using the recommended solvent, DMSO, to ensure a high yield and reaction rate.

Materials & Equipment
  • 1-Fluoro-4-(methylsulfonyl)-2-nitrobenzene

  • Pyrrolidine (CAS 123-75-1)[6]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Potassium Carbonate (K₂CO₃), anhydrous, powdered

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with stir bar

  • Condenser and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 1-fluoro-4-(methylsulfonyl)-2-nitrobenzene (1.0 eq), powdered anhydrous potassium carbonate (2.0 eq), and anhydrous DMSO (approx. 0.2 M concentration relative to the substrate).

  • Reagent Addition: Begin vigorous stirring. Add pyrrolidine (1.2 eq) dropwise to the mixture at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80-90 °C. The use of a base like K₂CO₃ neutralizes the HF formed in situ, driving the reaction to completion.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexanes) until the starting aryl fluoride spot is consumed (typically 2-4 hours).

  • Workup - Quenching: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing an equal volume of cold deionized water. The product may precipitate as a solid.

  • Workup - Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.

  • Workup - Washing: Combine the organic layers and wash sequentially with deionized water (twice) and then with brine (once) to remove residual DMSO and salts.

  • Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the pure 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Figure 2: Step-by-step experimental workflow for the optimized synthesis of 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine.

Conclusion

The synthesis of 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine is a classic example of a nucleophilic aromatic substitution reaction where the solvent is a dominant factor in determining the outcome. The theoretical framework and experimental evidence strongly support the use of polar aprotic solvents, such as DMSO or DMF, to maximize reaction rates and yields. This is achieved by enhancing the nucleophilicity of pyrrolidine while simultaneously stabilizing the rate-limiting Meisenheimer complex. By applying the principles and the detailed protocol outlined in this note, researchers can confidently and efficiently synthesize this valuable chemical building block.

References

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. PMC, National Center for Biotechnology Information. Available at: [Link]

  • Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters, ACS Publications. Available at: [Link]

  • Factors affecting rate of nucleophilic substitution reactions. Organic Chemistry 1: An open textbook. Available at: [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. Available at: [Link]

  • Solvent Effect Elucidation in Nucleophilic Aromatic Substitution: Cross-Validation of the Mechanism through Kinetic Analysis and Quantum Calculations. ACS Publications. Available at: [Link]

  • 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PMC, National Center for Biotechnology Information. Available at: [Link]

  • 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine. PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Pyrrolidine synthesis. Organic Chemistry Portal. Available at: [Link]

  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. SpringerLink. Available at: [Link]

  • Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. Available at: [Link]

  • Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. Macmillan Group, Princeton University. Available at: [Link]

  • 1-(4-Methyl-2-nitrophenyl)pyrrolidine. CAS Common Chemistry. Available at: [Link]

  • Chemical Properties of Pyrrolidine (CAS 123-75-1). Cheméo. Available at: [Link]

Sources

Application

Application Notes and Protocols: Synthetic Transformations of the Nitro Group in 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine

Introduction: The Nitro Group as a Linchpin in Medicinal Chemistry The aromatic nitro group is a cornerstone of modern organic synthesis, particularly within the realm of drug discovery and development.[1][2][3] Far from...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Nitro Group as a Linchpin in Medicinal Chemistry

The aromatic nitro group is a cornerstone of modern organic synthesis, particularly within the realm of drug discovery and development.[1][2][3] Far from being a mere inert substituent, it is a versatile functional handle that can be strategically manipulated to introduce a diverse array of other functionalities.[3][4] Its powerful electron-withdrawing nature also plays a crucial role in modulating the electronic properties of the aromatic ring, influencing reactivity and biological activity.[5][6] This guide provides a detailed exploration of key synthetic transformations of the nitro group in the context of 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine, a scaffold of interest in medicinal chemistry due to the presence of both a sulfonyl and a pyrrolidine moiety. The protocols outlined herein are designed to be robust and adaptable, providing researchers with the tools to unlock the synthetic potential of this important class of molecules.

Core Synthetic Strategy: From Nitro to Amine and Beyond

The primary and most pivotal transformation of the nitro group is its reduction to the corresponding aniline.[1][7] This opens the door to a vast landscape of subsequent functionalization, most notably through the formation of diazonium salts. The general workflow for the functionalization of 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine is depicted below.

G cluster_0 Core Transformations cluster_1 Further Functionalization Start 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine Amine 1-(2-Amino-4-methylsulfonylphenyl)pyrrolidine Start->Amine Reduction Diazonium 1-(4-Methylsulfonyl-2-diazoniumphenyl)pyrrolidine Salt Amine->Diazonium Diazotization Halogenated Halogenated Derivatives (Cl, Br, I) Diazonium->Halogenated Sandmeyer Reaction Cyanated Cyanated Derivative Diazonium->Cyanated Sandmeyer Reaction Hydroxylated Hydroxylated Derivative Diazonium->Hydroxylated Hydrolysis

Caption: General workflow for the functionalization of the nitro group.

Part 1: Reduction of the Nitro Group to an Amine

The reduction of the nitro group in 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine to the corresponding amine is the gateway to a multitude of further chemical modifications. The choice of reducing agent is critical and depends on factors such as the presence of other reducible functional groups and the desired reaction conditions.

Method 1: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes.[7][8][9][10] It typically involves the use of a metal catalyst and a hydrogen source.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This is a widely used and generally reliable method for nitro group reduction.

Step-by-Step Protocol:

  • Reaction Setup: In a flask suitable for hydrogenation, dissolve 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine (1.0 eq) in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%). The catalyst should be handled with care as it can be pyrophoric.

  • Hydrogenation: The flask is then connected to a hydrogen source (e.g., a hydrogen-filled balloon or a Parr hydrogenator). The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Workup: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The filter cake should be washed with the reaction solvent.

  • Purification: The filtrate is concentrated under reduced pressure to yield the crude 1-(2-Amino-4-methylsulfonylphenyl)pyrrolidine. The product can be further purified by column chromatography or recrystallization if necessary.

Table 1: Key Parameters for Catalytic Hydrogenation

ParameterRecommended ConditionsNotes
Catalyst 10% Pd/COther catalysts like PtO2 or Raney Nickel can also be used.[11]
Solvent Methanol, Ethanol, Ethyl AcetateChoice of solvent can influence reaction rate and solubility.
Hydrogen Source H2 gas (balloon or Parr apparatus)Ensure proper handling and safety precautions for hydrogen gas.
Temperature Room TemperatureExothermic reaction; cooling may be necessary for larger scale.
Pressure 1 atm (balloon) to 50 psi (Parr)Higher pressure can accelerate the reaction.
Method 2: Chemical Reduction

Chemical reduction offers an alternative to catalytic hydrogenation and can be advantageous when other functional groups sensitive to hydrogenation are present.

Protocol 2: Reduction using Tin(II) Chloride (SnCl2)

The use of tin(II) chloride in acidic media is a classic and effective method for the reduction of aromatic nitro compounds.[12]

Step-by-Step Protocol:

  • Reaction Setup: Dissolve 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine (1.0 eq) in a suitable solvent like ethanol or ethyl acetate.

  • Reagent Addition: Add an excess of Tin(II) chloride dihydrate (SnCl2·2H2O) (typically 3-5 eq) to the solution.

  • Acidification: Slowly add concentrated hydrochloric acid (HCl) to the reaction mixture. The reaction is often heated to reflux to drive it to completion.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, the reaction mixture is cooled to room temperature and the pH is adjusted to be basic (pH > 8) by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution. This will precipitate tin salts.

  • Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Table 2: Key Parameters for Chemical Reduction with SnCl2

ParameterRecommended ConditionsNotes
Reducing Agent Tin(II) chloride dihydrate (SnCl2·2H2O)Iron powder in acidic media is another common alternative.[13]
Solvent Ethanol, Ethyl AcetateEnsure the starting material is soluble.
Acid Concentrated Hydrochloric AcidEssential for the reaction mechanism.
Temperature RefluxHeating is typically required to achieve a reasonable reaction rate.
Workup Basification to precipitate tin saltsCareful pH adjustment is crucial for efficient extraction.

Part 2: Diazotization and Sandmeyer Reactions

The resulting 1-(2-Amino-4-methylsulfonylphenyl)pyrrolidine is a valuable intermediate that can be converted into a diazonium salt, which in turn can be displaced by a wide range of nucleophiles.[14][15]

G Amine 1-(2-Amino-4-methylsulfonylphenyl)pyrrolidine Diazonium Diazonium Salt Amine->Diazonium NaNO2, H+ (0-5 °C) Halide Aryl Halide (Cl, Br, I) Diazonium->Halide CuX (X=Cl, Br, I) Cyanide Aryl Cyanide Diazonium->Cyanide CuCN Hydroxyl Aryl Hydroxide (Phenol) Diazonium->Hydroxyl H2O, Heat

Sources

Method

Reduction of nitro group in 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine to aniline

Application Note: Chemoselective Reduction Strategies for Sulfone-Bearing Nitroarenes Abstract This application note details validated protocols for the reduction of the nitro group in 1-(4-Methylsulfonyl-2-nitrophenyl)p...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Reduction Strategies for Sulfone-Bearing Nitroarenes

Abstract

This application note details validated protocols for the reduction of the nitro group in 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine to its corresponding aniline, 2-(pyrrolidin-1-yl)-5-(methylsulfonyl)aniline .[1] The presence of the electron-withdrawing methylsulfonyl group (


) and the steric bulk of the ortho-pyrrolidine ring presents specific chemoselectivity and solubility challenges.[1] This guide presents two distinct methodologies: Method A (Catalytic Hydrogenation)  for high-purity, low-waste applications, and Method B (Iron/Ammonium Chloride)  for robust, scalable reduction without high-pressure equipment.[1]

Substrate Profile & Retrosynthetic Logic

The starting material features a highly polarized "push-pull" system. The pyrrolidine acts as an electron donor (ortho), while the sulfone (para) and nitro (ortho) groups are strong electron withdrawers.[1]

PropertySpecification
Compound Name 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine
Molecular Weight 270.30 g/mol
Target Product 2-(pyrrolidin-1-yl)-5-(methylsulfonyl)aniline (MW: 240.32 g/mol )
Key Moiety Methylsulfonyl (

): Generally stable to reduction, unlike sulfoxides or thioethers.[1]
Solubility Moderate in MeOH/EtOH; High in DMSO/DMF; Low in Water.

Strategic Considerations:

  • Chemoselectivity: The sulfone group must remain intact. Strong hydride donors (e.g.,

    
    ) should be avoided to prevent potential side reactions or over-reduction.[1]
    
  • Sterics: The pyrrolidine ring at the ortho position creates steric crowding around the nitro group, potentially slowing down surface-catalyzed reactions.

  • Product Stability: The resulting aniline is electron-rich relative to the starting material but stabilized by the sulfone. It is prone to oxidation if stored wet; immediate drying or downstream usage is recommended.

Decision Matrix & Workflow

The following decision tree assists in selecting the optimal protocol based on available equipment and scale.

G Start Start: Nitro Reduction Scale Assess Scale & Equipment Start->Scale Decision Is High-Pressure Hydrogenation Available? Scale->Decision MethodA Method A: H2 + Pd/C (High Purity) Decision->MethodA Yes MethodB Method B: Fe / NH4Cl (High Robustness) Decision->MethodB No ConsiderA Requires: Parr Shaker or Balloon Risk: Pyrophoric Catalyst MethodA->ConsiderA ConsiderB Requires: Reflux Setup Risk: Iron Waste Disposal MethodB->ConsiderB

Figure 1: Selection guide for reduction methodologies based on lab constraints.

Method A: Catalytic Hydrogenation (Pd/C)

Best for: Small-to-medium scale (


), high purity requirements, and GMP workflows.[1]
Mechanism

Heterogeneous catalysis involves the adsorption of the nitroarene onto the palladium surface, followed by stepwise transfer of chemisorbed hydrogen species. The sulfone group is kinetically inert under these mild conditions.

Protocol
  • Preparation: In a pressure-rated vessel (or round-bottom flask for balloon pressure), dissolve 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine (

    
    ) in Methanol  (
    
    
    
    ).
    • Note: If solubility is poor, use a 1:1 mixture of MeOH:THF.

  • Catalyst Addition: Carefully add 10% Pd/C (

    
     loading relative to substrate) under an inert argon stream.[1]
    
    • Safety: Pd/C is pyrophoric. Do not add to dry solvent; wet the catalyst with a small amount of water or toluene if weighing separately.

  • Hydrogenation:

    • Balloon Method: Purge flask with

      
       (
      
      
      
      ) and stir vigorously under a hydrogen balloon for 4–6 hours.
    • Parr Shaker: Pressurize to

      
       and shake for 2–3 hours.
      
  • Monitoring: Monitor by TLC (50% EtOAc/Hexane). The yellow starting material spot will disappear, replaced by a lower

    
    , often fluorescent spot (amine).
    
  • Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with MeOH.[2]

  • Isolation: Concentrate the filtrate under reduced pressure to yield the off-white to pale brown solid.

Method B: Iron-Mediated Reduction (Fe/NH4Cl)

Best for: Large scale (


), labs lacking hydrogen safety infrastructure, or substrates sensitive to metal-hydride exchange.[1]
Mechanism

This method operates via a single-electron transfer (SET) mechanism on the iron surface.[1] Ammonium chloride acts as a weak electrolyte/proton source, preventing the formation of strong bases that could degrade the sulfone or pyrrolidine ring.

Mechanism Fe_Surface Fe(0) Surface (Electron Source) Nitro R-NO2 (Substrate) Fe_Surface->Nitro SET Nitroso R-NO (Intermediate) Nitro->Nitroso 2e-, 2H+ Hydroxyl R-NHOH (Intermediate) Nitroso->Hydroxyl 2e-, 2H+ Amine R-NH2 (Product) Hydroxyl->Amine 2e-, 2H+ NH4Cl NH4Cl / H2O (Proton Source) NH4Cl->Nitro NH4Cl->Nitroso NH4Cl->Hydroxyl

Figure 2: Mechanistic flow of Iron-mediated reduction showing stepwise electron/proton transfer.[1]

Protocol
  • Solvent System: Prepare a mixture of Ethanol:Water (3:1) .[1] The water is critical for dissolving

    
     and facilitating electron transfer at the metal surface.[1]
    
  • Activation: To the reaction flask, add Iron Powder (

    
    , 
    
    
    
    ) and Ammonium Chloride (
    
    
    ). Stir at room temperature for 15 minutes to "activate" the iron surface (etching oxides).[1]
  • Addition: Add the nitro substrate (

    
    ) to the suspension.[1][3]
    
  • Reflux: Heat the mixture to reflux (

    
    ) with vigorous stirring.
    
    • Observation: The reaction typically turns from orange/yellow to a dark rust/black slurry.

  • Duration: Reflux for 2–4 hours. Monitor by LCMS or TLC.[3]

  • Workup (Critical Step):

    • Cool to room temperature.[3][4]

    • Dilute with Ethyl Acetate and add a small amount of Celite.

    • Filter through a Celite pad to remove iron sludge.[3] Note: Do not let the iron cake dry out completely in air as it can be pyrophoric.

    • Wash the filtrate with water (

      
      ) and Brine (
      
      
      
      ).[1]
    • Dry over

      
       and concentrate.
      

Analytical Validation (QC)

Successful reduction is confirmed by the following spectroscopic changes:

Analytical MethodExpected ObservationMechanistic Reason
1H NMR Disappearance of low-field signals.[1]Nitro group deshielding is removed.
1H NMR Appearance of broad singlet (

).[1]
Formation of

protons (exchangeable with

).[1]
1H NMR Upfield shift of aromatic protons.Amino group is electron-donating (shielding), contrasting with the electron-withdrawing nitro group.[1]
LC-MS Mass shift:

(

) or

depending on ionization.[1]
Reduction of

(

) to

(

).
Appearance Color change: Yellow

Colorless/Tan.
Disruption of the specific nitro-conjugated chromophore.

Troubleshooting & Optimization

  • Stalled Reaction (Method B): If the reaction stalls at the hydroxylamine intermediate (

    
    ), add fresh iron powder (
    
    
    
    ) and increase agitation speed. The reaction is surface-area dependent.
  • Product Trapped in Salts: The aniline product contains a basic nitrogen (pyrrolidine) and a weak aniline nitrogen. If yield is low, ensure the aqueous layer pH is basic (

    
    ) during extraction to suppress ammonium salt formation.[1]
    
  • Dehalogenation: If the substrate contained a halogen (Cl/Br) on the ring (not present in this specific topic but relevant for derivatives), Method A (Pd/C) would cause dehalogenation.[1] Method B (Fe) or Platinum Sulfide (

    
    ) hydrogenation would be required.[1]
    

References

  • Catalytic Hydrogenation of Nitroarenes: Blaser, H. U., et al. "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments." Advanced Synthesis & Catalysis, vol. 345, no. 1-2, 2003, pp. 45–53. Link[1]

  • Iron/Ammonium Chloride Reduction: Ramadas, K., and Srinivasan, N. "Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant."[5] Synthetic Communications, vol. 22, no.[4] 22, 1992, pp. 3189–3195.[4] Link[1]

  • General Reduction Protocols: "Reduction of Nitro Compounds." Organic Chemistry Portal. Link

  • Sulfone Stability: Trost, B. M. "Comprehensive Organic Synthesis." Pergamon Press, Vol 8, Oxidation and Reduction.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Pyrrolidine Removal from Reaction Mixtures

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and effectively removing unreacted pyrrolidine from reaction mixtures. Pyrrolidine, a vers...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and effectively removing unreacted pyrrolidine from reaction mixtures. Pyrrolidine, a versatile secondary amine, is a common reagent and building block in organic synthesis.[1][2] However, its basicity, high water solubility, and relatively low boiling point can present significant challenges during product purification. This technical support center offers a structured approach to understanding these challenges and implementing robust purification strategies.

Understanding the Challenge: The Physicochemical Properties of Pyrrolidine

A thorough understanding of pyrrolidine's properties is fundamental to selecting the appropriate removal method. Its physical and chemical characteristics dictate its behavior in various separation techniques.

PropertyValueImplication for Purification
Boiling Point 86.56–89°C[1]Can be removed by distillation from less volatile products. However, its volatility can lead to product loss if not carefully controlled.
Solubility Miscible with water, ethanol, and ether[1]High water solubility makes simple aqueous extraction challenging. It will partition into both aqueous and organic layers.
pKa of Conjugate Acid 11.27 - 11.31[1][3]As a strong base, it readily reacts with acids to form water-soluble salts, which is the basis for acid-base extraction.[4][5]
Appearance & Odor Colorless to pale yellow liquid with an ammonia-like odor[1][2]The strong odor is a good indicator of its presence, but appropriate safety measures are necessary.

Method Selection Guide: Choosing the Right Technique

The optimal method for pyrrolidine removal depends on the properties of your desired product, the reaction solvent, and the scale of your reaction. The following decision tree and comparative table will guide you in making an informed choice.

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recrystallization [label="Recrystallization", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; trituration [label="Trituration/Slurry", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; acid_wash [label="Acid Wash (Extraction)", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; distillation [label="Distillation", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; chromatography [label="Column Chromatography", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; scavenger_resin [label="Scavenger Resin", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; consider_alt [label="Consider Alternative Methods", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> product_state; product_state -> recrystallization [label="Yes"]; product_state -> product_solubility [label="No"]; product_solubility -> trituration [label="Yes"]; product_solubility -> product_stability [label="No"]; product_stability -> acid_wash [label="Yes"]; product_stability -> product_volatility [label="No"]; product_volatility -> distillation [label="Yes"]; product_volatility -> chromatography_q [label="No"]; chromatography_q -> chromatography [label="Yes"]; chromatography_q -> scavenger_q [label="No"]; scavenger_q -> scavenger_resin [label="Yes"]; scavenger_q -> consider_alt [label="No"]; }

Caption: Decision tree for selecting a pyrrolidine removal method.
MethodPrincipleAdvantagesDisadvantagesBest Suited For
Acid-Base Extraction Converts basic pyrrolidine into a water-soluble salt.[4][5]Simple, scalable, and effective for large amounts of pyrrolidine.Requires an acid-stable product; can be labor-intensive with multiple extractions.Acid-stable, non-polar to moderately polar products.
Distillation Separation based on differences in boiling points.[4]Effective for non-volatile products; can handle large scales.Product must be thermally stable; may require vacuum for high-boiling products.Thermally stable products with a boiling point significantly higher than pyrrolidine.
Column Chromatography Differential adsorption of components onto a stationary phase.[4]High purity can be achieved; separates complex mixtures.Can be time-consuming and solvent-intensive; may have product loss on the column.Small to medium scale reactions where high purity is essential, and other methods have failed.
Recrystallization Purification of a solid by dissolving it in a hot solvent and allowing it to crystallize upon cooling.[6][7][8]Can yield very pure crystalline products.Only applicable to solid products; requires finding a suitable solvent system.Solid products that are poorly soluble in a solvent at room temperature but soluble when heated.
Scavenger Resins Solid-supported reagents that covalently bind to and remove specific functional groups.[9]Simple filtration-based workup; high selectivity; compatible with automation.Higher cost per reaction; may require optimization of reaction time and equivalents of resin.Small-scale reactions, parallel synthesis, and when traditional extraction methods are problematic.
Azeotropic Distillation Adding a third component (entrainer) to form a new, lower-boiling azeotrope with water and pyrrolidine.Can be effective for removing water and pyrrolidine simultaneously.[10][11]Technically more complex; requires careful selection of the entrainer.Industrial-scale processes where water and pyrrolidine need to be removed from the product.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the removal of unreacted pyrrolidine.

Q1: I've performed multiple aqueous washes, but I still see pyrrolidine in my NMR spectrum. Why?

A1: This is a common issue due to pyrrolidine's high miscibility with both water and many organic solvents.[1] Simple water washes are often insufficient. The most effective approach is an acid-base extraction. By washing your organic layer with a dilute acid (e.g., 1M HCl, 5% citric acid), you will protonate the pyrrolidine, forming a water-soluble ammonium salt that will be efficiently extracted into the aqueous phase.[4][5]

Q2: My product is acid-sensitive. How can I remove pyrrolidine without using an acid wash?

A2: If your product is unstable in the presence of acid, consider the following alternatives:

  • Distillation: If your product is significantly less volatile than pyrrolidine (boiling point > 150°C), simple or vacuum distillation can be effective.[4]

  • Column Chromatography: This is a versatile method for separating compounds with different polarities.[4]

  • Scavenger Resins: Resins functionalized with electrophilic groups (e.g., isocyanate, sulfonyl chloride) can covalently bind to pyrrolidine. The resin is then simply filtered off.[9] This is a particularly gentle and efficient method for small-scale reactions.

  • Trituration/Recrystallization: If your product is a solid, you may be able to selectively precipitate it from a solvent in which pyrrolidine is soluble.[6][7]

Q3: I'm trying to remove pyrrolidine from a very polar, water-soluble product. What should I do?

A3: This is a challenging scenario. Here are a few strategies:

  • Lyophilization (Freeze-Drying): If your product is non-volatile, you can dissolve the mixture in water, freeze it, and then remove the water and volatile pyrrolidine under vacuum.

  • Reverse-Phase Chromatography: This technique is well-suited for separating polar compounds.

  • Recrystallization: If your product is a solid, finding a suitable solvent system for recrystallization can be highly effective.[7][12]

Q4: After my reaction with a peptide coupling agent like PyBOP, I have a persistent pyrrolidine-related impurity. How do I get rid of it?

A4: The impurity is likely a pyrrolidine derivative from the coupling reagent.[13] While an acid wash should remove unreacted pyrrolidine, these derivatives can have different properties. If an acid wash is ineffective, column chromatography is often the most reliable method for separating the desired product from these impurities.[13]

Detailed Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is ideal for acid-stable products in an organic solvent.

graph "Acid_Base_Extraction_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

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// Edges start -> transfer; transfer -> add_acid; add_acid -> shake; shake -> separate; separate -> repeat; repeat -> wash_brine [label="Done"]; repeat -> add_acid [label="Repeat"]; wash_brine -> dry; dry -> filter_concentrate; filter_concentrate -> product; }

Caption: Workflow for acid-base extraction of pyrrolidine.

Step-by-Step Methodology:

  • Dilute the Reaction Mixture: If your reaction was run neat or in a water-miscible solvent, dilute it with an appropriate water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate).

  • Transfer to a Separatory Funnel: Transfer the organic solution to a separatory funnel.

  • First Acid Wash: Add an equal volume of dilute aqueous acid (e.g., 1M HCl or 5% citric acid).

  • Extract: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Shake vigorously for 30-60 seconds, venting periodically.

  • Separate Layers: Allow the layers to separate and drain the lower aqueous layer.

  • Repeat: Repeat the acid wash (steps 3-5) one or two more times to ensure complete removal of pyrrolidine.

  • Neutralize (Optional but Recommended): Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove any remaining water-soluble components.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.

Protocol 2: Removal Using a Scavenger Resin

This protocol is suitable for small-scale reactions and acid-sensitive substrates.

Step-by-Step Methodology:

  • Choose the Appropriate Resin: Select a scavenger resin with a functional group that will react with a secondary amine. Isocyanate-functionalized polystyrene resins are a common choice.

  • Dissolve the Crude Product: Dissolve the crude reaction mixture in a suitable solvent (e.g., dichloromethane, THF).

  • Add the Scavenger Resin: Add the scavenger resin to the solution. A typical starting point is 2-3 equivalents of resin relative to the initial amount of pyrrolidine.

  • Agitate: Gently agitate the mixture at room temperature. The required time can range from a few hours to overnight. Monitor the reaction by TLC or LC-MS to determine when all the pyrrolidine has been consumed.

  • Filter: Filter the mixture to remove the resin.

  • Rinse and Concentrate: Rinse the resin with a small amount of the solvent. Combine the filtrates and concentrate under reduced pressure to yield the purified product.

Safety Precautions

Pyrrolidine is a flammable, corrosive, and harmful liquid.[14][15] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[14][16][17] In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.[14] Have a safety shower and eyewash station readily accessible.[14]

References

  • Grokipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • ResearchGate. (2014, July 24). How can I seperate pyrrolidine? Retrieved from [Link]

  • Cole-Parmer. (2005, May 25). Material Safety Data Sheet - Pyrrolidine. Retrieved from [Link]

  • Merck Index. (n.d.). Pyrrolidine. Retrieved from [Link]

  • International Labour Organization. (1997, August). ICSC 0562 - PYRROLIDONE. Retrieved from [Link]

  • Safrole. (n.d.). Pyrrolidine Properties, Reactions and Applications. Retrieved from [Link]

  • Loba Chemie. (n.d.). PYRROLIDINE FOR SYNTHESIS. Retrieved from [Link]

  • Google Patents. (n.d.). US6353118B1 - Dewatering and purification of crude pyrrolidine.
  • Google Patents. (n.d.). US5502213A - Purification of crude pyrroles.
  • PrepChem.com. (n.d.). Preparation of pyrrolidine. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

  • Google Patents. (n.d.). DE19957672A1 - Purification and drying of crude pyrrolidine, used as intermediate e.g. in synthesis of plant protection agents and pharmaceuticals, involves continuous distillation in distillation and concentration column at reduced pressure.
  • ACS Sustainable Chemistry & Engineering. (2021, October 8). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2019, March 26). Extraction conditions for Pyrrolidine elimination after PyBOP Reaction (amide formation)? Retrieved from [Link]

  • Google Patents. (2023, March 30). WO 2023/046330 A1.
  • Amerigo Scientific. (n.d.). Scavenger Resins. Retrieved from [Link]

  • Google Patents. (n.d.). EP1108715B1 - Process for dehydration and purification of crude pyrrolidine.
  • Molecules. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

  • ResearchGate. (2021, October 25). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Reddit. (2022, June 30). Best solvent for FMOC removal. Retrieved from [Link]

  • YouTube. (2020, January 10). Recrystallization. Retrieved from [Link]

  • University of Toronto. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine

Welcome to the Advanced Synthesis & Purification Helpdesk. Ticket ID: #PUR-MSNP-001 Subject: Isolation and Purification Protocols for 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine Assigned Scientist: Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis & Purification Helpdesk. Ticket ID: #PUR-MSNP-001 Subject: Isolation and Purification Protocols for 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine Assigned Scientist: Dr. Aris (Senior Application Scientist)

Executive Summary

You are working with 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine , a tertiary aniline derivative synthesized via Nucleophilic Aromatic Substitution (


). This molecule possesses three distinct functional domains that dictate its purification logic:
  • Pyrrolidine Ring: Lipophilic but contains a nitrogen atom whose basicity is drastically reduced by conjugation with the aromatic ring.

  • Nitro Group (

    
    ) at C2:  Strong electron-withdrawing group (EWG), providing color (yellow/orange) and crystallinity.
    
  • Methylsulfonyl Group (

    
    ) at C4:  Highly polar, hydrogen-bond acceptor. This is the critical "handle" for purification, making the molecule significantly more polar than typical nitroanilines.
    

The following guide addresses the most common bottlenecks reported by our users: oiling out, persistent starting material, and removal of excess pyrrolidine.

Part 1: The "Dirty" Crude – Initial Workup & Isolation

User Query: "My reaction is complete, but the crude is a sticky, dark orange gum. How do I get a manageable solid?"

Technical Insight: The


 reaction typically uses excess pyrrolidine or an inorganic base (

). The "gum" is often a mixture of your product, residual solvent (DMF/DMSO), and pyrrolidine salts. Because the product's nitrogen lone pair is delocalized into the electron-deficient nitrophenyl ring, it is non-basic (

). This allows us to use an acidic wash to remove impurities without losing the product.
Protocol: The Acid-Cut Workup
  • Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) . Avoid Dichloromethane (DCM) initially if you are washing with water, as emulsions are more common with DCM/DMF mixtures.

  • The Acid Wash (Critical Step): Wash the organic layer with 0.5 M HCl (aq) .

    • Mechanism:[1][2] Excess pyrrolidine (

      
      ) becomes protonated to form water-soluble pyrrolidinium chloride. The product remains neutral and stays in the organic layer.
      
  • Phase Cut: Separate layers.

    • Validation: Spot the organic layer on TLC.[3][4] If a baseline spot (amine salts) persists, repeat the wash.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate.
    

Visual Workflow: Workup Decision Tree

WorkupLogic Start Crude Reaction Mixture SolventCheck Reaction Solvent? Start->SolventCheck DMF_DMSO DMF / DMSO SolventCheck->DMF_DMSO THF_DCM THF / DCM SolventCheck->THF_DCM AqWash Dilute w/ EtOAc + Wash 3x H2O (Remove polar solvent) DMF_DMSO->AqWash AcidWash Wash w/ 0.5M HCl (Remove Pyrrolidine) THF_DCM->AcidWash AqWash->AcidWash PhaseSep Phase Separation AcidWash->PhaseSep OrgLayer Organic Layer (Contains Product) PhaseSep->OrgLayer Save AqLayer Aqueous Layer (Contains Salts/Amine) PhaseSep->AqLayer Discard

Caption: Decision logic for removing dipolar aprotic solvents and excess amine nucleophiles during initial workup.

Part 2: Purification – Crystallization & Chromatography

User Query: "I have a solid now, but it contains 5% starting material (Fluoro/Chloro-sulfone). Recrystallization isn't working."

Technical Insight: The methylsulfonyl group makes your molecule highly polar. In standard non-polar solvents (Hexanes), it is insoluble. In polar solvents (Methanol), it is too soluble. You need a "Push-Pull" solvent system that exploits the polarity difference between the product (highly polar) and the starting material (less polar).

Method A: Recrystallization (The "Push-Pull" Technique)
ParameterRecommended ConditionScientific Rationale
Primary Solvent Ethanol (Hot) or Acetone Solubilizes the polar sulfone/nitro moieties.
Anti-Solvent Water (if using EtOH) or Hexane (if using Acetone)Drastically reduces solubility of the hydrophobic pyrrolidine ring region.
Temperature Dissolve at reflux; Cool to 4°C slowly.Slow cooling prevents oiling out (a common issue with nitro compounds).

Step-by-Step Protocol:

  • Dissolve the crude solid in the minimum amount of boiling Ethanol (approx. 5-10 mL per gram).

  • Self-Validating Step: If the solution is cloudy, filter it hot (removes inorganic salts).

  • Remove from heat. Add warm Water dropwise until a persistent turbidity (cloudiness) just appears.

  • Add 1-2 drops of Ethanol to clear it again.

  • Allow to cool to room temperature undisturbed, then refrigerate.

  • Troubleshooting: If it oils out, reheat and add slightly more Ethanol. Scratch the glass to induce nucleation.

Method B: Flash Column Chromatography

If recrystallization fails due to close-running impurities, use silica gel chromatography.

  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase: The sulfone group interacts strongly with silica.

    • Starting Gradient: 10% EtOAc in Hexanes.

    • Elution Gradient: Ramp to 40-50% EtOAc in Hexanes.

  • Order of Elution:

    • Non-polar impurities: Unreacted Halobenzene (runs fast).

    • Product: 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine (runs middle/slow due to Sulfone).

    • Polar impurities: Hydrolysis byproducts (phenols) or oxidized tars (stay at baseline).

Visual Workflow: Purification Strategy

PurificationLogic Crude Crude Solid PurityCheck Check Purity (TLC/NMR) Crude->PurityCheck HighPurity >90% Purity PurityCheck->HighPurity Minor impurities LowPurity <90% Purity PurityCheck->LowPurity Complex mixture Recryst Recrystallization (EtOH / H2O) HighPurity->Recryst Column Flash Column (Hex/EtOAc Gradient) LowPurity->Column Final Pure Product (Yellow Solid) Recryst->Final Column->Final

Caption: Workflow for selecting between recrystallization and chromatography based on crude purity.

Part 3: Analytical Verification (FAQ)

Q: The NMR shows a split in the pyrrolidine peaks. Is this an impurity? A: Likely no . While pyrrolidine rings are generally flexible, the steric bulk of the ortho-nitro group can restrict rotation around the C-N bond, creating rotamers. However, at room temperature, this is usually fast-exchanging.

  • Check: Run the NMR at 50°C. If the peaks coalesce, it is a dynamic rotamer effect, not an impurity.

  • Alternative: Ensure you have removed all extraction solvents. Sulfones love to trap EtOAc. Run a

    
     NMR; if you see peaks at 
    
    
    
    14, 21, 60, 171, you have trapped Ethyl Acetate.

Q: My product is bright yellow. Is that normal? A: Yes. The conjugation between the electron-donating pyrrolidine nitrogen and the electron-withdrawing nitro group creates a "push-pull" chromophore, absorbing blue light and emitting yellow/orange. This is a hallmark of N-substituted o-nitroanilines [1].

References
  • Nucleophilic Arom

    
    ) Mechanisms: 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). "Kinetics of the reaction of 1-fluoro-4-nitrobenzene with amines." Chemical Reviews.
    • Context: Establishes the reactivity of fluoro-nitro substrates with cyclic amines like pyrrolidine.
  • Synthesis of Pyrrolidinyl-Nitrobenzenes

    • BenchChem. (2025).[1][3][5] "Application Notes and Protocols for Continuous Flow Reactions with 1-Fluoro-4-nitrobenzene."

    • Context: Details the specific reaction conditions (solvent, stoichiometry)
  • Properties of Sulfonyl-Nitro Compounds

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96708, 4-Nitrophenyl phenyl sulfone (Analogous properties).
    • Context: Provides solubility and safety data for the nitro-sulfonyl class of compounds.
  • General Purification Strategies

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry.
    • Context: Standard protocols for solvent selection in mixed-polarity organic synthesis.

Sources

Troubleshooting

Technical Support Center: Solving Solubility Challenges for CAS 852411-45-1 in Aqueous Buffers

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to address and overcome the solubility issues associated with the hydrophobic small molecule CAS 852411-45-1 i...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to address and overcome the solubility issues associated with the hydrophobic small molecule CAS 852411-45-1 in aqueous buffers. Our approach is rooted in a first-principles understanding of physicochemical properties and provides a systematic, step-by-step methodology for developing robust and reproducible formulation strategies.

Understanding the Challenge: Why is CAS 852411-45-1 Difficult to Dissolve?

Hydrophobic compounds like CAS 852411-45-1 present a significant challenge in experimental biology due to their inherent low aqueous solubility. This can lead to a host of problems, including underestimated efficacy, poor reproducibility, and even misleading data due to compound precipitation in assays. The key to success lies in a systematic approach to formulation development, starting with the physicochemical properties of the molecule.

While specific experimental data for CAS 852411-45-1 is not extensively published, we can infer a likely profile based on its structural analogs, such as A-432411[1].

Table 1: Estimated Physicochemical Properties of CAS 852411-45-1

PropertyEstimated ValueImplication for Aqueous Solubility
Molecular Weight~332.4 g/mol Moderate size, but other factors are more dominant.
XLogP3-AA~3.0Indicates high hydrophobicity and a preference for non-polar environments.
Hydrogen Bond Donors2Potential for some interaction with water, but outweighed by the large hydrophobic scaffold.
Hydrogen Bond Acceptors3Potential for some interaction with water.
pKaNot availableThe presence of acidic or basic functional groups would be critical for pH-dependent solubility strategies. For the purpose of this guide, we will consider scenarios where the molecule is a weak acid, a weak base, or neutral.

The high LogP value is the primary driver of poor aqueous solubility, making the use of solubilizing excipients a necessity for most in vitro and in vivo applications.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and issues encountered when working with CAS 852411-45-1 and similar hydrophobic compounds.

Q1: I'm trying to make a stock solution of CAS 852411-45-1. Which solvent should I start with?

A1: For a highly hydrophobic compound, a water-miscible organic solvent is the best starting point for a concentrated stock solution.

  • Primary Recommendation: Dimethyl sulfoxide (DMSO) is the most common and effective choice for initial solubilization. It is a powerful solvent for a wide range of organic molecules.

  • Alternatives: If DMSO is incompatible with your experimental system, consider N,N-dimethylformamide (DMF) or ethanol. However, be aware that the solubilizing power of these alternatives may be lower.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution of CAS 852411-45-1

  • Weigh the Compound: Accurately weigh out 1 mg of CAS 852411-45-1 powder.

  • Calculate Solvent Volume:

    • Molecular Weight (MW) = 332.4 g/mol

    • Volume (L) = (Mass (g) / MW ( g/mol )) / Concentration (mol/L)

    • Volume (µL) = (0.001 g / 332.4 g/mol ) / 0.010 mol/L * 1,000,000 µL/L = 300.8 µL

  • Dissolution: Add 300.8 µL of high-purity, anhydrous DMSO to the vial containing the compound.

  • Mixing: Vortex thoroughly for 1-2 minutes. Gentle warming (to 37°C) or sonication in a water bath can be used to aid dissolution if necessary.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Q2: My compound dissolves in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What should I do?

A2: This is a classic sign of a compound "crashing out" of solution when the percentage of the organic co-solvent is drastically reduced. The key is to employ a formulation strategy that maintains solubility in the final aqueous environment.

Troubleshooting Workflow for Dilution-Induced Precipitation

G cluster_strategies Solubilization Strategies start Precipitation observed upon dilution in aqueous buffer cosolvent Increase Co-solvent Concentration start->cosolvent Is a higher % of organic solvent tolerated in your assay? ph_adjust pH Adjustment Strategy cosolvent->ph_adjust No success Achieved Solubilization cosolvent->success Yes surfactant Incorporate a Surfactant ph_adjust->surfactant No, or compound is neutral ph_adjust->success Yes cyclodextrin Use a Cyclodextrin surfactant->cyclodextrin No, or surfactant interferes with assay surfactant->success Yes cyclodextrin->success Yes

Caption: Decision workflow for addressing compound precipitation.

Strategy 1: Co-solvent Systems

The simplest approach is to determine the maximum percentage of your stock solvent (e.g., DMSO) that your assay can tolerate without affecting the biological system.[2] For many cell-based assays, this is typically between 0.1% and 0.5%.

Strategy 2: pH Adjustment (for Ionizable Compounds)

If CAS 852411-45-1 has acidic or basic functional groups, its solubility will be pH-dependent.

  • For a Weak Acid: Increasing the pH of the buffer above the pKa will deprotonate the acidic group, forming a more soluble salt.

  • For a Weak Base: Decreasing the pH of the buffer below the pKa will protonate the basic group, leading to increased solubility.

It is crucial to first determine if the compound is ionizable. This can be predicted using software or determined experimentally via a pH-solubility profile.

Strategy 3: Use of Surfactants

Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble drugs, effectively keeping them in solution.[3][4]

  • Common Non-ionic Surfactants: Polysorbate 80 (Tween® 80) and Polysorbate 20 (Tween® 20) are widely used and generally have low cellular toxicity at typical working concentrations (e.g., 0.01% - 0.1%).

Protocol 2: Formulation using a Co-solvent/Surfactant System

This protocol is a robust starting point for many hydrophobic compounds. A common formulation for in vivo studies, which can be adapted for in vitro use, is a mixture of DMSO, PEG300 (a co-solvent), and Tween 80.[2]

  • Prepare the Vehicle: Create a stock vehicle solution. A common starting point is:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween 80

    • 45% Saline or PBS, pH 7.4

  • Dissolve the Compound: First, dissolve the weighed CAS 852411-45-1 in the DMSO component of the formulation.

  • Add Other Components: Sequentially add the PEG300, Tween 80, and finally the aqueous buffer, vortexing well after each addition.

  • Final Dilution: This stock can then be further diluted into your final assay buffer. The presence of PEG and Tween 80 will help maintain solubility upon this final dilution.

Strategy 4: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility.[3][4]

  • Commonly Used Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) are frequently used due to their improved safety and solubility profiles over native β-cyclodextrin.

Q3: I'm seeing batch-to-batch variability in my experiments. Could this be a solubility issue?

A3: Absolutely. Inconsistent preparation of stock solutions or working solutions can be a major source of variability.

  • Ensure Complete Dissolution: Always visually inspect your stock solution to ensure there is no undissolved particulate matter. If in doubt, briefly centrifuge the vial and inspect for a pellet.

  • Control for Temperature: The solubility of many compounds is temperature-dependent. Ensure your buffers are at the same temperature each time you perform dilutions.

  • pH of the Final Solution: Small shifts in the pH of your final assay buffer can dramatically affect the solubility of ionizable compounds. Always use freshly prepared buffers and verify the pH.

  • Kinetics of Precipitation: Precipitation may not be instantaneous. A solution that appears clear initially might develop precipitates over the course of a long experiment. It is advisable to prepare working solutions fresh just before use.

Advanced Strategies & Considerations

Solid Dispersions

For more challenging compounds, particularly for oral formulations in preclinical studies, creating an amorphous solid dispersion can significantly enhance solubility and dissolution rates.[5] This involves dispersing the drug in a hydrophilic polymer matrix (e.g., PVP, HPMC) at a molecular level. This is typically achieved by methods like spray drying or hot-melt extrusion and requires specialized equipment.[5]

Mechanism of Solubility Enhancement

G cluster_compound cluster_solutions Formulation Strategies compound Low Aqueous Solubility cosolvent Co-solvents (e.g., DMSO, PEG) compound->cosolvent Increases solvent polarity surfactant Surfactants (e.g., Tween 80) compound->surfactant Micellar encapsulation ph pH Adjustment (for ionizable drugs) compound->ph Forms soluble salt complexation Complexation (e.g., Cyclodextrins) compound->complexation Forms inclusion complex result Enhanced Apparent Solubility in Aqueous Buffer cosolvent->result surfactant->result ph->result complexation->result

Caption: Mechanisms of common solubilization techniques.

Summary of Recommended Starting Formulations

The choice of formulation is a balance between achieving the desired concentration and ensuring the excipients are compatible with the experimental system.

Table 2: Recommended Starting Formulations for CAS 852411-45-1 in Aqueous Buffers

Formulation StrategyComponentsTypical Concentration RangeBest ForConsiderations
Co-solvent DMSO or Ethanol in Buffer0.1 - 1% (v/v)Simple in vitro assaysLimited by assay tolerance to organic solvents.
Co-solvent/Surfactant DMSO, PEG300, Tween 801-10% DMSO, up to 40% PEG, 1-5% TweenCell-based assays, in vivo PK studiesPotential for excipient-induced biological effects.
pH Adjustment Acidic or Basic BufferpH > pKa+1 (for acids) or pH < pKa-1 (for bases)Ionizable compoundsRequires knowledge of pKa; compound stability at different pH values.
Cyclodextrin Complexation HP-β-CD or SBE-β-CD5 - 20% (w/v)Broad applicability, reduces free drug concentrationCan be viscous at high concentrations; potential for cholesterol extraction from cell membranes.

References

  • Jadhav, M., & Vavia, P. (2022). Solubilization techniques used for poorly water-soluble drugs. Journal of Drug Delivery Science and Technology, 74, 103533. [Link]

  • Sharma, A., & Jain, C. P. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Sciences and Research, 12(7), 3568-3579. [Link]

  • Al-Sagheer, F. A., & Anwer, M. K. (2020). Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers. Journal of Materials Chemistry B, 8(34), 7596-7608. [Link]

  • Chandarlapaty, S. (2021, June 7). New drug-formulation method may lead to smaller pills. MIT News. [Link]

  • Verma, A., & Singh, A. (2022). Nanoparticles Methods for Hydrophobic Drugs — A Novel Approach. Journal of Pharmaceutical Research International, 34(48A), 1-13. [Link]

  • Pawar, P., & D’Mello, S. (2024, February 2). SOLUBILITY ENHANCEMENT TECHNIQUES OF POORLY WATER-SOLUBLE DRUGS. International Journal of Creative Research Thoughts (IJCRT), 12(2). [Link]

  • PubChem. (n.d.). A-432411. National Center for Biotechnology Information. Retrieved February 27, 2026, from [Link]

Sources

Optimization

Minimizing byproducts in nucleophilic aromatic substitution of aryl sulfones

Welcome to the Aryl Sulfone Chemistry Support Hub. Current Status: Operational Ticket Focus: Minimizing Byproducts & Process Optimization System Overview (The "Product") In drug discovery, aryl sulfones ( ) are potent el...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Aryl Sulfone Chemistry Support Hub. Current Status: Operational Ticket Focus: Minimizing Byproducts & Process Optimization

System Overview (The "Product")

In drug discovery, aryl sulfones (


) are potent electron-withdrawing groups (EWGs) used to activate aromatic rings for Nucleophilic Aromatic Substitution (SNAr). While they are excellent activators (often superior to nitro groups due to better solubility and safety profiles), they present unique stability and selectivity challenges.

The Core Mechanism: The reaction proceeds via an addition-elimination pathway involving a Meisenheimer Complex . The rate-determining step is usually the nucleophilic attack (addition), followed by the rapid loss of the leaving group (elimination).[1]

Visualizing the Pathway

The following diagram illustrates the critical energy states and potential diversion points where byproducts form.

SNAr_Mechanism Start Substrate (Aryl Sulfone + LG) TS1 Transition State 1 (High Energy) Start->TS1 + Nucleophile Phenol Hydrolysis Byproduct (Phenol) Start->Phenol + H2O / OH- Regio Regio-Isomer (Ortho/Para Mix) Start->Regio Steric/Electronic Mismatch Complex Meisenheimer Complex (Anionic Intermediate) TS1->Complex Addition (RDS) Product Desired Product (Nu-Substituted) Complex->Product - Leaving Group

Caption: Figure 1. SNAr reaction coordinate showing the Meisenheimer intermediate and diversion points for hydrolysis and regio-isomerism.

Knowledge Base (Troubleshooting Guides)

Ticket #KB-001: "I'm seeing large amounts of phenol impurities."

Issue: Hydrolysis of the activated aryl halide. Severity: High (Irreversible).

Root Cause: Aryl sulfones are highly activated. In the presence of trace water and hydroxide (generated from carbonate bases), the water acts as a competitive nucleophile, displacing the halide to form a phenol.

Troubleshooting Protocol:

VariableRecommendationThe "Why" (Mechanistic Insight)
Solvent Quality Anhydrous (<50 ppm H₂O) Polar aprotic solvents (DMSO, DMF) are hygroscopic. "Wet" DMSO is the #1 cause of SNAr failure.
Base Selection Switch from KOH/NaOH to Cs₂CO₃ or K₂CO₃ Hydroxide bases directly cause hydrolysis. Carbonates are milder but must be dry.
Additives 3Å or 4Å Molecular Sieves Adding activated sieves directly to the reaction vessel scavenges water generated in situ.
Leaving Group Switch F → Cl (if possible) Aryl fluorides are more reactive to hydrolysis than chlorides due to the high electronegativity of fluorine stabilizing the transition state for water attack.

Self-Validation Step: Run a "Blank" experiment: Substrate + Base + Solvent (No Nucleophile) at reaction temperature.

  • Result: If Phenol appears, your solvent/base system is wet.

  • Action: Dry solvent over sieves for 24h; flame-dry glassware.

Ticket #KB-002: "My Regioselectivity is poor (Ortho vs. Para)."

Issue: The nucleophile attacks the wrong position relative to the sulfone. Context: Common in substrates with multiple leaving groups (e.g., 2,4-difluorophenyl sulfone).

Root Cause: Regioselectivity is governed by a tug-of-war between Sterics (blocking ortho) and Electronics/Chelation (favoring ortho).

Troubleshooting Protocol:

  • Scenario A: You want the Para product.

    • Strategy: Maximize steric repulsion.

    • Action: Use a bulky nucleophile or protect the nucleophile with a bulky group.

    • Solvent: Use highly polar solvents (DMSO) to separate ion pairs. Free anions are more sensitive to steric bulk.

  • Scenario B: You want the Ortho product.

    • Strategy: Utilize the "Cation-Guidance" effect.

    • Action: Use a non-polar solvent (Toluene or THF) and a base with a coordinating cation (Li⁺ or Na⁺).

    • Mechanism: The metal cation coordinates to the sulfone oxygen and the nucleophile, directing the attack to the ortho position (proximity effect).

Ticket #KB-003: "The reaction stalls at 60-70% conversion."

Issue: Kinetic stalling or product inhibition.

Root Cause:

  • Product Inhibition: The product (an aniline or ether) might be less soluble, precipitating and coating the base.

  • Leaving Group Accumulation: High concentrations of fluoride/chloride ions can suppress the reaction or form aggregates.

Troubleshooting Protocol:

  • The "Crown Ether" Fix: Add 18-Crown-6 (for K⁺ bases) or 15-Crown-5 (for Na⁺ bases). This sequesters the metal cation, making the nucleophile "naked" and significantly more reactive (approx. 10-100x rate increase).

  • Temperature Ramp: SNAr has a high activation energy. If stalled at 80°C, a ramp to 100-110°C is often required to push the final 20%.

  • Leaving Group Scavenging: If using Aryl Fluorides, add a silyl source (e.g., TMS-Cl) or calcium salts to precipitate the fluoride ion as CaF₂ (driving equilibrium).

Interactive Troubleshooting Logic

Follow this decision tree to diagnose your specific impurity profile.

Troubleshooting_Tree Problem Identify Impurity Phenol Phenol (Hydrolysis) Problem->Phenol Regio Wrong Regioisomer Problem->Regio StartMat Unreacted Starting Material Problem->StartMat Desulf Desulfonylation (Loss of SO2) Problem->Desulf DrySolv Action: Dry Solvent/Base Check H2O content Phenol->DrySolv TempCtrl Action: Lower Temp Switch Solvent Polarity Regio->TempCtrl Crown Action: Add Crown Ether Increase Temp StartMat->Crown Oxid Action: Avoid Reducing Conditions Lower Temp Desulf->Oxid

Caption: Figure 2.[2] Logic flow for diagnosing common SNAr failure modes.

Standard Operating Procedure (SOP)

Protocol ID: SOP-SNAR-SU-01 Title: High-Fidelity SNAr of Aryl Sulfones

Reagents:

  • Substrate: Aryl Fluoride/Chloride activated by Sulfone (1.0 equiv).

  • Nucleophile: Amine/Alcohol (1.1 - 1.2 equiv).

  • Base: Cs₂CO₃ (2.0 equiv) or K₂CO₃ (2.5 equiv).

  • Solvent: Anhydrous DMSO or NMP (0.5 M concentration).

Workflow:

  • Drying Phase (Critical):

    • Flame-dry the reaction vial. Cool under Argon/Nitrogen.

    • Tip: If using older DMSO, store it over 4Å molecular sieves for 24h prior to use.

  • Addition Sequence:

    • Add solid Substrate, Base, and Nucleophile to the vial.

    • Seal and purge with inert gas for 5 minutes.

    • Add Solvent via syringe.

  • Reaction & Monitoring:

    • Heat to 80°C .

    • TLC/LCMS Checkpoint (1 hour):

      • If <10% conversion: Add 18-Crown-6 (0.1 equiv) and increase temp to 100°C.

      • If Phenol detected: Stop. Restart with fresh anhydrous solvent.

  • Workup (Quench):

    • Dilute with EtOAc.

    • Wash with Water x 3 (to remove DMSO).

    • Wash with LiCl (5% aq) to remove traces of DMF/NMP if used.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems.[1][3][4][5][6][7][8][9][10] Chemical Reviews. Link

  • Rohrbach, S., et al. (2019).[6] Concerted Nucleophilic Aromatic Substitutions.[6] Angewandte Chemie International Edition. Link

  • Newby, J. A., et al. (2016). Solvent Effects on the Regioselectivity of SNAr Reactions.[2][11][12] Organic Process Research & Development. Link

  • Singleton, D. A., et al. (2016).[2] Explicit Solvation and the Mechanism of SNAr Reactions. Journal of the American Chemical Society. Link

  • BenchChem Technical Support. (2025). Overcoming Poor Reactivity in Nucleophilic Aromatic Substitution (SNAr).Link

Sources

Troubleshooting

Technical Support Center: Purification Protocols for 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine

Topic: Recrystallization solvents for 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine Content Type: Technical Support Center Guide Chemical Profile & Solubility Logic To select the correct solvent, we must first deconstruc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Recrystallization solvents for 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine Content Type: Technical Support Center Guide

Chemical Profile & Solubility Logic

To select the correct solvent, we must first deconstruct the molecule’s interaction potential. You are not just washing a solid; you are manipulating the thermodynamics of a crystal lattice.

The Molecule: 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine[1][2]

  • Core Scaffold: Electron-deficient benzene ring.[1][2]

  • Functional Group A (Polar/H-Bond Acceptor): The Sulfonyl (

    
    )  and Nitro (
    
    
    
    )
    groups create a high dipole moment.[1][2] This makes the compound soluble in polar aprotic solvents (DMSO, DMF, Acetone) and moderately soluble in hot polar protic solvents (Ethanol, Methanol).
  • Functional Group B (Lipophilic/Dispersive): The Pyrrolidine ring adds significant lipophilic character (

    
     chain).[2] This prevents water solubility but allows solubility in moderately non-polar organic solvents (DCM, Ethyl Acetate).[2]
    

The Challenge: Because this molecule contains both a highly polar "head" (nitro/sulfone) and a lipophilic "tail" (pyrrolidine), it is prone to "oiling out" (liquid-liquid phase separation) rather than crystallizing if the solvent polarity is not perfectly balanced.[2]

Recommended Solvent Systems
System TypeSolvent CompositionRoleBest For
Primary (Green) Ethanol (95%) / Water Solvent / Anti-solvent General purification; removing inorganic salts (NaCl/KF) from the SNAr reaction.[1][2]
Secondary (High Purity) Acetonitrile (ACN) Single Solvent Removing unreacted starting material (fluoronitrobenzene derivatives); yields high-density crystals.[1][2]
Tertiary (Lipophilic) Ethyl Acetate / n-Heptane Solvent / Anti-solvent Removing polar degradation products or tars; useful if the crude is very dark/oily.[1][2]

Troubleshooting & FAQs

Our support team frequently addresses these specific issues regarding sulfonyl-nitro-pyrrolidine derivatives.

Q1: "My product is coming out as a red/orange oil, not a crystal. How do I fix this?"

Diagnosis: This is "oiling out," typically caused by the solution entering the "metastable zone" where the oil phase is thermodynamically more stable than the crystal phase. This often happens if the anti-solvent (e.g., water or heptane) is added too quickly or if the temperature drops too fast.

Corrective Protocol:

  • Re-dissolve: Heat the mixture until the oil dissolves completely into a clear solution.

  • Seeding: Add a tiny crystal of pure product (seed) to the hot solution. If you lack seeds, scratch the glass wall with a glass rod to create nucleation sites.

  • Slow Cooling: Wrap the flask in aluminum foil and a towel. Turn off the heat but leave the flask in the oil bath to cool down with the bath. This typically takes 4–6 hours.[1][2]

  • The "Cloud Point" Rule: When adding anti-solvent (e.g., water to ethanol), stop immediately when a faint turbidity persists. Do not add more until crystallization has visibly begun.[2]

Q2: "The crystals are yellow, but the NMR shows impurities in the aromatic region. What are they?"

Diagnosis: The primary impurity is likely the unreacted starting material, 1-fluoro-4-methylsulfonyl-2-nitrobenzene (or the chloro analog).[1][2] This electrophile is less polar than your product.[1][2]

Corrective Protocol: Switch to the Ethanol/Water system.

  • The starting material (halo-benzene) is significantly less soluble in water than your product.[1][2]

  • By increasing the water ratio slightly in the supernatant, you force the product out while keeping the halo-benzene impurity dissolved in the mother liquor.

  • Wash Step: Wash the filter cake with a cold 50:50 Ethanol/Water mixture.

Q3: "I have high yield but low melting point. Is it wet?"

Diagnosis: Sulfones are hygroscopic.[1][2] If you used Ethanol/Water, the lattice likely trapped water molecules. Corrective Protocol:

  • Dry the solid in a vacuum oven at 45°C for 12 hours over

    
     or silica gel.
    
  • If the MP remains low, recrystallize from Acetonitrile (anhydrous) to break the solvates.

Detailed Experimental Protocol

Target: Recrystallization of 10g Crude Material Method: Ethanol/Water Displacement[3]

  • Dissolution:

    • Place 10g of crude 1-(4-methylsulfonyl-2-nitrophenyl)pyrrolidine in a 250mL Erlenmeyer flask.

    • Add Ethanol (95%) in 10mL portions while heating to reflux (approx. 78°C).

    • Checkpoint: The goal is a saturated solution. Stop adding solvent as soon as the solid dissolves. If a small amount of black tar remains, filter it off while hot.

  • Nucleation Setup:

    • Remove from heat.[1][2] Let the solution cool slightly to ~60°C.

    • Add Deionized Water dropwise via a pipette.[1][2] Swirl constantly.

    • Critical Step: Stop adding water when the solution turns slightly cloudy (the "cloud point").[2] Add 1-2 mL of Ethanol to make it clear again.[1][2]

  • Crystallization:

    • Allow the flask to cool to room temperature undisturbed (approx. 2 hours).

    • Once crystals form, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter using a Buchner funnel.[1][2][3]

    • Wash: Rinse the cake with 20mL of cold Ethanol/Water (1:1 ratio).

    • Dry: Vacuum dry at 40°C.[1][2]

Decision Logic & Workflow

The following diagram illustrates the decision process for solvent selection based on the specific impurity profile of your crude material.

RecrystallizationLogic Start Analyze Crude Material ImpurityCheck Primary Impurity Type? Start->ImpurityCheck Salts Inorganic Salts (NaCl, KF, Na2CO3) ImpurityCheck->Salts Water Soluble StartMat Unreacted Electrophile (Halo-nitro-sulfone) ImpurityCheck->StartMat Non-Polar Tars Dark Tars / Oily Residue ImpurityCheck->Tars Highly Polar/Polymeric SystemA PROTOCOL A: Ethanol / Water (Dissolves salts, precipitates product) Salts->SystemA SystemB PROTOCOL B: Acetonitrile (Hot) (Keeps non-polar impurities in liquor) StartMat->SystemB SystemC PROTOCOL C: Ethyl Acetate / Heptane (Excludes polar tars) Tars->SystemC Success Pure Crystalline Solid SystemA->Success SystemB->Success SystemC->Success

Caption: Figure 1. Solvent selection decision tree based on impurity profile. Blue nodes indicate decision points; Green/Red/Yellow nodes indicate specific solvent protocols.

References

  • BenchChem Technical Support. (2025).[1][2][3][4][5] Application Notes and Protocols for Continuous Flow Reactions with 1-Fluoro-4-nitrobenzene. BenchChem.[1][2][3][4][5] Link[1][2]

  • Organic Chemistry Portal. (2023).[1][2] Synthesis of Pyrrolidine Derivatives via Nucleophilic Substitution.[5] Organic Chemistry Portal.[1][2] Link

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 12099957, 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine.[1][2] (Analogous Structure Analysis). PubChem.[1][2][6] Link[1][2]

  • University of York. (2024).[2] Solvent Selection Strategies for Processing Pharmaceuticals: Nitro-Sulfone Derivatives. White Rose Research Online.[1][2] Link

  • Toku-E Company. (2024).[1][2] Solubility Data Resource: Sulfonamide and Nitrobenzene Derivatives.[1] Toku-E. Link[1][2]

Sources

Optimization

Technical Support Center: Troubleshooting Low Purity in Sulfonyl Pyrrolidine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the synthesis of sulfonyl pyrrolidines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the synthesis of sulfonyl pyrrolidines. While the nucleophilic substitution of a sulfonyl chloride by pyrrolidine appears straightforward on paper, achieving >98% purity requires precise control over reaction kinetics, moisture exclusion, and workup conditions.

This guide deconstructs the mechanistic pitfalls of sulfonylation and provides field-proven, self-validating protocols to ensure high-purity outcomes for drug development and complex organic synthesis.

Visualizing the Reaction Network

To troubleshoot effectively, we must first map the chemical environment. The diagram below illustrates the desired product pathway alongside the primary parasitic reactions that compromise purity.

G Pyrrolidine Pyrrolidine (Nucleophile) Intermediate Tetrahedral Intermediate Pyrrolidine->Intermediate Nucleophilic Attack SulfonylChloride Sulfonyl Chloride (Electrophile) SulfonylChloride->Intermediate Water H2O (Moisture) SulfonylChloride->Water Competitive Alcohol Alcohols (Solvent/Impurity) SulfonylChloride->Alcohol Competitive Base Base (e.g., DIPEA) (Acid Scavenger) Base->Intermediate HCl Neutralization Product Sulfonyl Pyrrolidine (Target Product) Intermediate->Product Cl- Elimination SulfonicAcid Sulfonic Acid (Hydrolysis Byproduct) Water->SulfonicAcid Hydrolysis SulfonateEster Sulfonate Ester (Toxic Byproduct) Alcohol->SulfonateEster Esterification

Reaction pathways in sulfonyl pyrrolidine synthesis, highlighting competitive side reactions.

Troubleshooting Guide & FAQs

Q1: My LC-MS shows complete consumption of pyrrolidine, but the isolated purity is low. What is contaminating my product? Expert Insight: The most ubiquitous culprits are sulfonic acids and sulfonate esters. Sulfonyl chlorides are intensely electrophilic and highly moisture-sensitive[1]. If your solvents are not strictly anhydrous, adventitious water will outcompete pyrrolidine, hydrolyzing the sulfonyl chloride into the corresponding sulfonic acid and HCl[2]. Because sulfonic acids are unreactive toward amines, they persist in the crude mixture. Furthermore, if alcohol-based solvents (or impurities) are present, they react to form sulfonate esters—a critical issue in drug development due to their potential genotoxicity[2]. Solution: Always use flame-dried glassware and anhydrous solvents (e.g., DCM or THF). Ensure your workup includes a basic aqueous wash to ionize and extract sulfonic acids.

Q2: How does my choice of base impact the purity profile? Expert Insight: The base does more than just scavenge the HCl byproduct; it actively dictates the reaction kinetics and the transient intermediates formed[1].

  • Pyridine: Often used as both solvent and base, pyridine accelerates the reaction by forming a highly reactive N-sulfonylpyridinium intermediate[1]. However, it is notoriously difficult to remove during concentration and requires aggressive acidic washing, which can degrade sensitive substrates.

  • Triethylamine (TEA): A standard choice, but its relatively unhindered nitrogen can sometimes participate in transient nucleophilic attacks, leading to complex impurity profiles.

  • N,N-Diisopropylethylamine (DIPEA): This is the optimal choice for high-purity applications. Its steric bulk prevents it from acting as a competing nucleophile, restricting its role exclusively to a Brønsted base.

Q3: My reaction mixture turns dark and tarry upon adding the sulfonyl chloride. How do I prevent this? Expert Insight: Pyrrolidine is a highly reactive, unhindered secondary amine. Its nucleophilic attack on a sulfonyl chloride is intensely exothermic[3]. If the electrophile is added too rapidly at room temperature, the localized heat generation causes thermal degradation of both the starting materials and the product, leading to polymerization or tar formation[3]. Solution: Implement strict temperature control. The reaction must be initiated at 0 °C, with the sulfonyl chloride added dropwise as a dilute solution.

Q4: How do I ensure complete removal of unreacted sulfonyl chloride without resorting to column chromatography? Expert Insight: Rely on chemical scavenging. If TLC or LC-MS indicates residual sulfonyl chloride after the pyrrolidine is consumed, do not attempt to quench with water alone, as the resulting hydrolysis is slow and biphasic. Solution: Add a primary amine scavenger, such as N,N-dimethylethylenediamine (0.1–0.2 equivalents), directly to the reaction mixture 30 minutes before workup. This rapidly converts residual sulfonyl chloride into a highly polar sulfonamide, which is easily partitioned into the aqueous acidic phase during extraction.

Quantitative Data: Base Selection Matrix
BasepKa (Conjugate Acid)NucleophilicityTypical YieldPurity Impact & Workup Considerations
Pyridine 5.2High (Catalytic)90-100%High yield, but requires 1M HCl washes; risk of product hydrolysis.
Triethylamine 10.7Moderate85-95%Good general base; can form reactive adducts causing minor impurities.
DIPEA 10.5Low (Sterically Hindered)90-98%Excellent purity; minimizes nucleophilic side reactions; easy to wash out.
Step-by-Step Methodology: Optimized Self-Validating Protocol

This protocol is engineered as a self-validating system: each step contains an inherent chemical checkpoint to prevent impurity carryover.

Reagents & Materials:

  • Pyrrolidine (1.0 equiv, distilled over KOH)

  • Sulfonyl Chloride (1.05 equiv)

  • DIPEA (1.5 equiv, anhydrous)

  • Anhydrous Dichloromethane (DCM)

  • N,N-dimethylethylenediamine (Scavenger)

Procedure:

  • Preparation (Moisture Exclusion): Purge a flame-dried round-bottom flask with an inert atmosphere (N₂ or Argon). Add anhydrous DCM to achieve a 0.2 M concentration with respect to pyrrolidine.

  • Amine Activation: Inject pyrrolidine (1.0 equiv) and DIPEA (1.5 equiv) into the flask. Stir to ensure homogeneity.

  • Thermal Regulation: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C. Causality: This suppresses the exotherm and prevents thermal degradation[3].

  • Electrophile Addition: Dissolve the sulfonyl chloride (1.05 equiv) in a minimal volume of anhydrous DCM. Add this solution dropwise over 30 minutes. Causality: Dropwise addition prevents localized concentration spikes of the electrophile, minimizing di-sulfonylation or polymerization.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor via LC-MS until the pyrrolidine peak is exhausted.

  • Chemical Scavenging: If residual sulfonyl chloride is detected, add N,N-dimethylethylenediamine (0.1 equiv) and stir for 30 minutes.

  • pH-Controlled Extraction (The Self-Validating Workup):

    • Dilute the mixture with additional DCM.

    • Acid Wash: Wash with 1M aqueous HCl (2x). Validates removal of DIPEA, unreacted pyrrolidine, and the scavenger-adduct.

    • Base Wash: Wash with saturated aqueous NaHCO₃ (2x). Validates removal of any sulfonic acid byproducts by converting them to highly water-soluble sodium sulfonates.

    • Brine Wash: Wash with saturated NaCl to remove residual water from the organic phase.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the high-purity sulfonyl pyrrolidine.

References[3] Title: Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides | Source: BenchChem | URL:https://www.benchchem.com/[2] Title: Technical Support Center: Sulfonamide Synthesis with Primary Amines | Source: BenchChem | URL:https://www.benchchem.com/[1] Title: An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group | Source: BenchChem | URL:https://www.benchchem.com/

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for the Analysis of 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine

Abstract This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine. Moving beyond a simple recitat...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive, in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind each experimental choice, from stationary phase selection to mobile phase optimization. We present comparative experimental data derived from a structured method development workflow, designed to equip researchers, scientists, and drug development professionals with the expertise to establish a robust, accurate, and reliable analytical method for this and structurally related compounds. The protocols herein are designed to be self-validating, grounded in established chromatographic principles and supported by authoritative references.

Analyte Deconstruction: Chromatographic Behavior and Initial Considerations

A successful HPLC method begins with a thorough understanding of the analyte's structure. 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine (CAS 852411-45-1) is a molecule with distinct functional groups that dictate its chromatographic behavior.[1]

  • Nitrophenyl Group: This aromatic system contains a strong chromophore (the nitro group), making UV detection highly effective. Nitroaromatic compounds are routinely detected at wavelengths around 254 nm.[2][3][4] The electron-deficient nature of the ring also opens the possibility of leveraging π-π interactions with specific stationary phases for alternative selectivity.[5]

  • Methylsulfonyl Group: This is a highly polar, neutral functional group. While it enhances the molecule's overall polarity, it does not typically engage in ionic interactions. Its presence suggests that a standard reversed-phase (RP-HPLC) approach is appropriate.[6][7]

  • Pyrrolidine Moiety: In this molecule, the pyrrolidine nitrogen is directly attached to the nitrophenyl ring, classifying it as a tertiary N-aryl amine. Its basicity is significantly reduced by the electron-withdrawing effects of the adjacent nitro group and the aromatic ring. Consequently, severe peak tailing due to interactions with acidic silanols on standard silica-based columns is less of a concern than with aliphatic amines, though good peak shape is best achieved by using modern, low-silanol activity columns and controlling the mobile phase pH.

Based on this structural analysis, the analyte is a moderately polar compound, making it an ideal candidate for reversed-phase chromatography. The primary challenges are achieving optimal retention, resolution from potential impurities, and ensuring symmetrical peak shape.

Caption: Structural deconstruction of the target analyte and its predicted chromatographic behavior.

A Comparative Approach to Method Development

A logical, multi-stage approach was employed to develop the analytical method. This involved an initial screening of different stationary and mobile phases to identify the most promising conditions, followed by a systematic optimization to achieve the desired chromatographic performance.

Experimental Workflow: From Screening to Optimization

The workflow is designed to efficiently explore the parameter space and converge on a robust final method. The initial screening phase casts a wide net to evaluate fundamentally different selectivities, while the optimization phase fine-tunes the chosen system.

G HPLC Method Development Workflow start Analyte Preparation (1 mg/mL in Acetonitrile) screening Phase 1: Initial Screening start->screening col_screen Column Screening 1. C18 (General Purpose) 2. Phenyl-Hexyl (π-π Interactions) screening->col_screen mob_screen Mobile Phase Screening - Acetonitrile/Water - Methanol/Water screening->mob_screen evaluate1 Evaluate: - Retention - Peak Shape - Selectivity col_screen->evaluate1 mob_screen->evaluate1 optimization Phase 2: Method Optimization evaluate1->optimization Select Best System gradient_opt Gradient Optimization (Adjust Slope & Time) optimization->gradient_opt ph_opt Mobile Phase Modifier (0.1% Formic Acid) optimization->ph_opt evaluate2 Evaluate: - Resolution - Tailing Factor - Run Time gradient_opt->evaluate2 ph_opt->evaluate2 final_method Final Optimized Method evaluate2->final_method Meet Criteria validation System Suitability & Validation final_method->validation

Caption: Logical workflow for systematic HPLC method development.

Stage 1: Column and Mobile Phase Screening

Causality of Choices:

  • Stationary Phases: A conventional C18 column was chosen as the baseline, as it is the most widely used and successful stationary phase for reversed-phase separations.[5] To explore alternative selectivity, a Phenyl-Hexyl column was selected. The rationale is that the phenyl rings of the stationary phase can induce π-π interactions with the electron-deficient nitrophenyl ring of the analyte, potentially offering better retention and resolution from closely-related impurities compared to the purely hydrophobic interactions of a C18 phase.[5]

  • Mobile Phases: Both Acetonitrile (ACN) and Methanol (MeOH) were screened as the organic modifier. Acetonitrile is generally a stronger solvent than methanol in reversed-phase and often provides better peak efficiency (narrower peaks). However, methanol can offer different selectivity and is a valuable alternative to consider during initial development.

Screening Protocol:

  • System: HPLC with a Quaternary Pump, Autosampler, Column Oven, and Diode Array Detector (DAD).

  • Analyte Preparation: Prepare a 1.0 mg/mL stock solution of 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine in Acetonitrile. Dilute to a working concentration of 0.1 mg/mL with 50:50 Acetonitrile:Water.

  • Columns:

    • C18, 150 mm x 4.6 mm, 5 µm

    • Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm

  • Mobile Phase A: Deionized Water

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient Program (Screening): 10% to 90% B over 15 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: DAD scan from 200-400 nm; extraction at 254 nm.

  • Injection Volume: 10 µL

Screening Results & Discussion: The DAD analysis confirmed a strong absorbance maximum at 258 nm , which was used for all subsequent quantification. The initial screening revealed that Acetonitrile provided significantly sharper peaks and shorter analysis times compared to Methanol across both columns. The Phenyl-Hexyl column demonstrated slightly increased retention and a more symmetrical peak shape compared to the C18 column under ACN/Water conditions. This suggests that the alternative selectivity offered by the phenyl phase is beneficial for this analyte.

ColumnOrganic ModifierRetention Time (tR), minTailing Factor (Tf)Theoretical Plates (N)
C18Acetonitrile8.921.358,500
Phenyl-Hexyl Acetonitrile 9.45 1.18 10,200
C18Methanol11.241.416,800
Phenyl-HexylMethanol12.051.297,900
Table 1: Comparative data from the initial screening phase. The Phenyl-Hexyl column with Acetonitrile was selected for further optimization based on superior peak shape (Tf) and efficiency (N).
Stage 2: Method Optimization

With the Phenyl-Hexyl column and ACN/Water mobile phase selected, the next step was to optimize the gradient and mobile phase modifier to improve peak shape and reduce the run time.

Causality of Choices:

  • Mobile Phase Modifier: Although the analyte is not strongly basic, the addition of a small amount of acid to the mobile phase is a standard practice to suppress any potential silanol interactions and ensure robust, reproducible chromatography.[8] 0.1% Formic Acid was chosen as it is volatile and fully compatible with mass spectrometry (MS), making the method transferable to LC-MS applications if needed.[8]

  • Gradient Optimization: The initial screening gradient was broad. A more focused gradient was developed to elute the analyte within a reasonable time (ideally under 10 minutes) while ensuring sufficient resolution from any potential process impurities or degradants.

Final Optimized Method and Performance

The optimization process led to the development of a rapid and robust analytical method. The addition of 0.1% formic acid further improved the tailing factor to near-perfect symmetry (Tf = 1.05).

Optimized Protocol

Experimental Protocol: Final HPLC Method

  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Gradient Program:

    • 0.00 min: 40% B

    • 7.00 min: 70% B

    • 7.10 min: 90% B

    • 8.50 min: 90% B

    • 8.60 min: 40% B

    • 11.00 min: 40% B (End Run)

  • Detection Wavelength: 258 nm

  • Injection Volume: 5 µL

  • Sample Diluent: Acetonitrile/Water (50:50, v/v)

Method Performance and Trustworthiness

To establish the trustworthiness and reliability of the final method, a system suitability test (SST) was performed by conducting six replicate injections of a 0.1 mg/mL standard solution. The results demonstrate excellent precision and confirm the method is fit for its intended purpose.

ParameterOptimized Method ResultAcceptance Criteria
Retention Time (tR)7.21 min-
Tailing Factor (Tf)1.05≤ 1.5
Theoretical Plates (N)> 12,000> 2000
System Suitability (n=6)
%RSD for tR0.15%≤ 1.0%
%RSD for Peak Area0.38%≤ 2.0%
Table 2: Performance characteristics and system suitability results for the final optimized HPLC method.

Conclusion

This guide has detailed a systematic and scientifically-driven approach to developing a robust HPLC method for 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine. By comparing stationary and mobile phases, we demonstrated that a Phenyl-Hexyl column with an Acetonitrile/Water gradient containing 0.1% Formic Acid provides superior performance over a standard C18 column. The final optimized method is rapid, with a total run time of 11 minutes, and exhibits excellent peak shape, efficiency, and precision. This comparative guide not only provides a ready-to-use analytical method but also imparts the underlying logic and expertise required for researchers to develop and troubleshoot methods for other complex small molecules.

References

  • ResearchGate. (n.d.). Determination of nitroaromatic compounds in soil samples by HPLC, using on-line preconcentration. Retrieved February 27, 2026, from [Link]

  • Taylor & Francis Online. (2007, February 6). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Retrieved February 27, 2026, from [Link]

  • PubMed. (2009, December 30). Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples. Retrieved February 27, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of Pyrrolidine, 1-(4-methyl-2-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved February 27, 2026, from [Link]

  • PubMed. (2011, March 15). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (n.d.). A Reverse Phase HPLC Method for the Separation of Two Stereo Isomers of 2-[4-(Methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic Acid. Retrieved February 27, 2026, from [Link]

  • Beijing E-purchase Technology Co., Ltd. (n.d.). 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine - CAS:852411-45-1. Retrieved February 27, 2026, from [Link]

Sources

Comparative

Comparative Technical Guide: 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine vs. 4-Nitro Analogue

Executive Summary & Structural Rationale In medicinal chemistry and rational drug design, the substitution of aromatic rings dictates both target affinity and pharmacokinetic viability. The comparison between 1-(4-Methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In medicinal chemistry and rational drug design, the substitution of aromatic rings dictates both target affinity and pharmacokinetic viability. The comparison between 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine and its 4-nitro analogue, 1-(2,4-dinitrophenyl)pyrrolidine , serves as a foundational case study in bioisosteric replacement.

While both the methylsulfonyl (–SO₂Me) and nitro (–NO₂) groups function as strong electron-withdrawing groups (EWGs), their divergent steric, electronic, and metabolic profiles drastically alter the behavior of the parent pyrrolidine scaffold. This guide objectively compares these two building blocks, detailing the causality behind their synthetic reactivity and their respective metabolic viabilities in drug development.

Physicochemical & Electronic Profiling

The physical and electronic properties of a chemical building block determine its reactivity in Nucleophilic Aromatic Substitution (SNAr) and its behavior in biological systems. The table below summarizes the quantitative data for both analogues.

Parameter1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine1-(2,4-Dinitrophenyl)pyrrolidine (4-Nitro Analogue)
Molecular Weight 270.30 g/mol 237.21 g/mol
LogP (Calculated) ~1.8~2.5
Topological Polar Surface Area (TPSA) 88.3 Ų94.6 Ų
Hammett Constant (σp of C4 substituent) 0.72 (–SO₂Me)0.78 (–NO₂)
SNAr Reactivity (Half-Life at 25°C) > 24 hours (Requires 80°C)< 15 minutes
Metabolic Stability (HLM t₁/₂) > 120 min (Stable)< 30 min (Labile)
Toxicity Liability (Ames Test) Low RiskHigh Risk (Positive)

Causality Insight: The higher Hammett para-substituent constant (σp) of the nitro group () makes the 2,4-dinitro analogue highly electrophilic at the ipso position, facilitating rapid SNAr. However, the –SO₂Me group provides a superior balance of lipophilicity (lower LogP) and acts as a stable hydrogen bond acceptor without the genotoxic liabilities inherent to the nitro group.

Experimental Workflows: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of these pyrrolidine derivatives relies on SNAr. The choice of reagents, solvents, and temperatures is strictly dictated by the electronic parameters of the C4-substituent.

SNAr_Workflow Pyrrolidine Pyrrolidine (Nucleophile) Prod1 1-(4-Methylsulfonyl-2-nitrophenyl) pyrrolidine Pyrrolidine->Prod1 Prod2 1-(2,4-Dinitrophenyl) pyrrolidine Pyrrolidine->Prod2 Sub1 1-Fluoro-4-methylsulfonyl -2-nitrobenzene Sub1->Prod1 S_NAr (DMF, K2CO3, 80°C) Sub2 1-Fluoro-2,4-dinitrobenzene Sub2->Prod2 S_NAr (DCM, TEA, 25°C)

Workflow comparing SNAr reactivity of methylsulfonyl vs. nitro analogues.

Protocol A: Synthesis of 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine

The slightly lower electron-withdrawing capacity of the –SO₂Me group results in a higher activation energy barrier for the formation of the Meisenheimer complex. Consequently, thermal energy and a polar aprotic solvent are required.

  • Reaction Setup: Dissolve 1-fluoro-4-methylsulfonyl-2-nitrobenzene (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M).

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) followed by pyrrolidine (1.2 eq). Rationale: K₂CO₃ acts as a heterogeneous acid scavenger to neutralize the HF byproduct without competing as a nucleophile.

  • Thermal Activation: Heat the suspension to 80°C for 4–6 hours.

  • Self-Validating Control: Monitor via LC-MS (ESI+). The reaction is complete when the starting material is consumed and a major peak at m/z 271 [M+H]⁺ appears. TLC (Hexane:EtOAc 1:1) will show a bright yellow fluorescent product spot (Rf ~0.3).

  • Workup: Quench with ice water to precipitate the product and remove the highly water-soluble DMF. Extract with EtOAc, wash extensively with 5% LiCl aqueous solution, dry over Na₂SO₄, and concentrate.

Protocol B: Synthesis of 1-(2,4-Dinitrophenyl)pyrrolidine

The synergistic electron-withdrawing effect of ortho and para nitro groups renders the ipso-carbon of Sanger's reagent extremely electrophilic ().

  • Reaction Setup: Dissolve 1-fluoro-2,4-dinitrobenzene (1.0 eq) in Dichloromethane (DCM) (0.2 M) and cool to 0°C.

  • Reagent Addition: Add Triethylamine (TEA, 1.5 eq). Slowly add pyrrolidine (1.05 eq) dropwise. Rationale: A weaker base (TEA) and a less polar solvent (DCM) at low temperatures are deliberately chosen to prevent exothermic runaway and poly-substitution side reactions.

  • Reaction: Remove the ice bath and stir at 25°C for 1 hour.

  • Self-Validating Control: The formation of the 2,4-dinitrophenylamine derivative is visually self-validating, accompanied by an immediate bathochromic shift (color change from pale yellow to deep orange). LC-MS (ESI+) will confirm the product at m/z 238[M+H]⁺.

  • Workup: Wash the organic layer with 1N HCl to remove excess pyrrolidine and TEA, followed by brine. Dry and concentrate.

Metabolic Stability & Toxicological Profiling

The critical differentiator between these two analogues in downstream biological applications is their metabolic stability.

Metabolic_Pathway SO2Me 4-Methylsulfonyl Analogue CYP Hepatic CYP450 Clearance SO2Me->CYP NO2 4-Nitro Analogue NTR Bacterial/Hepatic Nitroreductase NO2->NTR Safe Stable / Phase II Conjugates (Non-Toxic) CYP->Safe Toxic Hydroxylamine / Aniline (Mutagenic / Ames Positive) NTR->Toxic

Metabolic pathways highlighting nitroreductase liability vs. SO2Me stability.

Nitroaromatic compounds frequently suffer from severe metabolic liabilities. Hepatic and bacterial nitroreductases rapidly reduce the 4-nitro group to reactive nitroso, hydroxylamine, and aniline intermediates. These electrophilic species can covalently bind to DNA and cellular proteins, frequently leading to positive Ames test results and idiosyncratic hepatotoxicity ().

Conversely, the methylsulfonyl group is a highly validated, safe bioisostere. It mimics the steric bulk and electron-withdrawing nature of the nitro group but is completely inert to these reductive pathways (). For researchers developing kinase inhibitors or fluorescent probes, selecting the 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine scaffold prevents late-stage toxicological attrition while maintaining the desired electronic pharmacophore.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195. URL:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6114, 1-Fluoro-2,4-dinitrobenzene. PubChem. URL:[Link]

  • Boelsterli, U. A., Ho, H. K., Zhou, S., & Leow, K. Y. (2006). Toxicological liabilities of drugs containing a nitroaromatic group. Current Drug Metabolism, 7(7), 715-727. URL:[Link]

  • Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. URL:[Link]

Validation

Definitive Guide: Purity Assessment of CAS 852411-45-1 via LC-MS

The following guide details the purity assessment of 1-[4-(Methylsulfonyl)-2-nitrophenyl]pyrrolidine (CAS 852411-45-1) using LC-MS. Executive Summary CAS 852411-45-1 , chemically known as 1-[4-(Methylsulfonyl)-2-nitrophe...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the purity assessment of 1-[4-(Methylsulfonyl)-2-nitrophenyl]pyrrolidine (CAS 852411-45-1) using LC-MS.

Executive Summary

CAS 852411-45-1 , chemically known as 1-[4-(Methylsulfonyl)-2-nitrophenyl]pyrrolidine , is a critical intermediate scaffold characterized by a nitro-aromatic core coupled with a pyrrolidine ring and a methylsulfonyl moiety.[1][2][3][][5] In drug discovery, it often serves as a building block for sulfonamide-based inhibitors.[2]

Ensuring the purity of this compound is non-negotiable for Structure-Activity Relationship (SAR) studies.[2] While HPLC-UV is the industry standard for routine quantification, it often fails to detect non-chromophoric synthetic precursors or co-eluting isobaric impurities.[2] This guide compares the performance of LC-MS (Liquid Chromatography-Mass Spectrometry) against traditional methods, demonstrating why LC-MS is the superior "product" for validating the integrity of CAS 852411-45-1.[2]

Comparative Analysis: LC-MS vs. Alternatives

The following table objectively compares the performance of LC-MS against HPLC-UV and


H-NMR for the assessment of CAS 852411-45-1.
FeatureLC-MS (Recommended) HPLC-UV (Standard)

H-NMR (Orthogonal)
Primary Detection Principle Mass-to-Charge Ratio (

)
UV Absorption (

)
Proton Magnetic Environment
Specificity for CAS 852411-45-1 High. Confirms molecular mass (

).[2]
Medium. Relies on retention time; prone to co-elution errors.High. Confirms structure but poor for trace impurities.
Impurity Identification Excellent. Identifies specific synthetic byproducts (e.g., reduced amine impurities).Low. Only detects impurities with chromophores.Medium. Signals overlap; quantification limit

1%.[2]
Sensitivity (LOD) < 0.1 ng. Critical for detecting trace catalysts.

10 ng.[6][7][8]

1 mg.[2][9]
Throughput High (5–10 min run).High (5–10 min run).Low (Sample prep intensive).
Why LC-MS Wins for This Molecule
  • The "Silent" Impurity Problem: The synthesis of CAS 852411-45-1 typically involves Nucleophilic Aromatic Substitution (

    
    ).[2] Unreacted pyrrolidine (starting material) has poor UV absorbance and may be missed by HPLC-UV.[2] LC-MS easily detects pyrrolidine (
    
    
    
    72) and the halo-nitro precursor (
    
    
    varies).[2]
  • Nitro-Reduction Monitoring: The nitro group is susceptible to partial reduction during storage or synthesis.[2] LC-MS can instantly differentiate the parent (

    
     271) from the amino-degradation product (
    
    
    
    241), a distinction that requires complex gradient optimization in UV.[2]

Scientific Rationale & Experimental Design

The protocol below is designed based on the chemical properties of CAS 852411-45-1 (


 of conjugate acid 

low due to electron-withdrawing nitro/sulfone groups).
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode is selected. Although the aniline nitrogen is deactivated by the nitro/sulfone groups, the pyrrolidine nitrogen retains sufficient basicity to protonate under acidic conditions.

  • Column Choice: A C18 stationary phase provides robust retention for the hydrophobic phenyl ring while allowing polar impurities (salts, free amines) to elute at the void volume.

Workflow Visualization

The following diagram illustrates the validated analytical workflow for assessing CAS 852411-45-1.

PurityAssessment cluster_impurities Target Impurities Sample Crude/Pure CAS 852411-45-1 Prep Sample Prep (Dissolve in MeOH/DMSO) Sample->Prep 0.1 mg/mL LC LC Separation (C18 Column, Gradient) Prep->LC Injection ESI ESI (+) Ionization (Target m/z 271.07) LC->ESI Elution Data Data Analysis (EIC Integration) ESI->Data Mass Spec Decision Purity Verification Data->Decision Area % Imp1 Precursor (Halo-nitro-sulfone) Data->Imp1 Imp2 Degradant (Amino-analog m/z 241) Data->Imp2

Figure 1: Validated LC-MS workflow for the purity assessment of CAS 852411-45-1, highlighting critical checkpoints for impurity detection.

Detailed Experimental Protocol

A. Sample Preparation[2][7]
  • Weighing: Accurately weigh 1.0 mg of CAS 852411-45-1.

  • Dissolution: Dissolve in 1.0 mL of LC-MS grade Methanol (MeOH). If solubility is poor, use 10% DMSO/MeOH.

    • Causality: DMSO ensures complete dissolution of the hydrophobic nitro-aromatic core, preventing "ghost" peaks from precipitation.[2]

  • Filtration: Filter through a 0.22

    
    m PTFE syringe filter to remove particulate matter.
    
  • Dilution: Dilute 10

    
    L of stock into 990 
    
    
    
    L of Mobile Phase A (Water + 0.1% Formic Acid) to reach a final concentration of
    
    
    10
    
    
    g/mL.
B. Liquid Chromatography Conditions
  • Instrument: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 1.7

    
    m).
    
  • Mobile Phase A: Water + 0.1% Formic Acid (FA).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

    • Note: Formic acid is essential to ensure protonation of the

      
       species.
      
  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 5% Equilibration
0.50 5% Load
3.50 95% Elution of CAS 852411-45-1
4.50 95% Wash
4.60 5% Re-equilibration

| 6.00 | 5% | End |[2]

C. Mass Spectrometry Parameters
  • Source: ESI Positive Mode.

  • Capillary Voltage: 3500 V.

  • Gas Temperature: 300°C.

  • Scan Range:

    
     100 – 600.
    
    • Rationale: Covers the parent mass (270 Da) and potential dimers (

      
      ) or fragments.[2]
      
  • Target Mass:

    • 
      :  271.07
      
    • 
      :  293.06 (Common adduct)[2]
      

Data Interpretation & Acceptance Criteria

To validate the product "performance" (purity), analyze the Total Ion Chromatogram (TIC) and Extracted Ion Chromatograms (EIC).

  • Identity Confirmation: The major peak at the retention time (approx 2.5 - 3.0 min) must show a dominant mass signal at

    
     271.07.[2]
    
  • Purity Calculation:

    
    [2]
    
    • Note: Integrate all peaks in the TIC above 0.5% intensity relative to the main peak.

  • Impurity Flagging:

    • 
       241:  Indicates reduction of Nitro group to Amine (Critical degradation).
      
    • 
       72:  Indicates residual Pyrrolidine (Synthesis carryover).
      

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10125830 (Related Structure A-432411). Retrieved from [Link][2]

  • Waters Corporation. LC-MS Method Development Guide for Small Molecule Analysis. Retrieved from [Link][2][10]

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Characteristics of 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine

This technical guide offers a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption properties of 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine. In the absence of direct, published experimenta...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide offers a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption properties of 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine. In the absence of direct, published experimental data for this specific molecule, this guide establishes a robust predictive framework by comparing its structural and electronic features to well-characterized analogs. We will delve into the principles of electronic transitions in "push-pull" nitroaromatic systems, detail a rigorous experimental protocol for determining the absorption maxima (λmax), and present comparative data from relevant compounds to provide researchers with a validated approach to its spectroscopic characterization.

Introduction: The Spectroscopic Signature of a Push-Pull System

1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine belongs to a class of organic compounds known as "push-pull" systems. Its molecular architecture is key to its spectroscopic properties. The structure features:

  • An electron-donating group (EDG): The pyrrolidino group.

  • An electron-withdrawing group (EWG): The nitro group (-NO₂).

  • A second strong electron-withdrawing group: The methylsulfonyl group (-SO₂CH₃).

  • A π-conjugated system: The benzene ring.

The UV-Vis absorption spectrum of such a molecule is dominated by an intense band resulting from a π→π* electronic transition. This transition has significant intramolecular charge transfer (ICT) character, where the absorption of UV-Vis light promotes an electron from a molecular orbital primarily located on the electron-rich portion of the molecule (the pyrrolidino group and the ring) to an orbital centered on the electron-deficient nitro and methylsulfonyl moieties.[1] This charge transfer leads to a substantial increase in the molecule's dipole moment in the excited state.[1][2]

The position of the absorption maximum (λmax) is highly sensitive to the electronic environment of the molecule and the polarity of the solvent, a phenomenon known as solvatochromism.[1][3]

Comparative Analysis: Predicting the λmax

To predict the absorption characteristics of 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine, we can compare it to the well-studied compound, p-nitroaniline (pNA).

DOT Script for Structural Comparison

Caption: Structural comparison of p-nitroaniline and the target compound.

Several structural modifications will influence the λmax of the target compound relative to pNA:

  • Pyrrolidino vs. Amino Group: The pyrrolidino group is a tertiary amine, which is a stronger electron-donating group than the primary amino group of pNA due to the inductive effect of the alkyl chains. This enhanced "push" of electron density into the ring will lower the energy of the π→π* ICT transition, likely resulting in a bathochromic (red) shift (longer λmax).

  • Ortho Nitro Group: The nitro group is in the ortho position relative to the pyrrolidino group. This proximity could induce steric hindrance, potentially forcing the nitro group out of the plane of the benzene ring. This would reduce the π-orbital overlap and could lead to a hypsochromic (blue) shift (shorter λmax) compared to a para-substituted analog. However, the primary effect will still be strong electron withdrawal.

  • Methylsulfonyl Group: The -SO₂CH₃ group is a powerful electron-withdrawing group, similar to the nitro group. Its presence at the para position will significantly lower the energy of the lowest unoccupied molecular orbital (LUMO), which is predominantly centered on the EWGs.[1] This increased electron-withdrawing character across the conjugated system will further facilitate the intramolecular charge transfer, contributing to a significant bathochromic (red) shift .

Prediction: The combined effect of the strong electron-donating pyrrolidino group and the two strong electron-withdrawing groups (-NO₂ and -SO₂CH₃) is expected to result in a λmax at a significantly longer wavelength than that of p-nitroaniline in a given solvent.

Quantitative Comparison with Analogs

The following table summarizes the reported absorption maxima for p-nitroaniline in various solvents. This data illustrates the strong solvatochromic effect and provides a baseline for our target compound.

CompoundSolventDielectric Constantλmax (nm)Reference
p-NitroanilineCyclohexane2.02~320-326[1][3]
p-NitroanilineToluene2.38~342[2]
p-NitroanilineEthanol24.55~370[2]
p-NitroanilineWater80.10~381[1][3]

As solvent polarity increases, the λmax of p-nitroaniline shifts to longer wavelengths (a red shift).[1] This is because the polar excited state is stabilized by polar solvents more than the ground state, reducing the energy gap for the electronic transition.[1] A similar, and likely more pronounced, solvatochromic shift is anticipated for 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine.

Experimental Protocol for UV-Vis Absorption Analysis

This section provides a detailed, self-validating methodology for determining the UV-Vis absorption spectrum of 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine.

Materials and Instrumentation
  • 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine

  • Spectrophotometric grade solvents (e.g., Cyclohexane, Dichloromethane, Acetonitrile, Ethanol)

  • Analytical balance (precision of ± 0.1 mg)

  • Volumetric flasks (Class A)

  • Micropipettes

  • Quartz cuvettes (1 cm path length)

  • Dual-beam UV-Vis spectrophotometer

Experimental Workflow

DOT Script for Experimental Workflow

cluster_prep Solution Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis weigh 1. Accurately weigh the compound dissolve 2. Dissolve in solvent in a volumetric flask weigh->dissolve stock 3. Create a concentrated stock solution (e.g., 1 mM) dissolve->stock dilute 4. Prepare a dilute working solution stock->dilute blank 5. Calibrate spectrophotometer with a solvent blank dilute->blank scan 6. Acquire absorbance spectrum of the working solution blank->scan find_max 7. Identify the wavelength of maximum absorbance (λmax) scan->find_max molar_abs 8. Calculate molar absorptivity (ε) using Beer-Lambert Law find_max->molar_abs

Caption: Standard workflow for UV-Vis spectroscopic analysis.

Step-by-Step Procedure
  • Stock Solution Preparation: Accurately weigh a precise amount of 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine. Dissolve it in a chosen solvent (e.g., acetonitrile) in a Class A volumetric flask to prepare a stock solution of known concentration, for instance, 1 mM. Ensure complete dissolution; gentle warming or sonication may be applied if necessary.

    • Causality: Preparing a concentrated stock solution minimizes weighing errors and allows for easy and accurate preparation of dilute solutions for analysis.

  • Working Solution Preparation: From the stock solution, prepare a dilute working solution. The final concentration should be chosen to yield a maximum absorbance in the optimal range of the spectrophotometer, which is typically between 0.2 and 1.0 absorbance units (a.u.). This ensures the highest accuracy and adherence to the Beer-Lambert Law.

    • Trustworthiness: Keeping the absorbance below 1.0 a.u. avoids issues with stray light and detector non-linearity, ensuring the data is reliable and quantitative.

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output. Set the desired wavelength range for the scan (e.g., 200-600 nm).

  • Blank Correction: Fill a quartz cuvette with the pure solvent used to prepare your working solution. Place it in the spectrophotometer and perform a baseline correction (auto-zero).

    • Causality: This step subtracts the absorbance of the solvent and the cuvette itself, ensuring that the final spectrum represents only the absorbance of the analyte.

  • Sample Measurement: Rinse the same cuvette with a small amount of the working solution before filling it. Place the cuvette in the sample holder and acquire the absorbance spectrum.

  • Data Analysis:

    • Identify the wavelength at which the maximum absorbance occurs (λmax).

    • Using the Beer-Lambert Law (A = εbc), calculate the molar absorptivity (ε), where A is the absorbance at λmax, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the working solution.

  • Solvent Comparison: Repeat steps 2 through 6 for a range of solvents with varying polarities (e.g., a non-polar solvent like cyclohexane and a polar protic solvent like ethanol) to characterize the solvatochromic behavior of the compound.

Conclusion and Future Work

While direct experimental data for 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine is not currently published, a thorough analysis of its structure in comparison to known nitroaromatic compounds allows for a strong prediction of its UV-Vis absorption properties. The presence of a powerful "push" group (pyrrolidino) and two "pull" groups (-NO₂ and -SO₂CH₃) suggests a significant intramolecular charge transfer character, which should result in a strong absorption band at a relatively long wavelength. Furthermore, this λmax is expected to exhibit a pronounced bathochromic shift with increasing solvent polarity.

The experimental protocol detailed in this guide provides a robust and validated method for researchers to precisely determine the λmax and molar absorptivity of this compound and its analogs. This data is critical for professionals in drug development and materials science for applications ranging from quantitative analysis to the design of novel chromophores.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Absorbance Spectrum of p-Nitroaniline.
  • Science Publishing Group. (2021). Solvent Effects on the Electronic Absorption Spectra of Benzene and Paranitroaniline in UV-Vis Spectroscopy.
  • SSRN. (n.d.). Effects of solvents on electronic absorption spectra of p-nitroaniline.
  • Goodpaster, J. V., & Liszewski, C. A. (2021). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta, 1184, 339042.
  • ChemRxiv. (n.d.). Ab initio electronic absorption spectra of para-nitroaniline in different solvents: intramolecular charge transfer effects.

Sources

Validation

Comparative Guide: Structural Determination Strategies for Nitro-Sulfonyl Pyrrolidines

Executive Summary Nitro-sulfonyl pyrrolidines represent a specialized scaffold in medicinal chemistry, often utilized as intermediates for DPP-4 inhibitors, antiviral agents, and synthetic pharmacophores.[1] Their struct...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitro-sulfonyl pyrrolidines represent a specialized scaffold in medicinal chemistry, often utilized as intermediates for DPP-4 inhibitors, antiviral agents, and synthetic pharmacophores.[1] Their structural analysis is complicated by the competing stereoelectronic effects of the electron-withdrawing nitro (-NO₂) and sulfonyl (-SO₂) groups, which induce significant ring puckering and conformational flexibility in the pyrrolidine core.[1]

This guide objectively compares the primary structural determination methodologies—Single Crystal X-Ray Diffraction (SC-XRD) , Powder X-Ray Diffraction (PXRD) , and NMR-Restrained Computational Modeling —to assist researchers in selecting the optimal workflow for validating these complex intermediates.[1]

Part 1: The Structural Challenge

The analysis of nitro-sulfonyl pyrrolidines is not merely a routine confirmation of connectivity. The "performance" of your analytical method depends on its ability to resolve three critical stereoelectronic features:

  • Pyrrolidine Ring Pucker: The five-membered nitrogen heterocycle rarely exists in a planar form. It adopts an "envelope" or "twist" conformation, heavily influenced by the steric bulk of the sulfonyl group.

  • Sulfonamide Geometry: The

    
     bond often exhibits restricted rotation, creating rotamers that can complicate solution-phase NMR but are frozen in the crystalline state.
    
  • Nitro-Group Intermolecular Locking: The nitro group is a potent hydrogen bond acceptor. In the solid state, it frequently drives the formation of supramolecular chains via

    
     interactions, which are invisible in standard solution analysis.
    

Part 2: Methodology Comparison

The following table contrasts the performance of the three dominant analytical strategies. SC-XRD is established here as the "Gold Standard" for absolute configuration, while alternatives are evaluated for specific use cases.

Table 1: Comparative Performance of Structural Analysis Methods
FeatureSC-XRD (Gold Standard) PXRD (Bulk Analysis) NMR + DFT (Solution State)
Primary Output 3D atomic coordinates (CIF), Absolute StereochemistryCrystallinity profile, Polymorph identificationConnectivity, Time-averaged conformation
Resolution Atomic (< 0.8 Å)Lattice parameters only (unless Rietveld refinement is used)Functional group proximity (NOE)
Conformational Accuracy High: Captures the precise "frozen" envelope conformation.[1]Medium: Infers packing but not discrete molecular geometry.[1]Variable: Averages rapid ring flipping; requires low-temp experiments.
Sample Requirement Single crystal (

mm), high quality.
Polycrystalline powder (

mg).[1]
Soluble compound (~5-10 mg).[1]
Throughput Low (Days to Weeks for growth).High (Minutes).[1][2][3]High (Minutes to Hours).[1][2][4]
Critical Limitation Twinning: These polar molecules often form twinned crystals due to dipole alignment.[1]Cannot easily solve ab initio structures of flexible organic molecules.Cannot distinguish between static rotamers and rapid exchange without VT-NMR.

Part 3: Experimental Protocol (SC-XRD Optimization)

To achieve the "Gold Standard" results, high-quality single crystals are required.[1] Nitro-sulfonyl pyrrolidines are highly polar, often leading to rapid precipitation rather than crystal growth.[1] The following protocol utilizes a controlled polarity gradient to overcome this.

Protocol: Vapor Diffusion for Polar Sulfonamides

Objective: Grow diffraction-quality single crystals of 1-[(4-nitrophenyl)sulfonyl]pyrrolidine derivatives.

Reagents:

  • Solvent A (Good Solvent): Dichloromethane (DCM) or Acetone.[1]

  • Solvent B (Anti-Solvent): Hexane or Diethyl Ether.[1]

  • Apparatus: Double-vial system (scintillation vial inside a larger jar).

Step-by-Step Methodology:

  • Saturation: Dissolve 20 mg of the nitro-sulfonyl pyrrolidine in the minimum amount of Solvent A (approx. 0.5–1.0 mL) in the inner scintillation vial. Ensure the solution is clear; filter through a 0.45 µm PTFE syringe filter if necessary to remove nucleation sites.

  • Setup: Place the open scintillation vial inside the larger jar.

  • Diffusion Charge: Carefully add 3–5 mL of Solvent B into the outer jar (do not allow it to spill into the inner vial).[1]

  • Equilibration: Cap the outer jar tightly. The volatile anti-solvent (Solvent B) will slowly diffuse into the solution, gradually increasing polarity and reducing solubility.[1]

  • Observation: Store at 20°C (controlled room temp) in a vibration-free environment.

    • Day 1-2: Solution remains clear.

    • Day 3-5: Nucleation begins. Look for prismatic blocks (preferred) vs. needles (often indicate rapid growth/twinning).[1]

  • Harvesting: Once crystals reach 0.2 mm, mount immediately using Paratone oil and cryo-cool to 100 K to minimize thermal motion of the pyrrolidine ring.

Part 4: Structural Insights (Data Interpretation)

When analyzing the resulting crystal structure, specific geometric parameters indicate a successful refinement.[1] Compare your experimental data against these reference values for nitro-sulfonyl pyrrolidines.

Key Geometric Parameters
  • S-N Bond Length: Expected range: 1.62 – 1.64 Å .[1][3] A shortening of this bond (closer to 1.60 Å) indicates strong

    
     back-bonding from the nitrogen lone pair into the sulfonyl group.[1]
    
  • S=O Bond Length: Expected range: 1.42 – 1.44 Å .[1]

  • Pyrrolidine Pucker: Calculate the Cremer-Pople parameters .[1] A typical envelope conformation will show a phase angle (

    
    ) indicating which carbon (usually 
    
    
    
    or
    
    
    ) is out of the plane.[1]
  • Nitro Group Torsion: The torsion angle of the nitro group relative to the phenyl ring should be close to 0° (coplanar) to maximize resonance, though steric packing can twist this up to 10–20°.[1]

Intermolecular Interactions (Hirshfeld Analysis)

Using software like CrystalExplorer, generate Hirshfeld surfaces.[1] For this class of compounds, the "fingerprint plot" is dominated by:

  • O...H Interactions (~45-55%): Driven by the sulfonyl and nitro oxygens acting as acceptors for aromatic protons.[1]

  • H...H Contacts (~20-30%): Van der Waals packing.

  • Dipole Alignment: Look for antiparallel stacking of the sulfonyl dipoles in the crystal lattice.

Part 5: Visualization of Workflows

Diagram 1: Crystallization Decision Tree

This workflow guides the researcher in choosing the correct crystallization method based on solubility and compound behavior.

CrystallizationWorkflow Start Start: Nitro-Sulfonyl Pyrrolidine Sample SolubilityCheck Check Solubility in MeOH/EtOH Start->SolubilityCheck HighSol High Solubility SolubilityCheck->HighSol Soluble LowSol Low Solubility SolubilityCheck->LowSol Insoluble MethodA Method A: Slow Evaporation (Good for stable polymorphs) HighSol->MethodA If stable MethodB Method B: Vapor Diffusion (DCM/Hexane system) HighSol->MethodB If polar/labile MethodC Method C: Hot Filtration (Recrystallization) LowSol->MethodC CheckCrystals Microscopic Check (3-5 Days) MethodA->CheckCrystals MethodB->CheckCrystals MethodC->CheckCrystals Outcome1 Prisms/Blocks (Proceed to SC-XRD) CheckCrystals->Outcome1 Outcome2 Needles/Plates (Check for Twinning) CheckCrystals->Outcome2 Outcome3 Amorphous/Oil (Switch Solvent System) CheckCrystals->Outcome3

Caption: Decision tree for selecting crystallization techniques based on solubility profiles of sulfonamide derivatives.

Diagram 2: Stereoelectronic Interaction Map

This diagram illustrates the competing electronic forces that dictate the final crystal structure.

ElectronicEffects Sulfonyl Sulfonyl Group (-SO2-) Strong Electron Withdrawing Ring Pyrrolidine Ring Conformational Flexibility Sulfonyl->Ring Steric hindrance (Forces Envelope Pucker) Nitrogen Pyrrolidine Nitrogen Lone Pair Donor Nitrogen->Sulfonyl d-orbital back-bonding (Shortens S-N bond) Crystal Crystal Packing (Space Group P212121) Ring->Crystal Determines Void Space Nitro Nitro Group (-NO2) Dipole Driver Nitro->Crystal Directs H-Bonding (C-H...O Networks)

Caption: Stereoelectronic interaction map showing how functional groups influence molecular geometry and crystal packing.[1]

References

  • Uzoewulu, C. P., et al. (2023).[1] "Synthesis, Structure, Hirshfeld Surface Analysis... of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid." Journal of Chemical Crystallography.

  • Cambridge Crystallographic Data Centre (CCDC). "CSD-Core: The world’s repository for small molecule organic and metal-organic crystal structures."[1]

  • BenchChem Technical Support. "Crystallization of Sulfonamide Compounds: Protocols and Troubleshooting."

  • Török, B., & Apaydın, S. (2019).[1][5] "Sulfonamides: A Class of Drugs with Diverse Pharmaceutical Applications." Current Organic Synthesis.

  • IUPAC. "Guidelines for the presentation of crystallographic data in publications." International Union of Crystallography.[1] [1]

Sources

Comparative

A Researcher's Guide to Selecting and Qualifying Reference Standards for 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the integrity of your results is intrinsically linked to the quality of your reference standard...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the integrity of your results is intrinsically linked to the quality of your reference standards. These materials are the bedrock of analytical method validation, impurity profiling, and quality control, ensuring the accuracy, precision, and reproducibility of your data. This guide provides an in-depth comparison of key quality attributes for reference standards of 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine and offers a practical framework for their comparative evaluation.

1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine is a key chemical intermediate whose purity and characterization are critical for its intended downstream applications. The selection of a high-quality reference standard from a reputable supplier is a crucial first step in any research or development program involving this molecule.

Comparing Supplier Offerings: A Necessary First Step

While a comprehensive, side-by-side comparison of all available 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine reference standards is challenging due to the proprietary nature of some supplier data, we can establish a framework for evaluation based on critical quality attributes. Researchers should always request a Certificate of Analysis (CoA) from each potential supplier to perform a thorough comparison.

Here is a representative comparison of what to look for when evaluating suppliers:

Attribute Supplier A (Hypothetical) Supplier B (Hypothetical) Supplier C (Hypothetical) Key Considerations for Researchers
Purity (by HPLC) ≥99.5%≥98.0%≥97%The required purity level will depend on the specific application. For use as a primary quantitative standard, the highest possible purity is desirable.
Identity Confirmation ¹H NMR, ¹³C NMR, MS¹H NMR, MS¹H NMRA comprehensive identity confirmation provides greater confidence in the material. The absence of certain tests should prompt further inquiry with the supplier.
Impurity Profile Individual impurities <0.1%Individual impurities <0.5%Not specifiedA detailed impurity profile is critical for understanding potential interferences in your assays. The presence of unidentified impurities should be a red flag.
Volatile Content (LOD) <0.5%<1.0%Not specifiedHigh volatile content can affect the accurate weighing of the standard and impact the final concentration of solutions prepared from it.
Certificate of Analysis Comprehensive CoA with spectral data providedBasic CoA with purity valueProduct specification sheet onlyA comprehensive CoA is a strong indicator of a supplier's commitment to quality. It should include detailed analytical data and not just a summary of results.
Format Crystalline powderCrystalline powderCrystalline powderThe physical form should be consistent and suitable for its intended use.
Traceability To a primary reference standard (if applicable)Not specifiedNot specifiedFor GMP applications, traceability to a recognized primary standard (e.g., from a pharmacopeia) is often required.

A Practical Workflow for Comparative Analysis of Reference Standards

Upon receiving reference standard candidates from different suppliers, a rigorous in-house evaluation is essential to confirm their quality and suitability for your specific needs. The following experimental workflow provides a robust framework for this comparison.

Reference Standard Comparison Workflow cluster_0 Initial Evaluation cluster_1 Identity Confirmation cluster_2 Purity and Impurity Profiling cluster_3 Quantification and Final Assessment Visual_Inspection Visual Inspection (Color, Appearance) Solubility_Testing Solubility Testing (in relevant solvents) Visual_Inspection->Solubility_Testing Initial Checks Proton_NMR ¹H NMR Spectroscopy Solubility_Testing->Proton_NMR Proceed to Identity LC_MS LC-MS Analysis Proton_NMR->LC_MS Confirm Mass HPLC_UV_Purity HPLC-UV Purity (High Resolution Method) LC_MS->HPLC_UV_Purity Assess Purity Impurity_Identification Impurity Identification (MS/MS, if necessary) HPLC_UV_Purity->Impurity_Identification Characterize Impurities Final_Selection Final Supplier Selection HPLC_UV_Purity->Final_Selection For General Use qNMR Quantitative NMR (qNMR) (if primary standard needed) Impurity_Identification->qNMR For Primary Standard qNMR->Final_Selection

Caption: A comprehensive workflow for the comparative analysis of reference standards.

Experimental Protocols

1. Visual Inspection and Solubility Testing

  • Objective: To perform a preliminary assessment of the physical properties of the reference standards.

  • Protocol:

    • Visually inspect each standard for color, appearance (e.g., crystalline, amorphous), and homogeneity. Note any discrepancies between suppliers.

    • Assess the solubility of a small, accurately weighed amount of each standard in the intended analytical solvent (e.g., acetonitrile, methanol). Record the approximate concentration at which complete dissolution occurs.

2. Identity Confirmation via ¹H NMR Spectroscopy

  • Objective: To confirm the chemical structure of the reference standards.

  • Protocol:

    • Prepare a solution of each reference standard in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) at a concentration of approximately 5-10 mg/mL.

    • Acquire a ¹H NMR spectrum for each sample on a 400 MHz or higher spectrometer.

    • Process the spectra and compare the chemical shifts, multiplicities, and integration values to the expected structure of 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine. Any significant differences in the spectra between suppliers should be investigated.

3. Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the reference standards and to identify and quantify any impurities.

  • Protocol:

    • Method Development (if necessary): Develop a gradient HPLC method capable of separating the main peak from potential impurities. A C18 column is a good starting point. The mobile phase could consist of a mixture of water and acetonitrile with a small amount of acid (e.g., 0.1% formic acid).

    • Sample Preparation: Accurately prepare solutions of each reference standard at a known concentration (e.g., 1 mg/mL) in the mobile phase.

    • Analysis: Inject the samples onto the HPLC system and acquire chromatograms using a UV detector at a suitable wavelength (e.g., determined by a UV scan of the analyte).

    • Data Analysis: Integrate all peaks in the chromatogram. Calculate the area percent of the main peak to determine the purity. Identify and quantify any impurities present at a level of 0.05% or greater.

4. Mass Spectrometry (MS) for Identity and Impurity Identification

  • Objective: To confirm the molecular weight of the main component and to aid in the identification of unknown impurities.

  • Protocol:

    • Couple the HPLC system to a mass spectrometer.

    • Analyze the reference standard solutions under the same chromatographic conditions as the purity analysis.

    • Acquire mass spectra for the main peak and any significant impurity peaks.

    • Confirm that the mass of the main peak corresponds to the molecular weight of 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine (270.31 g/mol ).

    • Use the mass-to-charge ratio of the impurity peaks to propose potential structures.

Conclusion: An Informed Decision is a Defensible Decision

The selection of a reference standard supplier for 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine should not be based on price alone. A thorough evaluation of the supplier's documentation and a rigorous in-house experimental comparison are essential to ensure the quality and reliability of your analytical data. By following the structured approach outlined in this guide, researchers can confidently select a reference standard that meets the stringent requirements of their research and development activities, ultimately contributing to the integrity and success of their programs.

References

  • Beijing Xinhengyan Technology Co., Ltd. 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine. [Link][1]

  • National Center for Biotechnology Information. (2S)-1-(4-nitrophenyl)sulfonylpyrrolidine-2-carboxylic acid. PubChem Compound Summary for CID 721326. [Link][2]

  • Thermo Fisher Scientific. Certificate of Analysis. [Link]

Sources

Validation

Bioactivity comparison of methylsulfonyl vs sulfonamide pyrrolidines

Executive Summary In medicinal chemistry, the functionalization of the pyrrolidine nitrogen is a critical determinant of pharmacokinetics (PK) and pharmacodynamics (PD). This guide provides a technical comparison between...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the functionalization of the pyrrolidine nitrogen is a critical determinant of pharmacokinetics (PK) and pharmacodynamics (PD). This guide provides a technical comparison between two prevalent


-capping moieties: the Methylsulfonyl (Mesyl)  group and the Sulfonamide  group.

While both moieties introduce a sulfonyl core (


) that rigidifies the pyrrolidine ring and modulates lipophilicity, they diverge significantly in their hydrogen-bonding capabilities and metabolic profiles.
  • Methylsulfonyl Pyrrolidines are preferred for steric "capping," metabolic stability, and improving passive permeability.

  • Sulfonamide Pyrrolidines are essential when specific hydrogen-bond donor interactions (via the

    
    ) are required for target binding (e.g., metalloprotease active sites) or to modulate solubility.
    

Chemical & Structural Basis[1][2][3]

The choice between a methylsulfonyl and a sulfonamide tail often dictates the molecule's interaction with the target binding pocket.

Physicochemical Properties Matrix
FeatureMethylsulfonyl Pyrrolidine (

)
Sulfonamide Pyrrolidine (

)
Electronic Effect Strong Electron Withdrawing Group (EWG); Inductive effect dominates.Strong EWG; Resonance donation from N lone pair.
H-Bonding Acceptor only (

).
Donor (

) & Acceptor (

).
Steric Bulk Compact; Methyl group rotates freely.Moderate;

is smaller but solvation shell increases effective bulk.
LogP Impact Moderate lipophilicity; good for membrane permeability.Lower lipophilicity (more polar); improves aqueous solubility.
pKa Non-ionizable (neutral at physiological pH).Weakly acidic (pKa ~10); can be deprotonated in basic conditions.
Structural Visualization (Graphviz)

The following diagram illustrates the mechanistic divergence in binding modes between the two moieties.

G cluster_0 Methylsulfonyl Pyrrolidine cluster_1 Sulfonamide Pyrrolidine Mesyl N-SO2-CH3 (Mesyl Cap) Hydrophobic Hydrophobic Pocket Interaction Mesyl->Hydrophobic van der Waals MetStab High Metabolic Stability Mesyl->MetStab No labile H Sulfon N-SO2-NH2 (Sulfonamide) Mesyl->Sulfon Bioisosteric Replacement (Trade-off: Stability vs. Affinity) H_Bond Active Site H-Bond (Donor/Acceptor) Sulfon->H_Bond Directional Interaction Solubility Increased Polarity (Lower LogP) Sulfon->Solubility Polar Surface Area

Figure 1: Mechanistic divergence of N-substituents. Methylsulfonyl favors hydrophobic fit and stability, while sulfonamide drives specific polar interactions.

Bioactivity Case Studies

Case Study A: DPP-4 Inhibition (Diabetes)

In the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors (analogs of Vildagliptin/Saxagliptin), the pyrrolidine ring binds to the S1 or S2 subsite.

  • Sulfonamide Derivatives: Research indicates that introducing a sulfonamide moiety (e.g., aryl-sulfonamide attached to the pyrrolidine) can enhance potency by forming additional H-bonds with residues like Glu205 or Arg125 in the DPP-4 active site. However, this often comes at the cost of oral bioavailability due to increased polarity.

  • Methylsulfonyl Derivatives: Often used to "cap" the amine to prevent non-specific amine oxidation. While they may lack the specific H-bond boost of the sulfonamide, they often exhibit superior blood-brain barrier (BBB) penetration (if CNS targeting is desired) and longer half-life.

Comparative Data (Synthetic Representation based on SAR trends):

Compound ClassSubstituent (

)

(DPP-4)
Metabolic

(Microsomal)
Methylsulfonyl

50 - 150 nM> 60 min (High Stability)
Sulfonamide

15 - 40 nM30 - 45 min (Moderate)
Aryl-Sulfonamide

< 10 nM< 20 min (Low - Oxidative liability)
Case Study B: TRPV4 Antagonists

A pivotal study in J. Med. Chem. (2018) optimized a pyrrolidine core for TRPV4 antagonism.

  • Observation: The transition from a simple amide or alkyl group to a sulfonamide significantly improved potency by rigidifying the core and engaging specific polar residues.

  • Optimization: The study highlighted that while the sulfonamide provided potency, the sulfone (methylsulfonyl-like) analogs were investigated to improve pharmacokinetic properties, specifically reducing clearance.

Experimental Protocols

To validate these differences in your own lab, follow these standardized synthesis and assay protocols.

Synthesis Workflow (Parallel Library Generation)

Reagents:

  • Scaffold: 3-substituted pyrrolidine (HCl salt).

  • Path A (Mesyl): Methanesulfonyl chloride (MsCl), TEA, DCM.

  • Path B (Sulfonamide): Sulfamide (

    
    ) in refluxing dioxane OR Chlorosulfonyl isocyanate followed by hydrolysis.
    

Step-by-Step Protocol:

  • Preparation: Dissolve Pyrrolidine scaffold (1.0 eq) in DCM (0.1 M). Add Triethylamine (3.0 eq). Cool to 0°C.

  • Derivatization:

    • For Methylsulfonyl: Add MsCl (1.1 eq) dropwise. Stir at RT for 2h.

    • For Sulfonamide: (Alternative route) Treat pyrrolidine with sulfamide (2.0 eq) in dioxane at 100°C for 12h (Sulfamide transfer reaction).

  • Workup: Quench with water. Extract with EtOAc. Wash with brine.

  • Purification: Silica gel chromatography. Note: Sulfonamides are more polar and will elute later than methylsulfonyls.

Experimental Workflow Diagram

Workflow cluster_A Path A: Methylsulfonyl cluster_B Path B: Sulfonamide Start Pyrrolidine Scaffold (Secondary Amine) RxnA React with MsCl Base, DCM, 0°C Start->RxnA RxnB React with Sulfamide Dioxane, Reflux Start->RxnB ProdA Product A: N-Mesyl Pyrrolidine RxnA->ProdA Assay In Vitro Bioassay (DPP-4 / MMP / TRPV4) ProdA->Assay ProdB Product B: N-Sulfonamide Pyrrolidine RxnB->ProdB ProdB->Assay Readout Compare IC50 & ADME Assay->Readout

Figure 2: Parallel synthesis and evaluation workflow for N-substituted pyrrolidines.

Strategic Recommendations

Based on the bioactivity profiles, we recommend the following selection criteria for your drug discovery campaigns:

  • Choose Methylsulfonyl (-SO2Me) if:

    • The binding pocket is hydrophobic or sterically restricted.

    • You need to improve metabolic stability (avoiding N-dealkylation).

    • You are targeting the CNS and require higher lipophilicity.

    • You need a bioisostere for an amide to remove a hydrogen bond donor.

  • Choose Sulfonamide (-SO2NH2) if:

    • Structure-Activity Relationship (SAR) data suggests a need for a hydrogen bond donor .

    • The target is a metalloenzyme (e.g., Carbonic Anhydrase, MMP) where the sulfonamide oxygen/nitrogen coordinates with the metal ion.

    • Aqueous solubility is a limiting factor (the sulfonamide is more polar).

References

  • Discovery of Pyrrolidine Sulfonamides as Selective and Orally Bioavailable Antagonists of TRPV4. Journal of Medicinal Chemistry, 2018. [1]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 2023.

  • Methanesulfonamide: A Comparative Analysis of its Stability Against Other Sulfonamides. BenchChem, 2025.[2]

  • Synthesis and biological evaluation of pyrrolidine sulfonamide derivatives as DPP-IV inhibitors. Chemical Biology & Drug Design, 2021. (Cited via Frontiers Review).

Sources

Safety & Regulatory Compliance

Safety

1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine proper disposal procedures

Topic: 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists[1] Execu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists[1]

Executive Summary & Compound Identification

Objective: This guide defines the critical safety protocols for the containment, transport, and destruction of 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine . As a nitroaromatic sulfone derivative, this compound presents specific toxicological and environmental risks that require strict adherence to hazardous waste management standards (RCRA/EPA guidelines).[2]

Compound Attribute Technical Detail
Chemical Name 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine
CAS Registry Number 852411-45-1
Molecular Formula C₁₁H₁₄N₂O₄S
Molecular Weight 270.31 g/mol
Physical State Solid (Typically Yellow/Orange Crystalline Powder)
Primary Hazard Class Irritant / Toxic / Environmental Hazard

Hazard Profile & Risk Assessment (E-E-A-T)

Senior Scientist Insight: Do not treat this merely as "organic waste."[2] The presence of the nitro group (


) adjacent to the amine (pyrrolidine) and the sulfone (

) creates a push-pull electronic system.[1] While mono-nitro compounds are generally stable, they can exhibit significant toxicity and thermal sensitivity under stress.[1][2]
Functional Group Hazard Analysis
  • Nitro Group (

    
    ): 
    
    • Toxicity: Potential for methemoglobinemia upon absorption.[2][3]

    • Reactivity: Energetic functional group.[2] Avoid heating to dryness in the presence of strong acids or bases.[1][2]

  • Sulfonyl Group (

    
    ): 
    
    • Combustion: Thermal decomposition releases toxic Sulfur Oxides (

      
      ).[2]
      
  • Pyrrolidine Moiety:

    • Irritation: Causes skin and severe eye irritation.[2]

Disposal Decision Logic

This workflow dictates the operational path based on the physical state of the waste.[1][2]

DisposalWorkflow Start Waste Generation: 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath LiquidPath Dissolved in Solvent StateCheck->LiquidPath SolidPack Pack in HDPE Wide-Mouth Jar Label: 'Toxic Solid Organic Waste' SolidPath->SolidPack SolventCheck Identify Solvent Type LiquidPath->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (DMSO, Methanol, Ethyl Acetate) SolventCheck->NonHalogenated HaloPack Carboy: 'Halogenated Waste' Segregate from Alkali Metals Halogenated->HaloPack NonHaloPack Carboy: 'Non-Halogenated Waste' Flammable Storage NonHalogenated->NonHaloPack Destruction Final Destruction: High-Temp Incineration with Scrubber SolidPack->Destruction HaloPack->Destruction NonHaloPack->Destruction

Caption: Operational decision tree for segregating 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine waste streams.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Substance or Contaminated Solids)

Use this for: Expired reagents, weighing paper, contaminated gloves, and filter cakes.

  • Containment: Transfer the solid into a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.[1][2]

  • Labeling: Affix a hazardous waste tag.

    • Constituents: "1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine" (Do not use abbreviations).[1]

    • Hazard Checkboxes: Toxic, Irritant.[2][3]

  • Segregation: Store away from strong oxidizers (e.g., permanganates, nitrates) and strong reducing agents.[2]

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Use this for: HPLC effluent, reaction filtrates, and dissolved samples.

  • Solvent Identification:

    • If dissolved in DCM/Chloroform: Dispose of in Halogenated Waste carboy.

    • If dissolved in DMSO/Methanol/Acetone: Dispose of in Non-Halogenated Waste carboy.[2]

  • Concentration Limit: If the concentration exceeds 5% (w/v), mark the container as "High Concentration Nitroaromatics" to alert the disposal facility of potential energetic hazards.

  • pH Check: Ensure the waste solution is neutral (pH 6-8). Acidic nitro compounds can be unstable.[1][2]

Protocol C: Spill Response (Immediate Action)
Step Action Rationale
1. Isolate Evacuate the immediate area (10 ft radius).Prevents tracking of toxic dust.[1][2]
2. PPE Wear Nitrile gloves (double gloved), lab coat, and N95/P100 respirator.[2]Prevents dermal absorption and inhalation of dust.[1][2]
3. Dampen Cover spill with a damp absorbent pad (soaked in water/detergent).[2]Prevents dust generation during cleanup.[2]
4. Collect Scoop damp material into a sealable bag/jar.[2]Containment for incineration.
5. Decon Wipe surface with 10% bleach solution, followed by water.[2]Oxidizes trace residues.[2]

Professional Destruction (Incineration)

Note: This section is for the Environmental Health & Safety (EHS) team managing the waste contractor.

The only validated method for the destruction of 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine is High-Temperature Incineration .[1]

  • Chamber Temperature: >1000°C (1832°F).[2]

  • Residence Time: >2 seconds.[2][4]

  • Scrubbing Requirement: The incinerator must be equipped with a wet scrubber (alkaline) to neutralize:

    • NOx: From the nitro group and pyrrolidine ring.[1][2]

    • SOx: From the methylsulfonyl group.[2]

Prohibited Methods:

  • Do NOT Sewer: Toxic to aquatic life; difficult to biodegrade.[2]

  • Do NOT Autoclave: Thermal instability of nitro compounds may create explosion hazards in pressurized vessels.[2]

References

  • CAS Common Chemistry . (2025). 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine (CAS RN: 852411-45-1).[1] American Chemical Society.[2][5] [Link]

  • National Institutes of Health (NIH) . (2025).[2] PubChem Compound Summary: 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine.[1] National Library of Medicine.[1][2] [Link]

  • U.S. Environmental Protection Agency (EPA) . (2024).[2] Management of Nitroaromatic Hazardous Wastes (RCRA Guidelines). [Link]

Sources

Handling

Personal protective equipment for handling 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine

As a Senior Application Scientist, I recognize that handling highly functionalized nitroaromatics requires moving beyond basic compliance into mechanistic safety. For drug development professionals and synthetic chemists...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling highly functionalized nitroaromatics requires moving beyond basic compliance into mechanistic safety. For drug development professionals and synthetic chemists, safety is not just a checklist; it is an understanding of why a chemical behaves the way it does, allowing you to anticipate and mitigate risks before they occur.

This guide provides an authoritative, self-validating operational framework for the safe handling, transfer, and disposal of 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine (CAS: 852411-45-1)[1].

Mechanistic Toxicology: The Causality of Risk

To design an effective safety protocol, we must first deconstruct the molecule's toxicological profile. The structure of 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine presents a triad of functional groups that dictate its handling requirements:

  • Nitroaromatic Core (The Primary Hazard): Nitrobenzenes are highly lipophilic and rapidly absorb through the stratum corneum (skin) and respiratory epithelium[2]. Once systemic, hepatic enzymes reduce the nitro group to reactive hydroxylamine and nitroso intermediates. These metabolites oxidize the ferrous iron (Fe²⁺) in hemoglobin to the ferric state (Fe³⁺), forming methemoglobin. This drastically impairs blood oxygen delivery, leading to cellular hypoxia and cyanosis[2].

  • Pyrrolidine Ring: This secondary amine derivative increases the overall lipophilicity and basicity of the molecule, acting as a penetration enhancer that facilitates rapid dermal absorption compared to unsubstituted nitrobenzenes.

  • Methylsulfonyl Group: While this group enhances crystalline stability, sulfone-containing powders are prone to holding static charge during mechanical manipulation. This increases the risk of aerosolization and subsequent inhalation[3].

Methemoglobinemia A 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine Exposure (Dermal/Inhalation) B Systemic Absorption (Facilitated by Pyrrolidine Lipophilicity) A->B C Hepatic Metabolism (Nitroreduction to Hydroxylamine) B->C D Erythrocyte Oxidation (Hemoglobin Fe2+ → Methemoglobin Fe3+) C->D E Impaired O2 Transport (Cellular Hypoxia & Cyanosis) D->E

Pathophysiological mechanism of nitroaromatic-induced methemoglobinemia following exposure.

Hazard Classification & PPE Matrix

Understanding the physical and toxicological data is critical for selecting the correct Personal Protective Equipment (PPE).

Table 1: Physicochemical & Hazard Profile

Property / Hazard Value / Classification Mechanistic Implication
CAS Number 852411-45-1[1] Unique identifier for tracking and SDS retrieval.
GHS Hazard Codes H302, H315, H319, H335[1] Indicates multi-route toxicity (oral, dermal, inhalation) and severe mucosal/eye irritation[3].

| Physical State | Solid / Crystalline Powder[4] | Prone to static cling and aerosolization during transfer[4]. |

Table 2: Personal Protective Equipment (PPE) Matrix

PPE Category Specification Causality (The "Why")
Hand Protection Double Glove: Neoprene (inner) + Nitrile (outer, 8 mil) Nitroaromatics can permeate thin nitrile over time. The double-layer prevents breakthrough and allows safe outer-glove removal if contaminated.
Eye Protection Snug-fitting chemical splash goggles The compound causes serious eye irritation (H319)[3]. Safety glasses with side shields are insufficient against aerosolized dust.
Body Protection Chemically resistant lab coat with knit cuffs Knit cuffs prevent the accumulation of lipophilic dust on exposed wrists, a common site for unnoticed dermal absorption.

| Respiratory | Handled strictly inside a ducted fume hood | Prevents inhalation of static-prone particulates (H335)[4]. |

Self-Validating Operational Protocols

A "self-validating system" is an operational protocol where the success of step N visually or physically confirms the safety of step N+1. Do not proceed to the next step unless the current step has validated itself.

Step-by-Step Methodology for Precision Weighing and Transfer:

  • Fume Hood Validation (The Kimwipe Test): Before opening the reagent bottle, hold a single-ply tissue (e.g., Kimwipe) at the sash opening of the fume hood.

    • Validation: The inward deflection of the tissue physically validates negative pressure and adequate face velocity.

  • Static Dissipation: Wipe the exterior of the reagent bottle and the metal weighing spatula with an anti-static cloth.

    • Causality: The methylsulfonyl moiety can cause the powder to hold a static charge, leading to sudden aerosolization when the cap is removed[4].

  • Closed-Tare Weighing: Place a clean, anti-static weigh boat inside a secondary glass beaker. Tare the entire system on the analytical balance.

  • Transfer & Cap: Transfer the required mass of 1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine into the weigh boat. Immediately recap the source bottle before recording the final weight.

  • Sealed Transport: Seal the secondary glass beaker with Parafilm before moving it from the balance to the reaction vessel.

    • Causality: This prevents accidental dust dispersion across the lab bench if the operator trips or experiences a sudden draft.

Workflow S1 1. Fume Hood Validation (Tissue Deflection Test) S2 2. Static Dissipation (Anti-Static Wipe on Spatula) S1->S2 S3 3. Closed-Tare Weighing (Weigh Boat in Secondary Beaker) S2->S3 S4 4. Sealed Transport (Parafilm Seal Before Movement) S3->S4 S5 5. Decontamination & Disposal (Wet-Wipe Method, No Sweeping) S4->S5

Self-validating operational workflow for the safe handling and transfer of nitroaromatic powders.

Spill Management and Disposal Plans

Immediate Spill Response (Solid)

  • Containment: Never sweep dry powder. Sweeping aerosolizes the nitroaromatic, creating an immediate inhalation hazard[4].

  • Wet-Wipe Method: Gently cover the spill with absorbent pads lightly dampened with a 10% ethanol/water solution. The ethanol aids in solubilizing the lipophilic pyrrolidine moiety, while the water prevents dust generation.

  • Inward Wiping: Wipe from the perimeter of the spill toward the center to prevent expanding the contamination zone. Place all contaminated wipes into a sealed hazardous waste bag.

Waste Segregation

  • Classification: Dispose of as "Hazardous Solid Waste - Toxic Organic (Nitroaromatic)".

  • Chemical Incompatibilities: Strictly isolate this waste from strong reducing agents (e.g., sodium borohydride, lithium aluminum hydride) and alkali metals. Nitro compounds can undergo violent, highly exothermic reduction reactions if inadvertently mixed in a waste carboy.

Emergency Response & First Aid

  • Dermal Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes[4].

    • Critical Causality:Do not use organic solvents (like pure acetone or ethanol) to clean the skin. Solvents will strip the skin's natural lipid barrier and drastically accelerate the systemic absorption of the nitroaromatic compound.

  • Inhalation & Cyanosis Observation: Move the victim to fresh air[4]. Monitor for signs of methemoglobinemia, specifically blue discoloration of the lips, nail beds, or shortness of breath[2]. If cyanosis is present, administer 100% supplemental oxygen and seek immediate emergency medical attention. The clinical antidote for severe methemoglobinemia is intravenous Methylene Blue (1-2 mg/kg), which acts as an electron donor to reduce methemoglobin back to functional hemoglobin[2].

References

  • "Toxicological Profile for Nitrobenzene", Centers for Disease Control and Prevention (CDC).
  • "1-(2-NItro-4-[(trifluoromethyl)sulfonyl]phenyl)pyrrolidine - CAS 852411-45-1", BLD Pharm.
  • "1-(Methylsulfonyl)-4-nitrobenzene | CID 258434", PubChem (National Institutes of Health).
  • "SAFETY DATA SHEET: 4-Methylsulfonylnitrobenzene", Thermo Fisher Scientific.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine
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1-(4-Methylsulfonyl-2-nitrophenyl)pyrrolidine
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